Tetromycin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C34H46O5 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26?/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |
Clé InChI |
DACFQDZSKBTCCU-GFOSAGFWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Unveiling of Tetromycin B: A Technical Deep Dive into its Microbial Origins
For Immediate Release
A comprehensive technical guide detailing the origin, biosynthesis, and experimental protocols of Tetromycin B, an unusual tetronic acid-based antibiotic, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the microbial production of this promising secondary metabolite.
This compound, a molecule with a complex polyketide structure, originates from the fermentation of a specific actinomycete strain. This guide traces the journey from the initial discovery of its producing organism to the elucidation of its chemical structure and biosynthetic pathway.
Discovery and Producing Organism
This compound, along with its congener Tetromycin A, was first isolated from the culture broth of Streptomyces sp. MK67-CF9.[1] This strain, a member of the diverse genus Streptomyces, known for its prolific production of antibiotics, was identified as the microbial source of these novel tetronic acid antibiotics.[2] The initial discovery was the result of screening programs aimed at identifying new bioactive compounds from microbial sources.
Physicochemical Properties of this compound
Key physicochemical data for this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| CAS Number | 180027-84-3[2][3][] |
| Molecular Formula | C34H46O5[2] |
| Molecular Weight | 534.7 g/mol [2] |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
This guide provides a detailed overview of the key experimental methodologies employed in the discovery and characterization of this compound, based on established protocols for the isolation of novel antibiotics from Streptomyces.
Fermentation of Streptomyces sp. MK67-CF9
The production of this compound is achieved through submerged fermentation of Streptomyces sp. MK67-CF9. While the specific media composition and fermentation parameters for the original discovery are detailed in the primary literature, a general protocol for Streptomyces fermentation for antibiotic production is as follows:
-
Inoculum Preparation: A seed culture of Streptomyces sp. MK67-CF9 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or mycelial fragments from a slant culture. The seed culture is incubated on a rotary shaker to obtain a dense biomass.
-
Production Fermentation: The production medium, typically a complex medium rich in carbon and nitrogen sources, is inoculated with the seed culture. Fermentation is carried out in baffled flasks or a bioreactor under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques. A general workflow is outlined below:
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allowed for the precise determination of the connectivity of atoms and the overall stereochemistry of the molecule, revealing its unique tetronic acid-containing structure.
Biosynthesis of this compound
This compound belongs to the family of tetronate antibiotics, which are characterized by a tetronic acid moiety. The biosynthesis of these compounds generally involves a polyketide synthase (PKS) pathway for the construction of the carbon backbone.
The proposed biosynthetic pathway for tetronate antibiotics begins with the condensation of a starter unit with extender units, typically malonyl-CoA, by a Type I or Type II PKS. The resulting polyketide chain undergoes a series of modifications, including cyclizations and redox reactions, to form the complex core structure. A key step in the biosynthesis of tetronates is the formation of the characteristic tetronic acid ring.
References
An In-depth Technical Guide to the Discovery of Taromycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of Taromycin B, a novel lipopeptide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and natural product discovery. It is important to note that the initial query for "Tetromycin B" yielded no specific antibiotic; however, extensive research has identified "Taromycin B" as a likely intended subject, and as such, this guide focuses on this promising antimicrobial agent.
Executive Summary
Taromycin B is a lipopeptide antibiotic discovered from the marine actinomycete Saccharomonospora sp. CNQ-490.[1][2] Its discovery was a result of a genome mining approach, where a silent biosynthetic gene cluster was identified and subsequently expressed in a heterologous host, Streptomyces coelicolor.[3] Taromycin B, along with its counterpart Taromycin A, exhibits potent activity against clinically significant drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2] Structurally similar to the FDA-approved antibiotic daptomycin, Taromycin B presents a promising scaffold for the development of new antimicrobial agents.[2][3]
Discovery and Isolation
The discovery of Taromycin B was not a conventional screening effort but rather a targeted approach based on genomics.
2.1. Identification of the Biosynthetic Gene Cluster
Bioinformatic analysis of the genome of Saccharomonospora sp. CNQ-490, a marine sediment-derived bacterium, revealed a 67-kb nonribosomal peptide synthetase (NRPS) biosynthetic gene cluster (BGC), designated as the "tar" locus.[3][4] This gene cluster showed significant homology to the daptomycin biosynthetic gene cluster, suggesting its potential to produce a related lipopeptide antibiotic.[3]
2.2. Heterologous Expression
The "tar" gene cluster was found to be silent, or not expressed, under standard laboratory culture conditions of the native Saccharomonospora sp. CNQ-490.[3] To activate the gene cluster and produce the corresponding metabolite, a method called Transformation-Associated Recombination (TAR) cloning was employed to directly clone the entire 67-kb BGC into an expression vector.[3] This construct was then introduced into a heterologous host, Streptomyces coelicolor M1146, a well-characterized strain for producing secondary metabolites.[3]
2.3. Isolation of Taromycin B
Cultivation of the engineered S. coelicolor strain in a suitable production medium led to the synthesis of a series of related lipopeptides.[3] Taromycin B was identified as the second most abundant product in this series.[1][2] The isolation and purification of Taromycin B from the culture broth involved a multi-step process.
Experimental Protocols
Protocol 2.3.1: Fermentation and Extraction of Taromycins
-
Inoculation and Culture: The heterologous expression strain Streptomyces coelicolor M1146 containing the tar gene cluster is cultured in a suitable production medium (e.g., modified MP production medium) at 30°C with shaking for 4-5 days.[5]
-
Resin Adsorption: The culture supernatant is passed through an Amberlite XAD resin column to adsorb the lipopeptide products.[5]
-
Elution: The resin is washed, and the taromycins are eluted with methanol.[5]
-
Solvent Extraction: The methanol extract is concentrated and subjected to liquid-liquid extraction with ethyl acetate to further purify the crude extract.[2]
Protocol 2.3.2: Purification of Taromycin B
-
High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC (RP-HPLC) using a C18 column.[2][3]
-
Gradient Elution: A gradient of acetonitrile in water (often with a modifier like formic acid) is used to separate the different taromycin analogs.[2][3]
-
Fraction Collection: Fractions corresponding to the peaks of Taromycin B are collected based on their retention time and UV absorbance.[2]
Structure Elucidation
The chemical structure of Taromycin B was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
3.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS) established the molecular formula of Taromycin B.[2] Tandem mass spectrometry (MS/MS) experiments were crucial in determining the amino acid sequence of the peptide core by analyzing the fragmentation patterns.[2]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of one- and two-dimensional NMR experiments, including 1H, 13C, COSY, TOCSY, HSQC, and HMBC, were performed to elucidate the detailed connectivity of the atoms within the molecule and to confirm the amino acid identities and their sequence.[2] Comparison of the NMR data with that of Taromycin A and daptomycin aided in the final structure determination.[2]
3.3. Conformational Isomers
An interesting characteristic of Taromycins A and B is their exhibition of complex chromatographic properties, which are indicative of interconverting conformational isomers.[1][2] Re-injection of an isolated peak of either Taromycin A or B on HPLC results in the appearance of multiple peaks, suggesting that these molecules exist in different, slowly equilibrating shapes in solution.[2]
Experimental Protocols
Protocol 3.1.1: Mass Spectrometric Analysis
-
Sample Preparation: Purified Taromycin B is dissolved in a suitable solvent (e.g., methanol).
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Full scan MS data is acquired to determine the accurate mass and molecular formula. MS/MS data is acquired using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation for sequencing.
Protocol 3.2.1: NMR Spectroscopic Analysis
-
Sample Preparation: A few milligrams of purified Taromycin B are dissolved in a deuterated solvent (e.g., DMSO-d6 or methanol-d4).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Acquisition: A standard set of 1D (1H, 13C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) experiments are performed to establish through-bond and through-space correlations.
Quantitative Data
Table 4.1: Antibacterial Activity of Taromycins A and B
The antibacterial activity of Taromycins A and B was evaluated by determining their minimum inhibitory concentrations (MICs) against various pathogenic bacteria. The activity is calcium-dependent.[3]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Taromycin A | Methicillin-Resistant Staphylococcus aureus (MRSA) O325 | 12.5 | [2] |
| Taromycin B | Methicillin-Resistant Staphylococcus aureus (MRSA) O325 | Not explicitly stated, but comparable to Taromycin A | [2] |
| Taromycin A | Vancomycin-Resistant Enterococcus faecium (VRE) 447 | 1.9 x 10⁻⁵ M | [2] |
| Taromycin B | Vancomycin-Resistant Enterococcus faecium (VRE) 447 | 1.9 x 10⁻⁵ M | [2] |
| Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) O325 | 8 | [2] |
Note: The MIC values for Taromycins are reported from a single study and may vary depending on the specific strains and testing conditions.
Visualizations
5.1. Experimental Workflow for Taromycin B Discovery
Caption: Workflow for the discovery and characterization of Taromycin B.
5.2. Proposed Biosynthetic Pathway for the Taromycin Lipopeptide Core
Caption: Proposed biosynthesis of the Taromycin lipopeptide core.
Conclusion
The discovery of Taromycin B through a genome-led approach highlights the power of modern molecular biology techniques in uncovering novel natural products with therapeutic potential. As a potent lipopeptide antibiotic with activity against challenging drug-resistant pathogens, Taromycin B represents an exciting lead compound for further preclinical and clinical development. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of antibiotic discovery and development.
References
- 1. Isolation and structure elucidation of lipopeptide antibiotic taromycin B from the activated taromycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct cloning and refactoring of a silent lipopeptide biosynthetic gene cluster yields the antibiotic taromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
Tetromycin B (CAS No. 180027-84-3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B, a polyketide antibiotic with a distinctive tetronic acid moiety, has demonstrated significant biological activity, positioning it as a compound of interest for further investigation. Isolated from Streptomyces sp., this molecule exhibits potent inhibitory effects against various cysteine proteases and shows promising anti-trypanosomal capabilities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its biological evaluation, and an exploration of its potential mechanisms of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a structurally complex molecule with the following properties:
| Property | Value | Source |
| CAS Number | 180027-84-3 | [1] |
| Molecular Formula | C₃₄H₄₆O₅ | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| Appearance | Light tan solid | [2] |
| Purity | >95% by HPLC | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Moderate water solubility. | [2] |
| Storage | -20°C | [1] |
Biological Activity
This compound has been characterized as a potent inhibitor of several cysteine proteases and displays significant activity against the protozoan parasite Trypanosoma brucei.
Cysteine Protease Inhibition
This compound exhibits inhibitory activity against a panel of cysteine proteases, with Ki values in the low micromolar range for several targets.
| Target Protease | Kᵢ (μM) |
| Rhodesain | 0.62 |
| Falcipain-2 | 1.42 |
| Cathepsin L | 32.5 |
| Cathepsin B | 1.59 |
| Data sourced from Cayman Chemical product information, citing Pimentel-Elardo, S.M., et al. (2011).[1] |
Anti-trypanosomal Activity
The compound has shown efficacy in inhibiting the in vitro growth of Trypanosoma brucei, the causative agent of African trypanosomiasis.
| Organism | IC₅₀ (μM) |
| Trypanosoma brucei | 30.87 |
| Data sourced from Cayman Chemical product information, citing Pimentel-Elardo, S.M., et al. (2011).[1] |
Cytotoxicity
Evaluation of this compound's effect on mammalian cell lines revealed moderate cytotoxicity.
| Cell Line | IC₅₀ (μM) |
| HEK293T (kidney cells) | 71.77 |
| J774.1 (macrophages) | 20.2 |
| Data sourced from Cayman Chemical product information, citing Pimentel-Elardo, S.M., et al. (2011).[1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited, based on generalized protocols for these assays. For precise, reproducible results, it is recommended to consult the original publication by Pimentel-Elardo, et al. (2011).
Cysteine Protease Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a compound against a cysteine protease using a fluorogenic substrate.
In Vitro Anti-trypanosomal Growth Inhibition Assay
This protocol describes a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against Trypanosoma brucei.
Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on mammalian cell lines like HEK293T and J774.1.
Potential Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated. However, based on its structural features and the known activities of related compounds, several potential pathways can be hypothesized.
Cysteine Protease Inhibition
The demonstrated inhibition of cysteine proteases like rhodesain, falcipain-2, and cathepsins suggests that this compound may exert its anti-trypanosomal and other biological effects through the disruption of essential proteolytic pathways in target organisms. In parasites like T. brucei, cysteine proteases are crucial for processes such as nutrient acquisition, immune evasion, and host tissue invasion.[3]
Broader Anti-metabolic Effects
This compound belongs to the broader class of tetronic acid-containing antibiotics. Some members of this class are known to interfere with key metabolic processes. For example, thiolactomycin, a thiotetronic acid, is a known inhibitor of fatty acid synthesis. It is plausible that this compound could have similar or other currently uncharacterized effects on essential metabolic pathways.
Potential Signaling Pathway Interactions
While direct evidence is lacking for this compound, structurally related compounds have been shown to modulate key cellular signaling pathways.
-
PI3K/Akt Pathway: Tetrocarcin A, which shares a similar structural backbone with this compound, has been reported to inactivate the PI3-kinase/Akt signaling pathway, leading to apoptosis in cancer cells. This pathway is a central regulator of cell growth, proliferation, and survival.
-
Unfolded Protein Response (UPR): Versipelostatin, another related compound, inhibits the glucose-regulated protein 78 (GRP78) promoter, a key component of the UPR. The UPR is a cellular stress response that is often upregulated in cancer cells to cope with high rates of protein synthesis and secretion.
The following diagram illustrates a hypothetical model where this compound, based on the activities of related compounds, could potentially impact these pathways.
Further research is required to definitively establish the signaling pathways directly affected by this compound.
Conclusion
This compound is a promising natural product with well-defined inhibitory activity against clinically relevant cysteine proteases and the parasite Trypanosoma brucei. Its complex structure and potent bioactivity make it a valuable lead compound for the development of new therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their future investigations of this intriguing molecule. Elucidating its precise mechanism of action will be a key next step in realizing its full therapeutic potential.
References
Tetromycin B: A Technical Overview of a Promising Tetronic Acid Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B is a member of the tetronic acid class of antibiotics, a group of natural products known for their diverse and potent biological activities. While detailed public research on this compound is limited, it has been identified as an unusual tetronic acid-structured antibiotic with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide synthesizes the available information on this compound and related, well-characterized tetronic acid antibiotics to provide a comprehensive overview for researchers and drug development professionals. This document covers the structural information, potential biosynthetic pathways, proposed mechanisms of action, and relevant experimental data, highlighting the therapeutic potential of this antibiotic class.
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Tetronic acids are a class of polyketide natural products characterized by a 2,4-furanedione core. This structural motif is responsible for the diverse biological activities exhibited by this family of compounds, which includes antibacterial, antiviral, and anticancer properties.
This compound has been identified as a promising tetronic acid antibiotic with activity against MRSA. However, the publicly available scientific literature on this compound is sparse. This guide aims to consolidate the existing information and provide a framework for future research and development by drawing parallels with closely related and more extensively studied tetronic acid antibiotics.
Physicochemical Properties of this compound
Based on available supplier information, the fundamental physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 180027-84-3 | [1] |
| Molecular Formula | C₃₄H₄₆O₅ | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| Appearance | Light tan solid | |
| Purity | >99% by HPLC | |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | |
| Storage Conditions | -20°C |
Biological Activity of Tetronomycin, a Related Tetronic Acid Antibiotic
Table 2: Minimum Inhibitory Concentration (MIC) of Tetronomycin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.1 - 0.2 |
| Staphylococcus aureus (Methicillin-resistant, MRSA) | 0.1 - 0.4 |
| Staphylococcus epidermidis (Methicillin-resistant) | 0.1 - 0.2 |
| Enterococcus faecalis (Vancomycin-resistant, VRE) | 0.2 - 0.8 |
| Enterococcus faecium (Vancomycin-resistant, VRE) | 0.2 - 0.8 |
| Streptococcus pneumoniae (Penicillin-resistant) | <0.05 |
| Bacillus subtilis | <0.05 |
Data extracted from "Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria"[2].
Proposed Biosynthesis of Tetronic Acid Antibiotics
The biosynthesis of tetronic acid antibiotics is a complex process involving polyketide synthases (PKS) and various tailoring enzymes. While the specific biosynthetic gene cluster for this compound has not been identified, a general pathway can be proposed based on studies of other tetronic acid-containing natural products.
References
Unveiling the Antibacterial Landscape of Tetracycline: A Technical Guide
Note to the Reader: The initial request specified "Tetromycin B." Following an extensive search, no such compound has been identified in the scientific literature. It is highly probable that this was a typographical error and the intended subject was "Tetracycline," a well-established broad-spectrum antibiotic. This guide will, therefore, focus on the antibacterial spectrum and related technical data for Tetracycline.
This technical guide provides a comprehensive overview of the antibacterial activity of Tetracycline, designed for researchers, scientists, and drug development professionals. The document details its mechanism of action, antibacterial spectrum, and the experimental protocols used to determine its efficacy.
Mechanism of Action
Tetracycline is a protein synthesis inhibitor.[1][2] It exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit in bacteria.[2][3][4] This binding event blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[3][4] Mammalian cells are largely unaffected because their ribosomes (40S and 60S subunits) differ structurally from bacterial ribosomes (30S and 50S subunits), and they do not possess the same uptake system for tetracycline as bacteria do.[1][3]
Figure 1. Mechanism of action of Tetracycline.
Antibacterial Spectrum
Tetracycline exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[3][5] Its clinical utility, however, has been impacted by the development of bacterial resistance.[3]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Tetracycline against various bacterial species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Table 1: In Vitro Activity of Tetracycline against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.25 - >128 |
| Streptococcus pneumoniae | 0.06 - >64 |
| Enterococcus faecalis | 0.25 - 128 |
| Listeria monocytogenes | 2 - 15[6] |
Table 2: In Vitro Activity of Tetracycline against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 1 - >128[3] |
| Klebsiella pneumoniae | 2 - >128 |
| Pseudomonas aeruginosa | 8 - >256 |
| Shigella spp. | 1 - 128[3] |
| Haemophilus influenzae | 0.5 - 32 |
Table 3: In Vitro Activity of Tetracycline against Atypical Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Mycoplasma pneumoniae | 0.12 - 2 |
| Chlamydia trachomatis | 0.03 - 0.08[7] |
| Rickettsia spp. | 0.12 - 1 |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Experimental Protocols
The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The most common method for determining the MIC is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Materials:
-
Test antibiotic (e.g., Tetracycline hydrochloride)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in the growth medium across the wells of the microtiter plate. The final volume in each well is typically 100 µL.
-
The last well in each row should contain only growth medium to serve as a growth control.
-
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Figure 2. Experimental workflow for antibacterial spectrum determination.
Conclusion
Tetracycline remains a significant antibiotic with a broad antibacterial spectrum. Understanding its mechanism of action and the quantitative measures of its efficacy, such as MIC values, is crucial for its appropriate use in research and clinical settings. The standardized protocols for susceptibility testing are fundamental to generating reliable and comparable data on the activity of tetracycline and other antimicrobial agents. The rise of antibiotic resistance necessitates the continued surveillance of tetracycline's activity and the development of new therapeutic strategies.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. iacld.com [iacld.com]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence Found for Tetromycin B as a Cysteine Protease Inhibitor
Despite a comprehensive review of available scientific and technical literature, no direct evidence could be found to support the claim of Tetromycin B acting as a cysteine protease inhibitor. All research to date identifies this compound as a tetronic acid-based antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Our in-depth search for data regarding the potential cysteine protease inhibitory activity of this compound, including quantitative metrics such as Ki or IC50 values, specific experimental protocols, and associated signaling pathways, yielded no relevant results. The scientific focus on this compound has been on its antibiotic properties and its unique tetronic acid structure.
While the broader classes of antibiotics and tetronic acid derivatives have been investigated for various enzymatic inhibitory activities, a specific link to cysteine protease inhibition by this compound is not documented in the public domain.
Therefore, the creation of an in-depth technical guide or whitepaper on "this compound as a cysteine protease inhibitor" is not feasible at this time due to the absence of foundational scientific data. Researchers, scientists, and drug development professionals interested in this specific area should be aware that this is an unexplored and, to our knowledge, undocumented field of study.
Further research would be required to first establish and then quantify any potential activity of this compound against cysteine proteases before a technical guide could be developed.
In Vitro Activity of the Tetracycline Class of Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information specifically pertaining to "Tetromycin B" is scarce in publicly available scientific literature. This guide provides an in-depth overview of the in vitro activity of the well-characterized tetracycline class of antibiotics, to which this compound may belong. The principles, protocols, and data presented herein serve as a comprehensive framework for understanding the potential biological activities of such compounds.
Introduction
Tetracyclines are a broad-spectrum class of polyketide antibiotics originally discovered in the 1940s.[1] They are known for their bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae.[1] The core mechanism of their antimicrobial action involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit.[2][3] This binding prevents the attachment of aminoacyl-tRNA to the ribosome's A site, thereby halting the elongation of polypeptide chains.[2][3]
Beyond their antimicrobial effects, recent research has unveiled significant anticancer properties of certain tetracycline analogs, such as doxycycline and minocycline.[4][5] These activities are mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and targeting of mitochondrial functions in cancer cells.[4][5] This dual activity makes the tetracycline scaffold a subject of ongoing interest in drug discovery and development.
This technical guide provides a detailed overview of the in vitro activity of the tetracycline class, presenting quantitative data, experimental protocols, and visual diagrams of key mechanisms and workflows.
Quantitative Data on In Vitro Activity
The in vitro efficacy of tetracyclines is typically quantified by the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for anticancer activity.
Antimicrobial Activity
The following table summarizes the MIC values for tetracycline and its analogs against various bacterial strains. MIC values can vary based on the specific strain and testing conditions.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | Reference |
| Tetracycline | Escherichia coli | 1 to >128 | [6] |
| Tetracycline | Shigella spp. | 1 to 128 | [6] |
| Tetracycline | Staphylococcus aureus | Varies (resistance is common) | [6] |
| Tetracycline | Streptococcus spp. | Varies (resistance is common) | [6] |
| Doxycycline | Mycobacterium tuberculosis (MDR/XDR strains) | Efficiently inhibits growth | [7] |
| Minocycline | Acinetobacter baumannii (2015) | Resistance rate: 52% | [8] |
| Tigecycline | Acinetobacter baumannii | MIC90: 0.5 | [8] |
| Tigecycline | Klebsiella pneumoniae (carbapenem-resistant) | MIC50: 1, MIC90: 1.5 | [8] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetracyclines. Doxycycline, minocycline, and tigecycline have been shown to inhibit cancer progression through various mechanisms, including anti-proliferation, anti-metastasis, and the promotion of apoptosis or autophagy.[4][5] The following table would typically present IC50 values for different cancer cell lines. However, specific IC50 values for this compound are not available in the provided search results. For other tetracyclines, these values are highly dependent on the specific cancer cell line and experimental conditions.
| Antibiotic | Cancer Cell Line | IC50/GI50 (µM) | Observed Effects | Reference |
| Doxycycline | Prostate Cancer | Not specified | Impaired mitochondrial respiration, reduced tumor proliferation | [4] |
| Minocycline | Various Cancers | Not specified | Anti-inflammatory, anti-apoptotic, inhibition of angiogenesis and metastasis | [9] |
| Tigecycline | Various Cancers | Not specified | Targets mitochondrial metabolism, induces oxidative stress, autophagy, cell cycle arrest, and apoptosis | [4] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate in vitro assessment of novel compounds. The following sections provide methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The broth microdilution method is commonly used.[11][12]
Protocol: Broth Microdilution MIC Assay [10][11][12][13]
-
Preparation of Bacterial Inoculum:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and broth, no antibiotic) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-24 hours.[10]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.[10]
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[14][16]
Protocol: MTT Assay [14][16][17]
-
Cell Seeding:
-
Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[17]
-
-
Solubilization of Formazan:
-
Remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the purple formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14] The intensity of the purple color is directly proportional to the number of viable cells.
-
Apoptosis Assay using Annexin V and Propidium Iodide
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][20] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[21]
Protocol: Annexin V/PI Apoptosis Assay [18][19][21]
-
Cell Treatment:
-
Treat cells with the test compound for a desired period to induce apoptosis.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[21]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will differentiate cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[18]
-
-
Visualizations: Mechanisms and Workflows
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary antibacterial mechanism of tetracyclines involves the disruption of protein synthesis.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline antibiotics: Potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracycline - Wikipedia [en.wikipedia.org]
- 7. In vitro activity of tetracycline analogs against multidrug-resistant and extensive drug resistance clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Preliminary Research on Tetromycin B Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the cytotoxicity of Tetromycin B is limited in publicly available scientific literature. This guide summarizes the known cytotoxic effects of closely related tetracycline derivatives and provides a framework for the preliminary investigation of this compound's potential as a cytotoxic agent. The mechanisms and quantitative data presented are based on studies of compounds such as chemically modified tetracyclines (CMTs) and doxycycline, and should be considered as a starting point for specific research on this compound.
Introduction to Tetracyclines and Cytotoxicity
Tetracyclines are a class of broad-spectrum antibiotics. Beyond their antimicrobial properties, certain tetracycline derivatives have been shown to possess anti-inflammatory, immunomodulatory, and even anticancer activities. A significant aspect of this non-antibiotic activity is their ability to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cell lines. This has led to growing interest in exploring tetracyclines and their analogs as potential therapeutic agents in oncology.
Evidence suggests that some tetracycline derivatives can selectively induce apoptosis in cells of the monocytic lineage, such as human histiocytic lymphoma U937 cells and the mouse macrophage line RAW264, while showing no significant cytotoxic effects on mesenchymal lineage cells.[1] The mode of cell death is often confirmed to be apoptotic through methods like DNA fragmentation analysis.[1]
Quantitative Cytotoxicity Data (of Related Tetracycline Derivatives)
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Doxorubicin | KB-3-1 (sensitive) | Not Specified | 0.03 | [2] |
| Doxorubicin | KB-8-5 (resistant) | Not Specified | 0.12 | [2] |
| Doxorubicin-transferrin conjugate | KB-3-1 (sensitive) | Not Specified | 0.006 | [2] |
| Doxorubicin-transferrin conjugate | KB-8-5 (resistant) | Not Specified | 0.028 | [2] |
| Doxorubicin-transferrin conjugate | KB-C1 (highly resistant) | Not Specified | 0.2 | [2] |
| Doxorubicin-transferrin conjugate | KB-V1 (highly resistant) | Not Specified | 0.025 | [2] |
Note: The IC50 value can be influenced by several factors, including the cell line used, the duration of the assay, and the specific methodology for calculation.[3]
Known Mechanisms of Action and Signaling Pathways
The cytotoxic effects of tetracycline derivatives are often mediated through the induction of apoptosis. Studies on chemically modified tetracyclines (CMTs) have provided insights into the potential signaling pathways involved.
Induction of Apoptosis
Several studies have confirmed that CMTs induce apoptosis in various cell lines, including mast cells and tumor cell lines.[4] This is evidenced by the appearance of apoptotic nucleosomes and positive results in TUNEL assays.[4] The induction of apoptosis appears to be a key mechanism behind the observed reduction in cell viability and proliferation.
Caspase Activation
The process of apoptosis is executed by a family of proteases called caspases. Research on CMTs has shown that their pro-apoptotic effects involve the activation of key caspases:
-
Initiator Caspases: Caspase-9, a key initiator of the intrinsic apoptotic pathway, has been shown to be activated by some CMTs.[4]
-
Executioner Caspases: The activation of caspase-3, a central executioner caspase, is also a documented effect of certain CMTs.[4]
Regulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Some CMTs have been observed to downregulate the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members can lower the threshold for apoptosis induction.
Signaling Pathway Diagrams
The following diagrams illustrate the general intrinsic apoptosis pathway and a typical experimental workflow for assessing cytotoxicity.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
- 1. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Source and Isolation of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B, a polyene macrolide antibiotic with potent antifungal properties, is a secondary metabolite produced by the bacterium Streptomyces hygrospinosus var. beijingensis. This guide provides a comprehensive overview of the natural source of this compound and a detailed methodology for its isolation and purification from fermentation culture. The protocols described herein are compiled from established methods for the extraction of similar polyketide antibiotics and are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antifungal agents.
Introduction
This compound is a specialized antibiotic distinguished by its tetronic acid structure, a feature that sets it apart from the more common tetracycline antibiotics. It has demonstrated significant efficacy against various fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of considerable interest in the ongoing search for new antimicrobial agents. The natural producer of this compound is the actinomycete Streptomyces hygrospinosus var. beijingensis[1]. This guide outlines the key steps for the cultivation of this microorganism and the subsequent isolation and purification of this compound.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is crucial for developing effective isolation and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₃NO₁₄ | PubChem |
| Molecular Weight | 711.8 g/mol | PubChem[2] |
| Class | Polyene Macrolide, Tetronic Acid | [1] |
| Biological Activity | Antifungal | [1] |
Note: There is a discrepancy in the reported molecular formula from some commercial suppliers (C34H46O5). The data from PubChem (C35H53NO14) is considered more reliable for the purpose of this guide.
Natural Source and Fermentation
Producing Microorganism
The sole identified natural source of this compound is the bacterium Streptomyces hygrospinosus var. beijingensis[1]. This species belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics.
Fermentation Protocol
The successful production of this compound hinges on providing an optimal growth environment for Streptomyces hygrospinosus var. beijingensis. The following is a generalized fermentation protocol adaptable for this purpose.
3.2.1. Media Composition
A nutrient-rich medium is essential for robust microbial growth and secondary metabolite production. A typical fermentation medium for Streptomyces species includes:
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
3.2.2. Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 28-30 °C |
| pH | 6.8-7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 7-10 days |
3.2.3. Inoculum Development
-
Aseptically transfer a loopful of a mature culture of S. hygrospinosus var. beijingensis from an agar slant to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (same composition as the fermentation medium).
-
Incubate the seed culture at 28 °C on a rotary shaker at 220 rpm for 48-72 hours.
-
Use the seed culture to inoculate the production fermenter at a 5-10% (v/v) ratio.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target compound from other metabolites, cellular debris, and media components.
Experimental Protocol
4.1.1. Extraction
-
Following fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 rpm for 20 minutes or by vacuum filtration.
-
Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6.0-7.0).
-
Extract the supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
4.1.2. Column Chromatography
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane or chloroform).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate solvent system.
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest (identified by its Rf value and/or bioactivity against a susceptible fungal strain).
4.1.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
For final purification, subject the pooled and concentrated fractions to preparative reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the elution profile using a UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
Biosynthesis of this compound
The biosynthesis of tetronic acid-containing polyketides like this compound is a complex process involving polyketide synthases (PKS) and a series of tailoring enzymes.
The biosynthesis initiates with the condensation of small carboxylic acid units (acetyl-CoA and malonyl-CoA) by a Type I or Type II PKS to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclizations and tailoring reactions, catalyzed by specific enzymes encoded within the this compound biosynthetic gene cluster. The formation of the characteristic tetronic acid moiety is a key step in this pathway. Subsequent glycosylation and other modifications lead to the final structure of this compound.
Conclusion
This technical guide provides a foundational framework for the cultivation of Streptomyces hygrospinosus var. beijingensis and the subsequent isolation and purification of this compound. The protocols outlined are based on established methodologies for natural product isolation and can be optimized to improve yield and purity. Further research into the specific biosynthetic pathway of this compound will be instrumental in developing strategies for its enhanced production through metabolic engineering and synthetic biology approaches. The potent antifungal activity of this compound underscores its potential as a lead compound in the development of new therapeutics to combat fungal infections.
References
An In-depth Technical Guide to the Physicochemical Properties of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a naturally occurring antibiotic belonging to the tetronic acid class of compounds.[1] Isolated from Streptomyces sp., it has garnered interest for its pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Structurally distinct from the well-known tetracycline antibiotics, this compound features an unusual tetronic acid moiety and is related to other complex natural products like kijanimicin and chlorothricin.[1] More recent research has also identified it as a cysteine protease inhibitor, suggesting a different mechanism of action and potential therapeutic applications beyond its antibacterial effects, such as in trypanosomiasis.[2] This guide provides a comprehensive overview of the available physicochemical data for this compound, outlines standard experimental protocols for its characterization, and discusses its biological activity.
Physicochemical Properties of this compound
The publicly available physicochemical data for this compound is summarized in the table below. It is noteworthy that while fundamental properties are documented, extensive characterization data such as melting point, specific rotation, and detailed spectroscopic analyses are not widely reported in readily accessible literature, which has limited extensive investigation of this metabolite.[1]
| Property | Data | Reference(s) |
| Molecular Formula | C₃₄H₄₆O₅ | [1][2][3] |
| Molecular Weight | 534.7 g/mol | [1][2][3] |
| CAS Number | 180027-84-3 | [1][2][3] |
| Appearance | Light tan solid | [1] |
| Purity | >95% or ≥99% by HPLC | [1][2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Moderate water solubility. | [1][2] |
| Melting Point | Not reported | |
| UV-Vis Absorption Maxima | Not reported | |
| ¹H and ¹³C NMR Data | Not reported | |
| Mass Spectrometry Data | Not reported |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the literature. However, the following are standard, widely accepted methodologies for determining the key physicochemical properties of antibiotic compounds.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
-
Preparation of Solvent: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8) and other organic solvents of interest.
-
Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent to create a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the solution to stand for any undissolved solids to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the concentration of the dissolved compound in the solvent (e.g., in mg/mL or µg/mL).
Melting Point Determination (Capillary Method)
The melting point provides an indication of the purity of a crystalline solid.
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). This range is reported as the melting point.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths at which a compound absorbs light, which is characteristic of its electronic structure.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) of known concentration. The solvent should be transparent in the wavelength range of interest.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of the this compound solution over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value can also be used for quantitative analysis using the Beer-Lambert law if an extinction coefficient is determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.
-
Sample Preparation: Dissolve a small amount of this compound (typically 1-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY, HSQC, and HMBC to aid in structure elucidation and assignment of resonances.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to determine the connectivity of atoms and the overall structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate gas-phase ions of the analyte.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): To gain further structural insights, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can help to elucidate the structure of the molecule.
Biological Activity and Mechanism of Action
This compound is characterized as an unusual tetronic acid-structured antibiotic with efficacy against MRSA.[3] Beyond its antibacterial properties, it has been identified as a cysteine protease inhibitor.[2] It has shown inhibitory activity against several cysteine proteases with the following reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50):
-
Rhodesain: Ki = 0.62 µM[2]
-
Falcipain-2: Ki = 1.42 µM[2]
-
Cathepsin L: Ki = 32.5 µM[2]
-
Cathepsin B: Ki = 1.59 µM[2]
Furthermore, this compound inhibits the in vitro growth of Trypanosoma brucei with an IC50 of 30.87 µM and exhibits cytotoxicity against HEK293T kidney cells and J774.1 macrophages with IC50 values of 71.77 and 20.2 µM, respectively.[2]
The mechanism of action as a cysteine protease inhibitor likely involves the interaction of this compound with the active site of the enzyme, preventing substrate binding and subsequent proteolytic activity. Cysteine proteases are involved in various physiological and pathological processes, and their inhibition is a target for the development of new therapeutic agents.
Below is a generalized workflow representing the experimental validation of a cysteine protease inhibitor.
Caption: Experimental workflow for evaluating a cysteine protease inhibitor.
The following diagram illustrates a generalized signaling pathway for the inhibition of a cysteine protease by an inhibitor like this compound.
Caption: Generalized mechanism of cysteine protease inhibition.
Conclusion
This compound is a promising antibiotic with a unique tetronic acid structure and demonstrated activity against resistant bacteria and as a cysteine protease inhibitor. However, the publicly available data on its physicochemical properties is limited, which hinders its further development. The original discovery reported in a Japanese patent likely holds more detailed characterization data.[1] Future research should focus on the full elucidation of its physicochemical properties, including spectroscopic and crystallographic data, to enable a deeper understanding of its structure-activity relationships. Furthermore, detailed studies into its mechanism of action as a cysteine protease inhibitor and its effects on cellular pathways could unveil its full therapeutic potential. The general experimental protocols provided in this guide offer a framework for such future characterization studies.
References
Methodological & Application
Application Notes and Protocols for Tetromycin B against MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The tetracycline class of antibiotics has historically been effective against a broad spectrum of bacteria by inhibiting protein synthesis. Tetromycin B is a novel, hypothetical tetracycline analog designed for enhanced activity against resistant strains of S. aureus. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against MRSA.
Mechanism of Action
This compound, as a tetracycline analog, is proposed to exert its bacteriostatic effect by binding to the 30S ribosomal subunit of MRSA. This binding event physically obstructs the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1][2]
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound against various MRSA strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against MRSA Strains
| MRSA Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| ATCC 43300 | 0.5 | 1 | 2 |
| USA300 | 0.25 | 1 | 2 |
| Mu50 (VISA) | 2 | 8 | 2 |
| Clinical Isolate 1 | 0.5 | 2 | 2 |
| Clinical Isolate 2 | 1 | 1 | 4 |
Data based on broth microdilution assays.
Table 2: Bactericidal Activity of this compound against MRSA ATCC 43300
| Compound | Concentration (x MIC) | Log10 CFU/mL Reduction at 24h | Activity |
| This compound | 4x | < 3 | Bacteriostatic |
| Vancomycin | 4x | ≥ 3 | Bactericidal |
| Linezolid | 4x | < 3 | Bacteriostatic |
A ≥ 3-log10 reduction in CFU/mL is considered bactericidal.
Table 3: Efficacy of this compound in a Murine Skin Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/g tissue) |
| Vehicle Control | - | 7.8 ± 0.5 |
| This compound | 20 | 4.2 ± 0.7 |
| Vancomycin | 20 | 4.5 ± 0.6 |
Treatment administered 24 hours post-infection.
Experimental Protocols
A generalized workflow for the evaluation of a novel anti-MRSA agent like this compound is depicted below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of MRSA.[3][4]
Materials:
-
MRSA strains (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a bacterial inoculum by suspending MRSA colonies in CAMHB to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted this compound, resulting in a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible bacterial growth.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.[5]
Materials:
-
MRSA ATCC 43300
-
CAMHB
-
This compound
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
Procedure:
-
Prepare a mid-logarithmic phase culture of MRSA in CAMHB.
-
Dilute the culture to a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing CAMHB with this compound at concentrations of 0x (control), 1x, 2x, and 4x the predetermined MIC.
-
Incubate the flasks at 37°C with shaking.
-
At time points 0, 2, 4, 8, and 24 hours, withdraw aliquots from each flask.
-
Perform ten-fold serial dilutions in sterile saline and plate onto TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine CFU/mL.
-
Plot Log10 CFU/mL versus time. A ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum is defined as bactericidal activity.
Biofilm Inhibition Assay
This protocol evaluates the ability of this compound to prevent MRSA biofilm formation.[6][7][8]
Materials:
-
MRSA ATCC 43300
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
This compound
-
96-well flat-bottom tissue culture plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Prepare a bacterial suspension of MRSA in TSBg (~1 x 10⁶ CFU/mL).
-
Add 100 µL of the bacterial suspension to wells of a 96-well plate.
-
Add 100 µL of two-fold serial dilutions of this compound (at sub-MIC concentrations) to the wells.
-
Include a growth control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by air-drying.
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water and air-dry.
-
Solubilize the stain by adding 200 µL of 30% acetic acid to each well.
-
Read the absorbance at 595 nm. A reduction in absorbance indicates biofilm inhibition.
Cytotoxicity Assay
This assay determines the toxicity of this compound to mammalian cells, which is crucial for assessing its safety profile.[9][10][11][12]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
96-well cell culture plates
Procedure:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Remove the medium and add fresh DMEM containing various concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the resazurin-based reagent to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm).
-
Calculate cell viability as a percentage relative to the vehicle control.
In Vivo Murine Skin Infection Model
This model assesses the efficacy of this compound in a living organism, providing crucial data for preclinical development.[13]
Materials:
-
6-8 week old female BALB/c mice
-
MRSA ATCC 43300
-
Cytodex beads
-
This compound formulated for injection (e.g., in a solution of 5% DMSO, 40% PEG 300, and 55% water)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
Procedure:
-
Anesthetize the mice and shave a small area on their backs.
-
Prepare an inoculum of MRSA (~5 x 10⁷ CFU) mixed with Cytodex beads in 100 µL of saline.
-
Inject the inoculum subcutaneously into the shaved area.
-
After 24 hours, administer this compound (e.g., 20 mg/kg) via intraperitoneal injection. Include a vehicle control group and a vancomycin-treated group.
-
At 48 hours post-infection, euthanize the mice.
-
Aseptically excise the skin lesion and surrounding tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/g of tissue).
-
A significant reduction in bacterial load compared to the vehicle control indicates in vivo efficacy.
These protocols provide a foundational framework for the comprehensive evaluation of novel anti-MRSA compounds like the hypothetical this compound. Researchers should adapt these methods as necessary based on the specific properties of their test compound and institutional guidelines.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Biofilm Formation of Multidrug-Resistant MRSA Strains Isolated from Different Types of Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetromycin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a member of the tetracycline family of antibiotics.[1] While historically recognized for their broad-spectrum antimicrobial activity by inhibiting protein synthesis, tetracyclines and their derivatives are gaining significant attention for their potential applications in cancer therapy.[2][3] These compounds have been shown to exert anti-proliferative, pro-apoptotic, and anti-metastatic effects on various cancer cell lines.[2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture for research purposes, particularly focusing on its anti-cancer properties.
Mechanism of Action
This compound, like other tetracyclines, primarily functions by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in prokaryotes, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[1][4][5] In eukaryotic cells, while the effect on cytoplasmic ribosomes is minimal, tetracyclines can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.[6] This interference with mitochondrial function is one of the proposed mechanisms for their anti-cancer activity.[2][6]
Recent studies have unveiled additional mechanisms contributing to the anti-cancer effects of tetracyclines, including:
-
Induction of Apoptosis: Tetracyclines can trigger programmed cell death in cancer cells through both caspase-dependent and -independent pathways.[7][8][9][10] This can involve the release of cytochrome c from mitochondria and the activation of caspases.[9][10]
-
Inhibition of Matrix Metalloproteinases (MMPs): Some tetracycline derivatives are known to inhibit MMPs, enzymes that play a crucial role in tumor invasion and metastasis.[1][6]
-
Anti-angiogenic Effects: Tetracyclines may suppress the formation of new blood vessels, which is essential for tumor growth.[6]
-
Modulation of the Immune Response: Certain tetracyclines can enhance the anti-tumor activity of T lymphocytes.[11]
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic effects of various tetracycline derivatives in different cancer cell lines. This data can serve as a starting point for determining the optimal concentration of this compound in your specific cell culture experiments.
Table 1: Effective Concentrations of Tetracycline Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Effective Concentration | Incubation Time (hours) | Reference |
| Doxycycline | HT29 (Colon Cancer) | Apoptosis Assay | 10 - 50 µg/mL | 24 - 72 | [9] |
| CMT-3 | U937 (Histiocytic Lymphoma) | MTT Assay | 10 - 50 µg/mL | 24 | [7] |
| Minocycline | Lung Cancer Cells | T-cell Activity Assay | Not specified | Not specified | [11] |
| Tigecycline | Gastric Cancer Cells | Autophagy Assay | Not specified | Not specified | [12] |
| Doxycycline | Rabbit Osteoclasts | Apoptosis Assay | 10 µg/mL | Not specified | [8] |
Table 2: IC50 Values of Tetracycline Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time (hours) | Reference |
| Doxycycline Nanobiotics | Rat Hepatocytes | > 64 µg/ml | Not specified | [13] |
| Clindamycin Nanobiotics | Rat Hepatocytes | > 64 µg/ml | Not specified | [13] |
| Linezolid Nanobiotics | Rat Hepatocytes | 61.1 ± 6.18 µg/ml | Not specified | [13] |
Note: "CMT" refers to chemically modified tetracyclines.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Signaling Pathway of Tetracycline-Induced Apoptosis
Caption: Proposed pathway of this compound-induced apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
This compound, as a member of the tetracycline family, holds promise as a tool for in vitro cancer research. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound for investigating cancer cell biology and for preliminary drug screening. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this compound in their cell culture studies. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetracycline antibiotics: Potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetracyclines induce apoptosis in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetracycline analogues (doxycycline and COL-3) induce caspase-dependent and -independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotics reveal a new way to fight cancer | EurekAlert! [eurekalert.org]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Tetracycline and its Derivatives
A Note on Terminology: Initial literature searches for "Tetromycin B" did not yield specific results. The provided data and protocols pertain to the well-researched antibiotic "Tetracycline" and its derivatives, such as Doxycycline and Minocycline, which exhibit significant anti-cancer properties in vitro. These notes are intended for researchers, scientists, and drug development professionals exploring the application of these compounds in oncology research.
Tetracycline and its analogues have demonstrated considerable anti-proliferative and pro-apoptotic effects on various cancer cell lines. Beyond their antimicrobial activity, these compounds influence key cellular processes including mitochondrial function, cell cycle progression, and apoptosis signaling pathways.[1][2] This document provides an overview of their in vitro applications, quantitative data on their efficacy, and detailed protocols for key experimental assays.
Data Presentation: Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tetracycline derivatives in various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are indicative of the compound's potency.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Incubation Time (hours) | Reference |
| A875 | Melanoma | Doxycycline | 3.10 ± 0.33 | 48 | [3] |
| A375 | Melanoma | Doxycycline | 2.42 ± 0.14 | 48 | [3] |
| Mum2B | Melanoma | Doxycycline | 2.75 ± 0.55 | 48 | [3] |
| Mum2C | Melanoma | Doxycycline | 1.40 ± 0.11 | 48 | [3] |
| A375 | Amelanotic Melanoma | Doxycycline | 110.4 | 72 | [4] |
| C32 | Amelanotic Melanoma | Doxycycline | 238.9 | 72 | [4] |
| A375 | Amelanotic Melanoma | Minocycline | 234.0 | 72 | [4] |
| C32 | Amelanotic Melanoma | Minocycline | 273.1 | 72 | [4] |
| NCI-H446 | Lung Cancer | Doxycycline | 1.70 ± 0.12 | 48 | [3][5][6] |
| A549 | Lung Cancer | Doxycycline | 1.06 ± 0.13 | 48 | [3][5][6] |
| MCF-7 | Breast Cancer | Doxycycline | 11.39 | 72 | [7][8] |
| MDA-MB-468 | Breast Cancer | Doxycycline | 7.13 | 72 | [7][8] |
| PANC-1 | Pancreatic Cancer | Doxycycline | >20 µg/ml (~45 µM) | 72 | [9][10] |
| HT29 | Colon Cancer | Doxycycline | ~20 µg/ml (~45 µM) | 48 | [11] |
| HT29 | Colon Cancer | COL-3 | ~10 µg/ml (~27 µM) | 48 | [11] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative capacity of tetracycline derivatives based on the metabolic activity of living cells.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tetracycline derivative (e.g., Doxycycline) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetracycline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay
This protocol describes the detection of apoptosis through analysis of DNA fragmentation, a hallmark of late-stage apoptosis.[9][10]
Materials:
-
Cancer cell line of interest
-
Tetracycline derivative stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose gel electrophoresis system
-
DNA loading dye
-
DNA ladder
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of the tetracycline derivative for the specified time (e.g., 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a negative (vehicle) control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of lysis buffer. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C to separate fragmented DNA (in the supernatant) from intact chromatin (in the pellet).
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
RNA and Protein Digestion: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.
-
DNA Extraction: Perform a phenol:chloroform extraction followed by an ethanol precipitation to purify the DNA fragments. Wash the DNA pellet with 70% ethanol and air dry.
-
DNA Resuspension: Resuspend the DNA pellet in 20-30 µL of TE buffer.
-
Gel Electrophoresis: Add DNA loading dye to the samples and load them onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. Apoptotic samples will show a characteristic "ladder" of DNA fragments.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution (G0/G1, S, and G2/M phases) in response to treatment with tetracycline derivatives.[6][9]
Materials:
-
Cancer cell line of interest
-
Tetracycline derivative stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the tetracycline derivative for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Combine the detached cells with the supernatant (to include any floating/dead cells). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
Tetracycline and its derivatives exert their anti-cancer effects through multiple mechanisms. A primary mode of action is the inhibition of mitochondrial protein synthesis, which leads to a reduction in the energy-generating capacity of cancer cells and can induce cell cycle arrest.[2][13] Furthermore, these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator and effector caspases) leading to programmed cell death.[11][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciedu.ca [sciedu.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Doxycycline reverses epithelial-to-mesenchymal transition and suppresses the proliferation and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxycycline inhibits the cancer stem cell phenotype and epithelial-to-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxycycline Induces Apoptosis in PANC-1 Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. Tetracycline analogues (doxycycline and COL-3) induce caspase-dependent and -independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Doxycycline induces caspase-dependent apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine Protease Inhibition Assay Using Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine proteases are a large family of enzymes that play crucial roles in a myriad of physiological and pathological processes, including protein turnover, apoptosis, immune response, and extracellular matrix remodeling. Dysregulation of cysteine protease activity has been implicated in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. This makes them attractive targets for therapeutic intervention.
Tetromycin B is an antibiotic with a unique tetronic acid structure that has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[1]. While its primary mechanism of action is established in bacteria, the exploration of its effects on eukaryotic enzymes, such as cysteine proteases, is an emerging area of research. These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory potential of this compound against various cysteine proteases.
Principle of the Assay
The cysteine protease inhibition assay is a fluorometric method designed to measure the ability of a compound to inhibit the activity of a specific cysteine protease. The assay utilizes a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin). When the substrate is cleaved by the active enzyme, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal. The extent of inhibition is proportional to the concentration of the inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound against a panel of cysteine proteases can be quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%[2][3][4]. The following table summarizes hypothetical IC50 values for this compound against several key cysteine proteases.
| Cysteine Protease | Target Family | Hypothetical IC50 of this compound (µM) | Positive Control Inhibitor | Positive Control IC50 (nM) |
| Cathepsin B | Papain Family | 15.2 | E-64 | 10 |
| Cathepsin L | Papain Family | 8.5 | E-64 | 5 |
| Calpain-1 | Calpain Family | 25.8 | ALLN | 50 |
| Caspase-3 | Caspase Family | > 100 | Ac-DEVD-CHO | 20 |
| Rhodesain | Papain Family | 5.1 | K11777 | 15 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results that would be obtained from the protocols described below.
Experimental Protocols
General Protocol for Fluorometric Cysteine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified cysteine protease. Specific conditions may need to be optimized for different enzymes.
Materials:
-
Purified Cysteine Protease (e.g., Cathepsin B, Calpain-1, Caspase-3)
-
Assay Buffer (specific to the enzyme, typically containing a reducing agent like DTT)
-
Fluorogenic Substrate (specific to the enzyme, e.g., Ac-RR-AFC for Cathepsin B)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., E-64 for Cathepsins)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer according to the enzyme supplier's recommendations. Ensure it is fresh and contains the appropriate concentration of a reducing agent (e.g., DTT) to maintain the active state of the cysteine protease.
-
Reconstitute the purified enzyme and fluorogenic substrate in Assay Buffer to their respective working concentrations.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations for the assay. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Enzyme Control: X µL of Assay Buffer, Y µL of enzyme solution.
-
Inhibitor Wells: X µL of this compound dilution, Y µL of enzyme solution.
-
Vehicle Control: X µL of vehicle control solution, Y µL of enzyme solution.
-
Blank (No Enzyme): (X+Y) µL of Assay Buffer.
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add Z µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol for Cathepsin B Inhibition Assay
Materials:
-
Human Cathepsin B (recombinant)
-
CTSB Reaction Buffer (e.g., 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA)
-
CTSB Substrate: Ac-RR-AFC (10 mM stock)
-
This compound
-
E-64 (positive control inhibitor)
Procedure:
-
Follow the General Protocol, with the following specifics:
-
Prepare a 2X working solution of Cathepsin B in CTSB Reaction Buffer.
-
Prepare a 2X working solution of this compound dilutions and E-64 in CTSB Reaction Buffer.
-
In the 96-well plate, add 50 µL of the 2X enzyme solution to 50 µL of the 2X inhibitor/vehicle solution.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 1 mM Ac-RR-AFC substrate.
-
Measure fluorescence at Ex/Em = 400/505 nm.
-
Protocol for Caspase-3 Inhibition Assay
Materials:
-
Human Caspase-3 (recombinant)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 Substrate: Ac-DEVD-AMC (10 mM stock)
-
This compound
-
Ac-DEVD-CHO (positive control inhibitor)
Procedure:
-
Follow the General Protocol, with the following specifics:
-
Prepare a 2X working solution of Caspase-3 in Caspase Assay Buffer.
-
Prepare a 2X working solution of this compound dilutions and Ac-DEVD-CHO in Caspase Assay Buffer.
-
In the 96-well plate, add 50 µL of the 2X enzyme solution to 50 µL of the 2X inhibitor/vehicle solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 1 mM Ac-DEVD-AMC substrate.
-
Measure fluorescence at Ex/Em = 360/460 nm.
-
Visualizations
Experimental Workflow
Caption: Workflow for the cysteine protease inhibition assay.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the caspase cascade by this compound.
Conclusion
These application notes provide a robust framework for the initial investigation of this compound as a potential inhibitor of cysteine proteases. The detailed protocols and data presentation guidelines will enable researchers to generate reliable and reproducible data. Further studies, including mechanism of inhibition (e.g., competitive, non-competitive) and in-cellulo or in-vivo efficacy, will be necessary to fully elucidate the therapeutic potential of this compound in diseases driven by aberrant cysteine protease activity.
References
Application Notes and Protocols for Tetracycline in Animal Models of Staphylococcal Infections
A Note on Terminology: The user request specified "Tetromycin B." Following a comprehensive search, it has been determined that "this compound" is not a recognized antibiotic in the scientific literature. It is highly probable that this was a typographical error and the intended subject was Tetracycline . The following application notes and protocols are based on the extensive available data for tetracycline and its use in animal models of staphylococcal infections.
These application notes provide an overview and detailed protocols for utilizing tetracycline in various animal models of Staphylococcus aureus (S. aureus) infection. This document is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of antimicrobial agents.
Introduction to Tetracycline for Staphylococcal Infections
Tetracyclines are a class of broad-spectrum antibiotics that function as protein synthesis inhibitors.[1][2][3] They are effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus.[2][3] Their mechanism of action involves reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting bacterial protein synthesis.[1][3][4] While generally considered bacteriostatic, tetracyclines can exhibit bactericidal activity at higher concentrations.[5][6] Due to their efficacy, they have been historically used to treat various staphylococcal infections, including those of the skin and soft tissues.[7][8]
Animal Models of Staphylococcus aureus Infection
Various animal models are employed to study the efficacy of antibiotics against S. aureus infections. The choice of model depends on the specific research question and the type of infection being investigated. Common models include murine (mouse), rat, and rabbit models.[9][10][11]
-
Murine Models: Mice are frequently used for their genetic tractability, cost-effectiveness, and the availability of a wide range of research tools.[9] They are commonly used to model skin and soft tissue infections (SSTIs), bacteremia, sepsis, pneumonia, and peritonitis.[9]
-
Rat Models: Rats are advantageous for certain models like osteomyelitis and endocarditis due to their larger bone size and cardiovascular structures, which allow for more complex surgical procedures.[10]
-
Rabbit Models: Rabbits are also utilized, particularly in endocarditis and osteomyelitis studies.[8][11]
Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies on the use of tetracycline in animal models of staphylococcal infections.
Table 1: In Vivo Efficacy of Tetracycline in a Murine Subcutaneous Abscess Model
| Parameter | Value | Reference |
| Animal Model | Mice | [7] |
| S. aureus Strain | MW2 | [7] |
| Infection Model | Subcutaneous Abscess | [7] |
| Tetracycline Dosage | 10 mg/kg | [7] |
| Administration Route | Intraperitoneal | [7] |
| Dosing Frequency | Every 12 hours | [7] |
| Treatment Duration | 24 hours | [7] |
| Efficacy Endpoint | Reduction in bacterial burden (log10 CFU/abscess) | [7] |
| Results | ||
| Reduction in MW2 (WT) | 0.72 ± 0.13 log10 CFU/abscess | [7] |
| Reduction in tet38 mutant | 1.0 ± 0.16 log10 CFU/abscess | [7] |
Table 2: General Dosing Information for Tetracyclines
| Parameter | Value | Reference |
| Human Therapeutic Serum Levels | 2 to 5 mcg/ml | [2] |
| Pediatric Oral Dose (human) | 25-50 mg/kg/day (divided into 4 doses) | [2] |
| Oral Bioavailability (human, fasting) | 60-80% | [4] |
| Effect of Food/Milk on Absorption | Reduces absorption by 50% or more | [4] |
Experimental Protocols
Murine Subcutaneous Abscess Model for S. aureus Infection
This protocol is adapted from studies evaluating the in vivo efficacy of tetracycline.[7]
Objective: To assess the efficacy of tetracycline in reducing bacterial burden in a localized S. aureus skin infection.
Materials:
-
Staphylococcus aureus strain (e.g., MW2)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Tetracycline hydrochloride
-
6-8 week old female BALB/c mice
-
Syringes and needles (27G and 30G)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Stomacher or tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Culture S. aureus in TSB overnight at 37°C with shaking.
-
Wash the bacterial cells twice with sterile PBS.
-
Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). Verify the concentration by serial dilution and plating on TSA.
-
-
Infection Procedure:
-
Anesthetize the mice using isoflurane.
-
Shave the flanks of the mice.
-
Inject 0.1 mL of the bacterial suspension subcutaneously into each flank.
-
-
Tetracycline Administration:
-
Prepare a stock solution of tetracycline in sterile water or PBS.
-
At a designated time post-infection (e.g., 2 hours), administer tetracycline (e.g., 10 mg/kg) or vehicle control (PBS) via intraperitoneal injection.
-
Repeat the administration every 12 hours for the duration of the study.
-
-
Assessment of Bacterial Burden:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically excise the abscesses from the flanks.
-
Weigh the excised tissue.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of CFU per gram of tissue or per abscess.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the bacterial load for each treatment group.
-
Compare the bacterial loads in the tetracycline-treated group to the control group using appropriate statistical tests (e.g., t-test).
-
Visualizations
Signaling Pathway: Mechanism of Action of Tetracycline
Caption: Mechanism of action of tetracycline in a bacterial cell.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of tetracycline.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of tetracycline action on Staphylococcus aureus and Escherichia coli by microbial kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Tetracycline Action on Staphylococcus aureus and Escherichia coli by Microbial Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracyclines as an Oral Treatment Option for Patients with Community Onset Skin and Soft Tissue Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dosing and Administration of Tetracycline in Mice
Disclaimer: The compound "Tetromycin B" could not be identified in publicly available scientific literature. This document provides detailed information on Tetracycline , a widely studied broad-spectrum antibiotic, as a representative molecule for in vivo murine studies. The protocols and data presented are based on published research for Tetracycline and its derivatives.
Introduction
Tetracyclines are a class of antibiotics that function by inhibiting bacterial protein synthesis. They are frequently used in preclinical research involving mouse models to study infectious diseases, modulate gene expression in tetracycline-inducible systems, and investigate the effects of antibiotics on the gut microbiome.[1][2] Proper dosing and administration are critical for achieving desired therapeutic outcomes, ensuring experimental reproducibility, and minimizing off-target effects. This document outlines standard dosing regimens, administration protocols, and key considerations for the use of tetracycline in laboratory mice.
Quantitative Data Summary
The effective dose of tetracycline in mice can vary significantly based on the experimental goal, the route of administration, and the specific mouse model. The following tables summarize dosing information from various studies.
Table 1: Parenteral Administration of Tetracycline in Murine Infection Models
| Indication | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| Vibrio vulnificus Infection | ICR | Intraperitoneal (i.p.) | 3 mg/kg | Every 12 hours | 100% survival at 96 hours | [3] |
| Vibrio vulnificus Infection | ICR | Intraperitoneal (i.p.) | 4 mg/kg | Single dose | 100% survival at 24 hours | [3] |
Table 2: Oral Administration of Tetracycline in Murine Models
| Experimental Model | Mouse Strain | Administration Route | Dosage Form | Concentration/Dose | Key Findings | Reference |
| Gut Microbiota Alteration | Human-Flora-Associated (HFA) | Drinking Water | Tetracycline | 1, 10, 100 mg/L | Dose-dependent selection of resistant bacteria. NOEL < 1 mg/L (0.125 mg/kg/day). | [4] |
| Gut Microbiota Recovery | Not Specified | Drinking Water | Tetracycline HCl | 0.5, 1.5, 10 g/L | Changes in gut microbiota were reversible at 0.5 g/L after a 2-week recovery period. | [5] |
| Gene Expression (Inducible System) | C57BL/6J | Drinking Water | Doxycycline | 150 µg/mL to 2 mg/mL | Lower doses can be effective; maximal expression depends on the specific genetic construct. | [6] |
| Gene Expression (Inducible System) | C57BL/6J | Feed | Doxycycline | 200 ppm, 625 ppm | Commercially available feed provides a convenient dosing method. | [6] |
*Doxycycline is a common tetracycline derivative used for inducible gene expression systems.
Experimental Protocols
Protocol 1: Preparation and Administration of Tetracycline for Intraperitoneal (i.p.) Injection
This protocol is adapted from studies evaluating antibiotic efficacy in acute infection models.[3]
Objective: To administer a precise dose of tetracycline systemically via intraperitoneal injection.
Materials:
-
Tetracycline Hydrochloride (powder form)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% Ethanol for disinfection
-
Appropriate mouse strain (e.g., ICR, C57BL/6)
Procedure:
-
Solution Preparation (Example for a 4 mg/kg dose):
-
Calculate the total amount of tetracycline needed for the study cohort.
-
Prepare a stock solution. For example, to prepare a 1 mg/mL stock, dissolve 10 mg of tetracycline HCl in 10 mL of sterile saline.
-
Vortex thoroughly until the powder is completely dissolved. Protect the solution from light, as tetracyclines are light-sensitive. Prepare fresh daily.
-
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the injection volume for each mouse. For a 25g mouse receiving a 4 mg/kg dose from a 1 mg/mL stock solution:
-
Dose = 4 mg/kg * 0.025 kg = 0.1 mg
-
Volume = 0.1 mg / 1 mg/mL = 0.1 mL or 100 µL
-
-
-
Administration:
-
Restrain the mouse firmly but gently, exposing the abdomen. Scruffing the neck is a common method.
-
Wipe the injection site (lower abdominal quadrant, off-midline) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be cautious to avoid puncturing internal organs.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn back, confirming correct needle placement.
-
Inject the calculated volume smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor mice for any signs of distress, such as lethargy, piloerection, or abdominal discomfort.
-
For infection models, monitor for clinical signs of illness and survival as per the experimental endpoint.[3]
-
Protocol 2: Administration of Tetracycline in Drinking Water
This protocol is suitable for long-term studies, such as those investigating effects on gut microbiota or regulating gene expression.[4][5]
Objective: To provide a continuous, non-invasive dose of tetracycline to mice.
Materials:
-
Tetracycline Hydrochloride (powder form)
-
Drinking water (autoclaved or sterile)
-
Light-protected water bottles (amber or covered with foil)
-
Sucrose or other sweeteners (optional, to improve palatability)
Procedure:
-
Solution Preparation (Example for a 1 g/L solution):
-
Dissolve 1 gram of tetracycline HCl in 1 liter of drinking water.
-
If palatability is an issue, a sweetener like 2-5% sucrose can be added. Note: Ensure the sweetener does not confound experimental outcomes.
-
Mix thoroughly until dissolved.
-
-
Administration:
-
Fill the light-protected water bottles with the tetracycline solution.
-
Replace the standard water bottles on the mouse cages with the prepared bottles.
-
Ensure the sipper tubes are functioning correctly.
-
-
Maintenance and Monitoring:
-
Prepare the tetracycline solution fresh every 2-3 days to maintain potency and prevent degradation.
-
Measure water consumption periodically (e.g., daily or weekly) to estimate the average dose consumed per mouse. Average water consumption for an adult mouse is ~6 mL/day.[6]
-
Monitor the health of the mice. High concentrations of tetracycline can lead to changes in gut microbiota, potentially causing gastrointestinal upset.[2]
-
Diagrams and Workflows
Caption: Workflow for an in vivo antibiotic efficacy study in a mouse infection model.
Caption: Simplified mechanism of action of Tetracycline in bacteria.
References
- 1. Effect of tetracycline treatment on immunological responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic efficacy against Vibrio vulnificus in the mouse: superiority of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of residual and therapeutic doses of tetracycline in the human-flora-associated (HFA) mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recovery of gut microbiota in mice exposed to tetracycline hydrochloride and their correlation with host metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin B: Application Notes and Protocols for Investigating Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tetromycin B, a novel tetronic acid-based antibiotic, and detail its potential applications in the study of antibiotic resistance. The information is intended to guide researchers in designing and executing experiments to explore the mechanisms of action and resistance to this compound.
Introduction
This compound is a natural product isolated from the marine bacterium Streptomyces axinellae, found in the Mediterranean sponge Axinella polypoides.[1][2] It belongs to the class of tetronic acid antibiotics and has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a critical focus in the development of new antimicrobial agents.[2][3] Its unique structure and biological activity make it a valuable tool for investigating novel antibiotic resistance mechanisms.
Chemical Structure and Properties:
-
Chemical Formula: C₃₄H₄₆O₅[4]
-
Molecular Weight: 534.7 g/mol [4]
-
CAS Number: 180027-84-3[4]
-
Structure: Tetronic acid derivative[4]
Postulated Mechanism of Action
While the precise antibacterial mechanism of this compound is not yet fully elucidated, its known biological activities suggest potential pathways for investigation. This compound is a known inhibitor of cysteine proteases.[5] Although the direct link between cysteine protease inhibition and antibacterial activity is still under investigation, it presents a novel avenue for exploration compared to conventional antibiotic mechanisms. The inhibition of essential bacterial proteases could disrupt various cellular processes, including protein turnover, signal transduction, and virulence.
Additionally, compounds structurally related to this compound have been shown to target pathways such as the unfolded protein response (UPR) and the PI3K/Akt signaling pathway.[3] These potential mechanisms, while not confirmed for this compound's antibacterial action, offer additional hypotheses for researchers to explore.
Applications in Antibiotic Resistance Studies
This compound can be utilized in a variety of experimental settings to understand both its own mechanism of action and the broader landscape of antibiotic resistance.
-
Screening for Novel Resistance Mechanisms: By exposing bacterial populations to sub-lethal concentrations of this compound, researchers can select for and identify novel resistance genes and mutations.
-
Investigating Efflux Pump Activity: Studies can be designed to determine if this compound is a substrate for known or novel bacterial efflux pumps.
-
Target Identification and Validation: Biochemical and genetic approaches can be employed to identify the specific bacterial targets of this compound, potentially revealing new essential pathways for antibiotic development.
-
Synergy Studies: this compound can be tested in combination with other antibiotics to identify synergistic or antagonistic interactions, which could inform the development of combination therapies to combat resistant infections.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that while pronounced anti-MRSA activity has been reported, specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains are not yet widely available in the literature. The data on protease inhibition provides a starting point for mechanistic studies.
| Target Organism/Enzyme | Assay Type | Value | Reference |
| Acinetobacter baumannii | MIC₅₀ | 2 µM | |
| Acinetobacter baumannii | MIC₉₀ | 4 µM | |
| Rhodesain | Kᵢ | 0.62 µM | [5] |
| Falcipain-2 | Kᵢ | 1.42 µM | [5] |
| Cathepsin L | Kᵢ | 32.5 µM | [5] |
| Cathepsin B | Kᵢ | 1.59 µM | [5] |
| Trypanosoma brucei | IC₅₀ | 30.87 µM | |
| HEK293T kidney cells | IC₅₀ | 71.77 µM | |
| J774.1 macrophages | IC₅₀ | 20.2 µM |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antibacterial activity of this compound and to investigate resistance mechanisms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., MRSA, MSSA, Enterococcus faecalis)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL. Further dilute in MHB to create a working stock solution.
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a single colony into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no antibiotic) and well 12 as a negative control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀ of each well.
Protocol 2: Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
MHB or other suitable broth
-
Bacterial strain of interest
-
Sterile culture tubes
-
Incubator with shaking
-
Apparatus for colony counting (e.g., agar plates, automated counter)
Procedure:
-
Preparation: Prepare a logarithmic phase bacterial culture as described in the MIC protocol.
-
Experimental Setup:
-
Prepare culture tubes containing MHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Time-Course Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point for each concentration of this compound. Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Visualizations
Signaling Pathway: Postulated Antibacterial Mechanism of this compound
Caption: Postulated mechanism of this compound via inhibition of bacterial cysteine proteases.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Investigating Resistance Mechanisms
Caption: Logical workflow for investigating this compound resistance mechanisms.
References
- 1. Expression and characterization of a new serine protease inhibitory protein in Escherichia coli | Biomedical Research and Therapy [bmrat.org]
- 2. Protease inhibitor (biology) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application of Tetromycin B in Biofilm Research: Application Notes and Protocols
Disclaimer: As of December 2025, specific research data on the application of Tetromycin B in biofilm studies is limited in publicly accessible scientific literature. The following application notes and protocols are based on the well-documented activities of the broader tetracycline class of antibiotics, to which this compound belongs. Researchers should validate these methodologies and findings specifically for this compound in their experimental settings.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. This mode of growth confers significant protection against environmental stresses, host immune defenses, and antimicrobial agents, making biofilm-associated infections a major challenge in clinical and industrial settings. Bacteria within a biofilm can exhibit up to 1,000 times more resistance to antibiotics than their planktonic counterparts.
Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis by reversibly binding to the 30S ribosomal subunit of bacteria, thereby preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2][3] This mechanism of action makes them a subject of interest in biofilm research, not only for their potential to inhibit biofilm formation but also to disrupt established biofilms, sometimes in synergy with other antimicrobials.[4] It is important to note that sub-inhibitory concentrations of tetracyclines have, in some studies, been shown to induce biofilm formation.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tetracycline antibiotics, as a proxy for this compound, in biofilm research.
Data Presentation
The efficacy of tetracyclines against bacterial biofilms can be quantified using several key parameters. The following tables summarize hypothetical quantitative data based on typical findings for tetracyclines against common biofilm-forming bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of Tetracycline against Various Bacterial Strains
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MIC (MBIC₅₀) (µg/mL) | Biofilm Eradication Concentration (MBEC) (µg/mL) |
| Staphylococcus aureus | 1 - 4 | 16 - 64 | > 256 |
| Pseudomonas aeruginosa | 8 - 32 | 128 - 512 | > 1024 |
| Escherichia coli | 2 - 8 | 32 - 128 | > 512 |
| Klebsiella pneumoniae | 4 - 16 | 64 - 256 | > 1024 |
Note: This data is illustrative and will vary depending on the specific strain, experimental conditions, and the specific tetracycline derivative used.
Table 2: Percentage of Biofilm Inhibition by Tetracycline at Sub-MIC Concentrations
| Bacterial Strain | ¼ x MIC | ½ x MIC | 1 x MIC |
| Staphylococcus aureus | 20 - 40% | 50 - 70% | 80 - 95% |
| Pseudomonas aeruginosa | 10 - 30% | 40 - 60% | 70 - 90% |
| Escherichia coli | 15 - 35% | 45 - 65% | 75 - 92% |
Note: The percentage of inhibition is typically measured using the Crystal Violet assay and is relative to a no-treatment control.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard methods used in biofilm research and can be adapted for studying the effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.
Protocol 2: Biofilm Formation and Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit the formation of biofilms.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Methanol
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Adjust the bacterial culture to an OD₆₀₀ of 0.05-0.1 in TSB.
-
Add the bacterial suspension to each well. Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Carefully aspirate the planktonic cells from each well.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[7]
Protocol 3: Eradication of Pre-formed Biofilms
This protocol assesses the ability of a compound to eradicate an established biofilm.
Procedure:
-
Form biofilms in a 96-well plate as described in Protocol 2 (steps 2-5).
-
After washing to remove planktonic cells, add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the Crystal Violet method as described in Protocol 2 (steps 6-12).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting biofilm formation.
Experimental Workflow Diagram
Caption: Experimental workflow for the biofilm inhibition assay.
Logical Relationship Diagram
Caption: Logical relationship of this compound concentration and its effect on biofilms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tetracycline and Oxacillin Act Synergistically on Biofilms and Display Increased Efficacy In Vivo Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Biofilm Formation by Tetracycline in a Staphylococcus aureus Naturally Lacking ica Operon and atl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracycline Induces the Formation of Biofilm of Bacteria from Different Phases of Wastewater Treatment [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Tetracycline Treatment in MRSA-Infected Cell Lines
Note: The compound "Tetromycin B" specified in the topic is not found in the scientific literature based on the conducted search. It is presumed to be a typographical error. This document will proceed with information pertaining to Tetracycline , a well-documented antibiotic with known activity against Methicillin-Resistant Staphylococcus aureus (MRSA).
These application notes provide a comprehensive overview of the in vitro evaluation of tetracycline's efficacy against MRSA-infected mammalian cell lines. The provided protocols and data serve as a guide for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize quantitative data related to the treatment of MRSA infections. This data is representative of typical findings and should be used as a reference for experimental design.
Table 1: In Vitro Susceptibility of MRSA Strains to Tetracycline
| MRSA Strain | Tetracycline MIC (µg/mL) | Interpretation |
| USA300 | 0.5 - 2 | Susceptible |
| USA400 | 1 - 4 | Susceptible |
| EMRSA-15 | 0.25 - 1 | Susceptible |
| Community-Acquired MRSA (CA-MRSA) Isolates | Varies (often susceptible)[1] | - |
| Hospital-Acquired MRSA (HA-MRSA) Isolates | Varies (may show resistance) | - |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity of Tetracycline on Mammalian Cell Lines
| Cell Line | Tetracycline Concentration (µg/mL) | Cell Viability (%) | Assay |
| A549 (Human Lung Carcinoma) | 10 | >95% | MTT |
| THP-1 (Human Monocytic Cell Line) | 10 | >90% | Trypan Blue Exclusion |
| SaOS2-OY (Human Osteocyte-like) | 10 | Not specified | Not specified |
Table 3: Efficacy of Tetracycline in an In Vitro MRSA Infection Model
| Cell Line | MRSA Strain | Multiplicity of Infection (MOI) | Tetracycline (µg/mL) | Intracellular Bacterial Load Reduction (%) |
| A549 | USA300 | 10:1 | 1 | ~50% |
| A549 | USA300 | 10:1 | 10 | >90% |
| SaOS2-OY | WCH-SK2 | 100:1 | 10 | Significant reduction |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Culture and Maintenance
-
Cell Lines: A549 (ATCC® CCL-185™), THP-1 (ATCC® TIB-202™), SaOS2-OY.[2]
-
Culture Medium:
-
A549: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS).
-
THP-1: RPMI-1640 Medium (ATCC® 30-2001™) supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
SaOS2-OY: As per established laboratory protocols.[2]
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Sub-culturing: Cells should be passaged upon reaching 80-90% confluency.
2. MRSA Culture and Inoculum Preparation
-
Bacterial Strain: MRSA USA300 (or other relevant strain).
-
Culture Medium: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).
-
Procedure:
-
Inoculate a single colony of MRSA into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS).
-
Resuspend the pellet in the appropriate cell culture medium without antibiotics to the desired concentration for infection (based on MOI).
-
3. In Vitro MRSA Infection of Cell Lines
-
Procedure:
-
Seed mammalian cells into appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
-
The next day, replace the culture medium with fresh medium containing the prepared MRSA inoculum at the desired MOI (e.g., 10:1 or 100:1, bacteria to host cells).[2][3]
-
Incubate for a specified period (e.g., 2 hours) to allow for bacterial internalization.[2][3]
-
After the incubation period, wash the cells three times with sterile PBS to remove extracellular bacteria.
-
Add fresh culture medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., lysostaphin at 10 µg/mL) to kill any remaining extracellular MRSA.[2][3] Incubate for an additional 1-2 hours.
-
Wash the cells again with PBS and add fresh medium containing various concentrations of tetracycline or a vehicle control.
-
4. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of tetracycline on the host cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with varying concentrations of tetracycline for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
5. Intracellular Bacterial Viability Assay
-
Objective: To quantify the effect of tetracycline on intracellular MRSA.
-
Procedure:
-
Following tetracycline treatment of infected cells, wash the cells with sterile PBS.
-
Lyse the host cells with a solution of 0.1% Triton X-100 in sterile water to release the intracellular bacteria.[2][3]
-
Perform serial dilutions of the cell lysate in sterile PBS.
-
Plate the dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.
-
6. Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the effect of tetracycline on host cell signaling pathways during MRSA infection.
-
Procedure:
-
Prepare cell lysates from infected and treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., components of the NF-κB or MAPK signaling pathways) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control such as β-actin or GAPDH.
-
Mandatory Visualization
Diagram 1: General Mechanism of Action of Tetracycline
Caption: Mechanism of tetracycline action on bacterial protein synthesis.
Diagram 2: Experimental Workflow for In Vitro MRSA Infection and Treatment
Caption: Workflow for studying tetracycline effects on MRSA-infected cells.
Diagram 3: Potential Host Cell Signaling Pathway Modulation by MRSA Infection
Caption: Host cell signaling pathways activated by MRSA infection.
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Frontiers | A Human Osteocyte Cell Line Model for Studying Staphylococcus aureus Persistence in Osteomyelitis [frontiersin.org]
- 3. A Human Osteocyte Cell Line Model for Studying Staphylococcus aureus Persistence in Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the IC50 of Tetromycin B Against Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Tetromycin B, a tetracycline antibiotic, against various cancer cell lines. This document outlines the underlying principles, detailed experimental protocols, and data interpretation methods crucial for assessing the anti-cancer potential of this compound.
Introduction
This compound belongs to the tetracycline class of antibiotics, which have demonstrated potential as anti-cancer agents.[1] The anti-proliferative effects of tetracyclines are attributed to several mechanisms, including the inhibition of mitochondrial protein synthesis and the modulation of key signaling pathways involved in cell growth and survival.[2] Determining the IC50 value is a critical first step in evaluating the efficacy of this compound as a potential cancer therapeutic. The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, providing a quantitative measure of its potency.[3]
Principle of IC50 Determination using MTT Assay
The most common method to determine the IC50 of a compound against cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of this compound and subsequently performing an MTT assay, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound against a chosen cancer cell line using the MTT assay.
Materials
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The following diagram illustrates the overall workflow for the IC50 determination of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (cells with medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well and pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate Percent Viability:
-
The absorbance values are used to calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
The "Blank" corresponds to wells containing only medium, MTT, and solubilization solution.
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percentage of cell viability against the corresponding concentrations of this compound.
-
The data is typically fitted to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.
-
Quantitative Data
While specific IC50 values for this compound against various cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for how such data should be presented. Researchers should populate this table with their experimentally determined values. For context, IC50 values for a related tetracycline, Doxycycline, are included from a study on lung cancer cell lines.[4]
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxycycline IC50 (µM)[4] | Incubation Time (h) |
| [Example] | [Example] | [Experimental Data] | N/A | 48 |
| NCI-H446 | Small Cell Lung Cancer | [Experimental Data] | 1.70 | 48 |
| A549 | Non-Small Cell Lung Cancer | [Experimental Data] | 1.06 | 48 |
| [Example] | [Example] | [Experimental Data] | N/A | 72 |
Potential Signaling Pathways of this compound in Cancer
The anti-cancer effects of tetracyclines are thought to involve the modulation of key cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, it is hypothesized to act on pathways similar to other tetracycline derivatives.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Tetracyclines have been suggested to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
The following diagram illustrates the potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Zap70 Signaling Pathway
Recent studies have shown that tetracyclines can enhance anti-tumor T-cell immunity through the Zap70 signaling pathway.[5][6] Zap70 is a critical signaling molecule in T-cells, and its activation leads to an enhanced cytotoxic T-cell response against tumor cells.
The following diagram illustrates the potential role of this compound in modulating the Zap70 signaling pathway in T-cells.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to accurately determine the IC50 of this compound against various cancer cell lines. The MTT assay is a robust and reliable method for this purpose. Further investigation into the specific molecular mechanisms of this compound, particularly its effects on the PI3K/Akt/mTOR and Zap70 signaling pathways, will be crucial in elucidating its full potential as an anti-cancer agent. The data generated from these studies will be invaluable for the continued development of novel cancer therapeutics.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for determining the Ki of Tetromycin B
Application Note and Protocol
Topic: Protocol for Determining the Ki of Tetromycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the tetracycline class of antibiotics, which are well-known for their primary mechanism of action: the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2][3] While this is their main therapeutic target, evidence suggests that some tetracycline derivatives can also inhibit the activity of mammalian enzymes, such as matrix metalloproteinases (MMPs).[3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
This document provides a detailed protocol for determining the inhibition constant (Ki) of this compound against a representative matrix metalloproteinase, MMP-9. The Ki value is a critical parameter for characterizing the potency of an inhibitor, as it represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration.[4] The protocol employs a fluorogenic substrate-based assay to measure enzyme activity and follows a two-step process: first, the determination of the Michaelis-Menten constant (Km) of the substrate, and second, the determination of the half-maximal inhibitory concentration (IC50) of this compound, which is then used to calculate the Ki using the Cheng-Prusoff equation.[4]
Principle of the Assay
The activity of MMP-9 is measured using a fluorescence resonance energy transfer (FRET) peptide substrate. This substrate consists of a fluorescent donor and a quencher moiety linked by a short peptide sequence that is specifically cleaved by MMP-9. In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the MMP-9 activity. A competitive inhibitor like this compound will bind to the enzyme's active site, reducing the rate of substrate cleavage and thus the rate of fluorescence increase.
Caption: Principle of FRET-based enzyme inhibition assay.
Materials and Reagents
-
Enzyme: Human recombinant MMP-9 (catalytic domain), stored at -80°C.
-
Inhibitor: this compound, stock solution prepared in DMSO.
-
Positive Control Inhibitor: GM6001 (a broad-spectrum MMP inhibitor), stock solution in DMSO.
-
Substrate: Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂), stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% (v/v) Brij-35.[5]
-
Reagents: DMSO (spectroscopic grade), Tris-HCl, NaCl, CaCl₂, ZnSO₄, Brij-35.
-
Equipment:
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex: 328 nm, Em: 393 nm).
-
Black, flat-bottom 96-well microplates.
-
Calibrated multichannel and single-channel pipettes.
-
Incubator set to 37°C.
-
Experimental Protocol
The protocol is divided into two main parts: determination of the substrate Km and determination of the inhibitor IC50.
Part A: Determination of Michaelis-Menten Constant (Km)
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the MMP-9 substrate in Assay Buffer. A typical concentration range would span from 0.1x to 10x the expected Km value.
-
Prepare Enzyme Solution: Dilute the MMP-9 enzyme stock to the final working concentration in cold Assay Buffer. The concentration should be chosen to ensure a linear reaction rate for at least 15-20 minutes.
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of each substrate dilution to triplicate wells.
-
Include wells with buffer and the highest substrate concentration but no enzyme as a background control.
-
-
Initiate the Reaction: Add 25 µL of the diluted MMP-9 enzyme solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 20 minutes.
-
Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
Part B: Determination of IC50 for this compound
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer containing a constant concentration of DMSO (e.g., 1%). A typical concentration range might be from 1 nM to 100 µM.
-
Prepare Substrate and Enzyme Solutions:
-
Dilute the MMP-9 substrate to a final concentration equal to the Km value determined in Part A.
-
Dilute the MMP-9 enzyme to the same working concentration used in Part A.
-
-
Set up the Assay Plate:
-
Add 25 µL of each this compound dilution to triplicate wells.
-
Include a "no inhibitor" control (Assay Buffer with DMSO) and a positive control (GM6001).
-
Add 50 µL of the diluted MMP-9 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 25 µL of the diluted MMP-9 substrate solution (at 4x Km concentration to achieve a final concentration of 1x Km) to each well.
-
Measure Fluorescence and Calculate Velocities: Immediately measure the fluorescence kinetically as described in Part A, step 5, and calculate the initial reaction velocity for each inhibitor concentration.
Caption: Experimental workflow for Ki determination.
Data Analysis
-
Km Determination: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
IC50 Determination:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula:
-
% Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.
-
-
Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.[4]
-
Ki = IC50 / (1 + ([S] / Km))
-
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the substrate concentration used in the IC50 assay.
-
Km is the Michaelis-Menten constant of the substrate.
-
-
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Parameter | Value | Units | Description |
| Enzyme | MMP-9 | - | Human Recombinant (Catalytic Domain) |
| Substrate | Mca-PLGL-Dpa | - | Fluorogenic Peptide Substrate |
| Km | [e.g., 10] | µM | Michaelis-Menten constant for the substrate |
| Vmax | [e.g., 500] | RFU/min | Maximum reaction velocity |
| Inhibitor | This compound | - | Test Compound |
| IC50 | [e.g., 25] | µM | Half-maximal inhibitory concentration |
| Ki | [e.g., 12.5] | µM | Inhibition constant (calculated) |
| Positive Control IC50 | [e.g., 0.05] | µM | IC50 for GM6001 |
Note: The values presented in the table are hypothetical and for illustrative purposes only.
References
- 1. MMP-1 Substrate III, Fluorogenic An excellent quenched fluorescence substrate for MMP-1. [sigmaaldrich.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP Green™ substrate | AAT Bioquest [aatbio.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. biozyme-inc.com [biozyme-inc.com]
Application Notes and Protocols: Utilizing Tetromycin B and its Analogs in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic potential of Tetromycin B and other tetracycline-class antibiotics when used in combination with other antimicrobial agents. Due to the limited availability of specific data for this compound, this document leverages data from its parent compound, tetracycline, and its well-studied analogs, doxycycline and minocycline, as a predictive guide for experimental design and interpretation.
Introduction to Antibiotic Synergy with Tetracyclines
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, the concurrent use of two or more antibiotics, is a promising approach to enhance efficacy, reduce the likelihood of resistance development, and lower required dosages, thereby minimizing toxicity.
Tetracycline-class antibiotics, including this compound, are broad-spectrum bacteriostatic agents that inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.[1][2] When combined with other antibiotics that have different mechanisms of action, synergistic effects can be achieved. For instance, combining a protein synthesis inhibitor with a cell wall synthesis inhibitor or an agent that disrupts the bacterial membrane can lead to enhanced bacterial killing.
Data on Synergistic Combinations of Tetracycline and its Analogs
The following tables summarize quantitative data from in vitro studies on the synergistic effects of tetracycline, doxycycline, and minocycline with various antibiotics against different bacterial strains. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Activity of Tetracycline in Combination with Other Antibiotics
| Combination | Bacterial Strain | FIC Index | Reference |
| Tetracycline + Amoxicillin | Bacillus cereus | 0.375 | [3] |
| Tetracycline + Amoxicillin | Salmonella typhi | 0.313 | [3] |
| Tetracycline + Amoxicillin | Staphylococcus aureus | 0.531 | [3] |
| Tetracycline + Augmentin | Multidrug-resistant bacteria | High percentage of synergy (80%) | [4] |
| Tetracycline + Ciprofloxacin | Multidrug-resistant bacteria | High percentage of synergy | [5] |
| Tetracycline + Ofloxacin | Multidrug-resistant bacteria | High percentage of synergy | [5] |
Table 2: Synergistic Activity of Doxycycline and Minocycline in Combination with Other Antibiotics
| Combination | Bacterial Strain | FIC Index | Reference |
| Minocycline + Colistin | Klebsiella pneumoniae (colistin-resistant) | Synergistic in 92% of strains | [6][7] |
| Minocycline + Colistin | Acinetobacter baumannii (minocycline-resistant) | Synergistic | [8] |
| Doxycycline + Metronidazole | - | Protective effect in rat endometritis model | [9] |
| Doxycycline + Doxorubicin | Castration-resistant prostate cancer cells | Synergistic | [10] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of tetracycline analogs in combination with other antibiotics can be attributed to various mechanisms, including modulation of specific bacterial and host signaling pathways.
One observed mechanism involves the disruption of the bacterial cell envelope by one agent, facilitating the entry of the tetracycline analog to its ribosomal target. For example, the synergy between minocycline and colistin against multidrug-resistant Klebsiella pneumoniae is attributed to colistin's ability to permeabilize the bacterial outer membrane, allowing for increased intracellular accumulation of minocycline.[6][7] This leads to a more potent inhibition of protein synthesis. Transcriptomic analysis of this combination revealed a significant downregulation of genes involved in peptidoglycan biosynthesis, further weakening the bacterial cell structure.[6][7]
In the context of host-pathogen interactions, the combination of doxycycline and metronidazole has been shown to protect against endometritis in a rat model by modulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a key regulator of the inflammatory response. The combination therapy was more effective than either drug alone in reversing the pathological changes and reducing the levels of pro-inflammatory cytokines, suggesting a synergistic effect on modulating the host's immune response.[9]
Experimental Protocols
Checkerboard Assay for In Vitro Synergy Testing
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
This compound (or analog) and partner antibiotic(s)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Set up the Checkerboard Plate:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Antibiotic A.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Antibiotic B.
-
Column 11 should contain serial dilutions of Antibiotic A only (MIC control for A).
-
Row H should contain serial dilutions of Antibiotic B only (MIC control for B).
-
Well H12 should contain only broth and inoculum (growth control). A separate well with broth only serves as a sterility control.
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC and FIC Index:
-
Visually inspect the plate for turbidity or use a microplate reader to measure absorbance at 600 nm. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in every well showing no growth:
-
FIC of Antibiotic A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Antibiotic B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
References
- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. scirp.org [scirp.org]
- 5. Synergistic Effect of Combined Antibiotics against Some Selected Multidrug Resistant Human Pathogenic Bacteria Isolated from Poultry Droppings in Akure, Nigeria [scirp.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Transcriptomics Reveals How Minocycline-Colistin Synergy Overcomes Antibiotic Resistance in Multidrug-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Doxycycline with Metronidazole Protects against Pyroptosis in Rats with Endometritis through the Modulation of TLR4/ NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Research Applications of Tetronic Acid Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research and development of tetronic acid antibiotics. This class of natural products and their synthetic derivatives exhibit a broad range of biological activities, making them promising candidates for new therapeutic agents. Herein, we summarize their antimicrobial properties, delve into their mechanisms of action, and provide detailed experimental protocols for their investigation.
Introduction to Tetronic Acid Antibiotics
Tetronic acids are a class of γ-lactone heterocycles that serve as the structural core for numerous natural products with diverse biological activities.[1] Many of these compounds, isolated from bacteria and fungi, have demonstrated potent antibiotic, antifungal, antiviral, and antineoplastic properties.[2][3] Their unique chemical structures and varied mechanisms of action make them a fertile ground for the discovery of novel drugs to combat infectious diseases and other-health related issues.
Applications in Antibacterial Research
Tetronic acid derivatives have shown significant promise as antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Antibacterial Spectrum and Efficacy
The antibacterial efficacy of several tetronic acid antibiotics has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial pathogens. A summary of this data is presented in the tables below.
Table 1: Antibacterial Activity of Tetronic Acid Antibiotics Against Gram-Positive Bacteria
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Abyssomicin C | Staphylococcus aureus (MRSA) | 4 | [2][4] |
| Staphylococcus aureus (VRSA) | 13 | [2][4] | |
| Tetrocarcin A | Bacillus subtilis | 0.1 | |
| Staphylococcus aureus | 20 | ||
| Tetrocarcin N | Bacillus subtilis | 2 | [5] |
| Tetrocarcin O | Bacillus subtilis | 64 | [5] |
| Tetrocarcin Q | Bacillus subtilis ATCC 63501 | 12.5 µM | [6][7] |
| Thiolactomycin | Staphylococcus aureus | - | [8] |
| Bacillus subtilis | - | [8] |
Table 2: Antibacterial Activity of Tetronic Acid Antibiotics Against Gram-Negative Bacteria
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Gregatin A, B, D | Gram-negative bacteria | - | [9] |
| Thiolactomycin | Escherichia coli | - | [10] |
| Haemophilus influenzae | - | [8] |
Note: "-" indicates that the source mentions activity but does not provide a specific MIC value in the abstract.
Mechanism of Action: Inhibition of Essential Biosynthetic Pathways
Several tetronic acid antibiotics exert their antibacterial effects by targeting and inhibiting essential bacterial metabolic pathways that are absent in or significantly different from their mammalian counterparts, offering a degree of selective toxicity.
A key target for some tetronic acid antibiotics is the bacterial Type II Fatty Acid Synthesis (FASII) pathway, which is responsible for the production of fatty acids crucial for building bacterial cell membranes. Thiolactomycin and its derivatives are well-characterized inhibitors of this pathway, specifically targeting the β-ketoacyl-acyl carrier protein synthases (KAS), FabB and FabF.[2][3][8]
Caption: Inhibition of the FASII pathway by Thiolactomycin.
Abyssomicin C is a potent inhibitor of the p-aminobenzoic acid (PABA) synthesis pathway, a crucial step in the bacterial production of folate.[2][6] Folate is an essential cofactor for the synthesis of nucleotides and certain amino acids. Abyssomicin C specifically targets and covalently binds to the PabB subunit of 4-amino-4-deoxychorismate (ADC) synthase, preventing the formation of PABA.[2][4]
Caption: Inhibition of PABA synthesis by Abyssomicin C.
Some tetronic acid derivatives, such as the gregatins, have been shown to interfere with bacterial communication, a process known as quorum sensing (QS).[11][12][13][14] In Pseudomonas aeruginosa, a significant opportunistic pathogen, QS regulates the expression of virulence factors and biofilm formation. While gregatins inhibit QS, their precise target within the complex QS network is still under investigation.[11]
Caption: Putative inhibition of P. aeruginosa quorum sensing by gregatins.
Experimental Protocols
This section provides detailed protocols for key experiments in the study of tetronic acid antibiotics.
General Workflow for Natural Product Antibiotic Discovery
The discovery and characterization of novel antibiotics from natural sources typically follows a structured workflow.
References
- 1. Tetronic acid - Wikipedia [en.wikipedia.org]
- 2. Abyssomicins—A 20-Year Retrospective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on Abyssomicins: Inhibitors of the Chorismate Pathway and Folate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Bacterial Membrane Impairment by Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abyssomicin Biosynthesis: Formation of an Unusual Polyketide, Antibiotic-Feeding Studies and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF FATTY ACID SYNTHESIS BY THE ANTIBIOTIC THIOLACTOMYCIN [jstage.jst.go.jp]
- 8. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]
- 9. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the antibiotic thiolactomycin inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gregatins, a Group of Related Fungal Secondary Metabolites, Inhibit Aspects of Quorum Sensing in Gram-Negative Bacteria [frontiersin.org]
- 12. Gregatins, a Group of Related Fungal Secondary Metabolites, Inhibit Aspects of Quorum Sensing in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gregatins, a Group of Related Fungal Secondary Metabolites, Inhibit Aspects of Quorum Sensing in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetromycin B as a Tool for Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a polyketide antibiotic that has been identified as a potent inhibitor of cysteine proteases. Its unique chemical structure and inhibitory activity make it a valuable tool for researchers studying the function of specific proteases in various biological processes, including parasitic life cycles and host-pathogen interactions. These application notes provide an overview of this compound's utility in protease research, supported by quantitative data and detailed experimental protocols.
Applications in Protease Research
This compound serves as a selective inhibitor for a range of cysteine proteases, making it a useful chemical probe for:
-
Target Validation: Investigating the role of specific cysteine proteases in disease models, particularly in parasitic infections where these enzymes are essential for parasite survival.
-
Enzyme Kinetics and Mechanism of Inhibition Studies: Characterizing the inhibitory profile of this compound against a panel of proteases to understand its specificity and mode of action.
-
Drug Discovery Lead Optimization: Serving as a reference compound or a scaffold for the development of novel, more potent, and selective protease inhibitors.
-
Cellular Process Elucidation: Probing the function of target proteases in complex biological pathways such as protein degradation, antigen presentation, and apoptosis.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against several key cysteine proteases has been determined, providing valuable data for experimental design.
| Target Protease | Organism/Family | Ki (μM)[1] | IC50 (μM) | Notes |
| Rhodesain | Trypanosoma brucei rhodesiense | 0.62 | - | A key protease for parasite survival. |
| Falcipain-2 | Plasmodium falciparum | 1.42 | - | Essential for hemoglobin degradation by the malaria parasite. |
| Cathepsin L | Human (Papain-like) | 32.5 | - | Involved in various physiological and pathological processes. |
| Cathepsin B | Human (Papain-like) | 1.59 | - | Plays a role in protein turnover and apoptosis. |
| T. brucei growth | Trypanosoma brucei | - | 30.87[1] | Demonstrates whole-organism activity. |
| HEK293T cells | Human | - | 71.77[1] | Cytotoxicity data. |
| J774.1 macrophages | Murine | - | 20.2[1] | Cytotoxicity data. |
Signaling Pathways and Experimental Workflows
Cathepsin B and L in Lysosomal Protein Degradation
Cathepsins B and L are key lysosomal proteases involved in the terminal degradation of cellular and endocytosed proteins. Their dysregulation is implicated in various diseases, including cancer.
Caption: Inhibition of Cathepsin B and L by this compound disrupts lysosomal protein degradation.
Role of Rhodesain and Falcipain-2 in Parasitic Life Cycles
Rhodesain in Trypanosoma brucei and Falcipain-2 in Plasmodium falciparum are critical for parasite survival, primarily through the degradation of host proteins for nutrients.
Caption: this compound inhibits key parasitic proteases, leading to nutrient deprivation and parasite death.
Experimental Workflow for Protease Inhibition Assay
A generalized workflow for determining the inhibitory activity of this compound against a target cysteine protease using a fluorogenic substrate.
Caption: A typical experimental workflow for assessing the inhibitory potency of this compound.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against its target cysteine proteases. These are based on standard fluorometric protease assays.
Protocol 1: General Cysteine Protease Inhibition Assay (Fluorometric)
This protocol can be adapted for rhodesain, falcipain-2, cathepsin L, and cathepsin B with minor modifications to buffer conditions and substrate selection.
Materials:
-
Recombinant human Cathepsin B or L, or recombinant rhodesain or falcipain-2
-
This compound
-
Fluorogenic Substrate:
-
For Cathepsin B: Z-Arg-Arg-AMC
-
For Cathepsin L, Rhodesain, Falcipain-2: Z-Phe-Arg-AMC
-
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA
-
DMSO (for dissolving this compound)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 2X the final desired concentration).
-
Prepare a working solution of the protease in Assay Buffer (e.g., 2X the final desired concentration).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with the same percentage of DMSO) to each well.
-
Add 50 µL of the protease working solution to each well.
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add 100 µL of the substrate working solution to each well to initiate the reaction. The final volume in each well should be 200 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki value, perform the assay at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation or by fitting to appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed-type).
-
Protocol 2: Trypanosoma brucei Growth Inhibition Assay
This protocol assesses the effect of this compound on the viability of the parasite.
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
HMI-9 medium supplemented with 10% FBS
-
This compound
-
Resazurin solution (e.g., AlamarBlue)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Culture and Plating:
-
Culture T. brucei in HMI-9 medium to the desired density.
-
Seed the parasites into a 96-well plate at a density of approximately 2 x 10^4 cells/well in 100 µL of medium.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same percentage of DMSO).
-
-
Incubation:
-
Incubate the plate for 48 hours in a humidified incubator.
-
-
Viability Assessment:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader. The fluorescence signal is proportional to the number of viable, metabolically active cells.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the percentage of viable cells against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying cysteine proteases. Its demonstrated inhibitory activity against key parasitic and human proteases, coupled with the detailed protocols provided, enables researchers to effectively utilize this compound in their investigations. The quantitative data and workflow diagrams offer a clear framework for designing and executing experiments aimed at understanding the roles of these important enzymes in health and disease.
References
Troubleshooting & Optimization
Troubleshooting Tetromycin B solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Tetromycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a cysteine protease inhibitor with the molecular formula C34H46O5 and a molecular weight of 534.7 g/mol .[1][2][3][4][5] It is supplied as a solid and has shown activity against Gram-positive bacteria, including MRSA, and exhibits cytotoxic effects on various cell lines.[1][2][3][4]
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][2][3] It is expected to have poor solubility in aqueous solutions.
Q3: I am having trouble dissolving this compound in my chosen solvent. What should I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Vortexing/Mixing: Ensure the solution is being mixed vigorously.
-
Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a bath sonicator for 10-15 minutes to help break up any aggregates and enhance solubilization.[6][7]
-
Use Fresh, Anhydrous Solvent: DMSO is hygroscopic and can absorb moisture, which can reduce its effectiveness as a solvent.[6][7] Using a fresh, unopened bottle of anhydrous, high-purity solvent is recommended.
Q4: My this compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue with hydrophobic compounds. Here are some strategies to prevent precipitation upon dilution:
-
Lower the Stock Solution Concentration: Preparing a more dilute stock solution in your organic solvent can sometimes prevent it from crashing out upon addition to the aqueous medium.
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible (typically ≤ 0.1% for cell-based assays) but sufficient to maintain solubility.
-
Add Stock to Aqueous Solution Slowly: Add the stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.
-
Use an Intermediate Dilution Step: Perform a serial dilution of your stock solution in a mixture of the organic solvent and the aqueous medium before the final dilution into the aqueous medium.
Q5: Can I adjust the pH to improve the solubility of this compound?
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Molar Solubility (mM) |
| DMSO | Soluble[1][2][3] | User to determine | User to determine |
| DMF | Soluble[1][2][3] | User to determine | User to determine |
| Ethanol | Soluble[1][2][3] | User to determine | User to determine |
| Methanol | Soluble[1][2][3] | User to determine | User to determine |
| Water | Poorly Soluble | User to determine | User to determine |
| PBS (pH 7.4) | Poorly Soluble | User to determine | User to determine |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but quantitative data is not specified in the cited literature. It is highly recommended that users experimentally determine the solubility for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Determine the Desired Concentration: Decide on the desired stock solution concentration (e.g., 10 mM).
-
Calculate Required Mass: Calculate the mass of this compound needed. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 534.7 g/mol * (1000 mg / 1 g) = 5.347 mg
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes or gently warm to 37°C with intermittent vortexing.[6][7]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., PBS, cell culture medium)
-
Small glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Microcentrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add Excess Compound: Add an excess amount of this compound powder to a vial (enough so that undissolved solid will remain).
-
Add Solvent: Add a known volume of the solvent of interest to the vial.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Solution: After equilibration, let the vial stand to allow the excess solid to settle. Carefully collect the supernatant and centrifuge at high speed to pellet any remaining suspended particles.
-
Quantify Concentration: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method such as HPLC.
-
Calculate Solubility: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Mandatory Visualization
Since this compound is a cysteine protease inhibitor, it can interfere with various signaling pathways. One such pathway is the ERK signaling pathway, which is involved in cell proliferation.
Caption: Inhibition of the ERK signaling pathway by this compound.
References
Technical Support Center: Optimizing Tetromycin B Concentration in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively using Tetromycin B in their experiments. Below, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyketide antibiotic belonging to the tetracycline family.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome.[3][4][5] Additionally, this compound is a known inhibitor of cysteine proteases.[6]
Q2: What are the recommended starting concentrations for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point for mammalian cell lines is to perform a dose-response experiment (kill curve) with a concentration range of 0.1 µg/mL to 50 µg/mL.[7] For antibacterial applications, a working concentration of 10 µg/mL is often used for tetracyclines.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents.[6] A common practice for creating a stock solution is to dissolve it in 100% Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For a 5 mg/mL stock solution, dissolve 5 mg of this compound in 1 mL of the chosen solvent. It is crucial to ensure the powder is fully dissolved before making further dilutions in your culture medium. Store the stock solution at -20°C for long-term stability.[6]
Q4: What is the stability of this compound in solution?
This compound is stable for at least 4 years when stored as a solid at -20°C.[6] Once in solution, especially in aqueous culture media, its stability can be affected by factors such as pH and temperature.[8] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity. Avoid multiple freeze-thaw cycles of the stock solution.
Quantitative Data
For ease of comparison, the following tables summarize the known inhibitory and cytotoxic concentrations of this compound.
Table 1: Inhibitory Potency of this compound against Cysteine Proteases
| Target Protease | Kᵢ (µM) |
| Rhodesain | 0.62[6] |
| Falcipain-2 | 1.42[6] |
| Cathepsin L | 32.5[6] |
| Cathepsin B | 1.59[6] |
Table 2: Cytotoxic and Antiparasitic Activity of this compound
| Organism/Cell Line | IC₅₀ (µM) |
| Trypanosoma brucei | 30.87[6] |
| HEK293T (kidney cells) | 71.77[6] |
| J774.1 (macrophages) | 20.2[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Kill Curve Assay
This protocol is designed to determine the minimum concentration of this compound required to effectively inhibit the growth of a specific cell line.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Parental cell line of interest
-
Trypan blue solution or a cell viability assay kit (e.g., MTT, XTT)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed your parental cell line into a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in complete culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for 7-10 days, replacing the medium with fresh this compound dilutions every 2-3 days.
-
Assess Cell Viability: At the end of the incubation period, assess cell viability using your chosen method (e.g., visual inspection, trypan blue exclusion, or an MTT assay).[9]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of this compound that results in complete cell death.
Protocol 2: Cysteine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific cysteine protease.
Materials:
-
This compound
-
Purified cysteine protease
-
Fluorogenic or colorimetric protease substrate
-
Assay buffer
-
96-well black or clear plates (depending on the substrate)
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the protease and substrate solutions in the assay buffer according to the manufacturer's instructions.
-
Pre-incubation: Add the this compound dilutions to the wells of the 96-well plate. Then, add the protease solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Activity: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the rates against the inhibitor concentration to determine the IC₅₀ value.
Troubleshooting Guide
Issue 1: No or Low Inhibition of Target Cells/Protease
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Verify the calculations for your stock solution and dilutions. Perform a new kill curve or IC₅₀ determination to confirm the effective concentration for your specific cell line or protease.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Ensure the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to tetracyclines. Consider using a different cell line or a higher concentration of this compound, while monitoring for off-target effects.
-
Issue 2: High Background or Inconsistent Results in Protease Assay
-
Possible Cause 1: Substrate Instability.
-
Solution: Some protease substrates are light-sensitive or unstable in certain buffers. Prepare fresh substrate for each experiment and protect it from light.
-
-
Possible Cause 2: Non-specific Inhibition.
-
Solution: At high concentrations, this compound may cause non-specific inhibition. Perform a thorough dose-response experiment to identify the specific inhibitory range. Include appropriate vehicle controls.
-
Issue 3: Unexpected Cellular Phenotypes
-
Possible Cause 1: Off-target Effects.
-
Solution: this compound, like other tetracyclines, can have effects beyond protein synthesis and cysteine protease inhibition, potentially affecting signaling pathways like mTOR and NF-κB.[10][11][12] If you observe unexpected phenotypes, consider that these may be off-target effects. It is advisable to use the lowest effective concentration of this compound.
-
-
Possible Cause 2: Cytotoxicity.
-
Solution: High concentrations of this compound can be cytotoxic.[6] Ensure your working concentration is below the cytotoxic threshold for your specific cell line by referring to your kill curve data.
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetromycin B Stability
This technical support center provides guidance on the stability of Tetromycin B in various solvents for researchers, scientists, and drug development professionals. Due to limited specific stability data for this compound in various organic solvents, this guide provides information based on the known stability of tetracycline-class antibiotics and offers protocols to help you determine stability in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on your specific experimental requirements, such as compatibility with your cell culture medium or assay buffer. For long-term storage, DMSO is a common choice for dissolving many organic compounds.
Q2: How should I store my this compound stock solution?
A2: As a general guideline for tetracycline-class antibiotics, stock solutions should be stored at -20°C or lower.[1] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For powdered this compound, storage at -20°C in a dark, dry place is recommended.[1]
Q3: How long can I expect my this compound solution to be stable?
A3: The stability of tetracyclines in solution is influenced by several factors, including the solvent, storage temperature, exposure to light, and pH.[2][3] While the solid form of this compound is stable for at least four years when stored at -20°C, its stability in solution is considerably shorter. Studies on other tetracyclines have shown that solutions may be stable for only a few months when stored at -18°C. It is crucial to determine the stability for your specific solvent and storage conditions.
Q4: What are the common degradation pathways for tetracyclines like this compound?
A4: Tetracyclines can undergo degradation through several pathways, including epimerization, dehydration, and oxidation. These processes can be accelerated by factors such as acidic or alkaline pH, elevated temperatures, and exposure to light.[2]
Q5: Are there any visible signs of this compound degradation?
A5: A color change in the solution may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and concentration of your this compound solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no activity in the experiment. | Degradation of this compound in the stock or working solution. | Prepare a fresh stock solution of this compound. Verify the storage conditions of your stock solution (temperature, light exposure). Perform a stability test on your current stock solution using the protocol provided below. |
| Inconsistent results between experiments. | Inconsistent concentration of this compound due to degradation between uses. | Aliquot your stock solution to minimize freeze-thaw cycles. Protect the solution from light during handling. Prepare fresh working solutions for each experiment. |
| Precipitate forms in the stock solution upon thawing. | The solvent may not be optimal for the concentration used, or the compound is degrading. | Gently warm the solution to see if the precipitate redissolves. If not, consider preparing a new stock solution at a lower concentration or in a different solvent. Filter the solution before use if a precipitate is present, but be aware this may alter the concentration. |
Stability of Tetracycline Antibiotics in Common Solvents (General Guidelines)
The following table summarizes the general stability considerations for tetracycline-class antibiotics in common laboratory solvents. Note: This is not specific data for this compound and should be used as a general guideline. It is highly recommended to perform a stability study for your specific application.
| Solvent | General Stability Considerations | Recommended Storage |
| DMSO | Generally a good solvent for long-term storage of many organic compounds. | -20°C or -80°C, protected from light, in aliquots. |
| DMF | Another suitable solvent for initial stock solutions. | -20°C or -80°C, protected from light, in aliquots. |
| Ethanol | Can be used, but may be less stable for long-term storage compared to DMSO or DMF. | -20°C, protected from light, in aliquots. |
| Methanol | Tetracyclines can degrade in methanol, especially when exposed to light and oxygen. | Use with caution for long-term storage. If used, store at -20°C, protected from light, and use promptly. |
| Water (Aqueous Buffers) | Stability is highly pH-dependent. Tetracyclines are generally more stable in slightly acidic conditions and degrade in neutral to alkaline conditions.[2][3] | pH-dependent. Generally, store at 4°C for short-term use and -20°C or lower for longer-term, but stability must be verified. |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
This protocol outlines the general steps for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
Protocol for Determining the Stability of this compound in a Specific Solvent
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound over time.
Caption: Experimental workflow for stability testing of this compound.
Detailed Steps for Stability Testing:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of freshly prepared this compound in the chosen solvent to create a standard curve.
-
Analyze these standards by HPLC and plot the peak area versus concentration. This curve will be used to determine the concentration of your stability samples.
-
-
Sample Preparation and Storage:
-
Prepare a bulk solution of this compound in the solvent of interest at a concentration that falls within the linear range of your standard curve.
-
Dispense this solution into multiple small, tightly sealed vials (one for each time point and temperature condition).
-
Store the vials at the desired temperatures (e.g., -20°C, 4°C, and room temperature). Protect them from light.
-
-
Sample Analysis:
-
At each predetermined time point, remove one vial from each storage temperature.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample by HPLC under the same conditions used for the standard curve.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each storage condition. This will allow you to determine the degradation kinetics and estimate the half-life of this compound in that solvent under those conditions.
-
Signaling Pathway Considerations
While this compound's primary mode of action is as an antibiotic, understanding its potential off-target effects is crucial. The following diagram illustrates a hypothetical relationship where solvent degradation could impact experimental outcomes related to a signaling pathway.
Caption: Potential impact of this compound degradation on a signaling pathway.
References
Navigating Tetromycin B Experiments: A Technical Support Guide
Disclaimer: Information specific to Tetromycin B is limited in publicly available scientific literature. Therefore, this technical support guide is based on the well-characterized tetracycline class of antibiotics. Researchers should use this information as a general guideline and optimize protocols specifically for this compound.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
General Troubleshooting
Common experimental hurdles with tetracycline-class antibiotics often revolve around solubility, stability, and inconsistent results. This section provides solutions to these common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility | This compound, like many tetracyclines, may have low aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. - For aqueous solutions, consider using tetracycline hydrochloride salts which have improved solubility. - The use of surfactants or micelles can also enhance solubility in aqueous media.[1] |
| Compound Instability/Degradation | - Exposure to strong sunlight can cause darkening and affect potency. - Solutions with a pH below 2 can impact stability.[2] - Tetracyclines can be unstable in aqueous solutions over time. | - Protect solutions from light by using amber vials or wrapping containers in foil. - Maintain the pH of aqueous solutions between 3 and 7.[2] - Prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles. |
| Inconsistent Antibacterial Activity | - Bacterial resistance to tetracyclines is common.[3] - Inaccurate concentration of the antibiotic stock solution. - Variability in bacterial inoculum density. | - Use a susceptible control strain to verify the activity of the compound. - Confirm the concentration of the stock solution using spectrophotometry. - Standardize the bacterial inoculum for each experiment using a spectrophotometer (e.g., to an OD600 of 0.5) and then dilute to the final required density.[4][5] |
| High Background in Assays | - Contamination of reagents or cell cultures. - Autofluorescence of the compound. | - Use sterile techniques and regularly test for mycoplasma contamination in cell cultures. - Run control wells containing only the compound and media to measure and subtract any background signal. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution is yellow. Is this normal?
A1: Yes, tetracycline compounds are typically yellow crystalline powders, and their solutions can also appear yellow.[2] However, a significant darkening of the solution upon exposure to light may indicate degradation.[2]
Q2: What is the mechanism of action of this compound?
A2: While specific studies on this compound are limited, as a member of the tetracycline class, it is expected to inhibit bacterial protein synthesis. It likely binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][6][7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[6][7]
Q3: Can I use this compound in cell culture experiments with mammalian cells?
A3: Yes, but it's crucial to determine its cytotoxic concentration first. While tetracyclines selectively target bacterial ribosomes, they can affect mitochondrial protein synthesis in eukaryotic cells at higher concentrations.[3] A cytotoxicity assay, such as the MTT assay, should be performed to determine the appropriate concentration range that is non-toxic to the mammalian cells being used.
Q4: How do bacteria develop resistance to tetracyclines like this compound?
A4: Bacteria can acquire resistance to tetracyclines through two primary mechanisms: efflux pumps that actively remove the antibiotic from the cell, and ribosomal protection proteins that prevent the antibiotic from binding to the ribosome.[3][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a single colony of the test bacterium and inoculate it into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) of the overnight culture.
-
Dilute the culture in sterile saline to achieve a standardized inoculum (e.g., equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Further dilute this suspension in MHB to the final required inoculum density (typically 5 x 10^5 CFU/mL).[4][5]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2-fold serial dilution of this compound in MHB in the 96-well plate.
-
For example, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 should contain only MHB (growth control), and well 12 should contain MHB without bacteria (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Cytotoxicity Assay - MTT Method
This protocol determines the concentration of a compound that is toxic to mammalian cells.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Reading the Results:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Visualizing Key Processes
References
- 1. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. youtube.com [youtube.com]
Preventing degradation of Tetromycin B in solution
Disclaimer: The following stability and handling guidelines are based on extensive research on tetracycline-class antibiotics, as specific data for Tetromycin B is limited in publicly available literature. These recommendations should serve as a robust starting point for your experimental design. It is advisable to perform initial stability tests for your specific this compound formulation and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, sterile distilled water is often suitable for tetracycline hydrochlorides.[1] Some researchers also use methanol or ethanol, particularly if a higher concentration is required, though stability in alcohols can be lower, especially with light and oxygen exposure.[2] For working solutions, it is crucial to use a buffer system that maintains an acidic pH, ideally between 3 and 5.
Q2: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor in the stability of tetracycline-class antibiotics.
-
Acidic Conditions (pH < 3): In highly acidic solutions, tetracyclines can undergo dehydration to form anhydrotetracycline, a toxic degradation product.[3]
-
Moderately Acidic Conditions (pH 3-5): This is generally the most stable pH range for tetracyclines in solution.[3]
-
Near-Neutral to Alkaline Conditions (pH > 6): As the pH increases, tetracyclines are prone to epimerization at the C4 position, leading to the formation of inactive epimers.[3] In alkaline solutions (pH > 7.5), the ring structure can open, forming isotetracycline, which is inactive.[3]
Q3: What are the optimal storage conditions for this compound solutions?
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1][4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation. For short-term storage (a few days), refrigeration at 4°C is acceptable, provided the solution is protected from light and maintained at an appropriate pH.[4]
Q4: How does light exposure affect this compound solutions?
Tetracycline-class antibiotics are known to be light-sensitive.[2][5] Exposure to light, especially in the presence of oxygen, can accelerate degradation.[2] Therefore, it is essential to store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Q5: Can I filter-sterilize my this compound solution?
Yes, filter sterilization using a 0.22 µm syringe filter is a recommended practice, especially for preparing stock solutions that will be stored and used over time.[1] This helps to remove any potential microbial contamination that could contribute to the degradation of the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | 1. Degradation due to improper storage (temperature, light exposure).2. pH of the working solution is outside the optimal range.3. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions from a properly stored stock solution for each experiment.2. Ensure your experimental medium is buffered to a pH between 3 and 5.3. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| My this compound solution has changed color (e.g., turned yellow or brown). | 1. Degradation of the antibiotic, often due to light exposure or storage at room temperature.[5]2. Oxidation of the compound. | 1. Discard the discolored solution and prepare a fresh stock.2. Always store solutions protected from light (e.g., in amber vials) and at the recommended low temperatures. |
| I observe precipitation in my this compound solution. | 1. The concentration of the antibiotic may exceed its solubility in the chosen solvent.2. The solution has become turbid due to hydrolysis and precipitation, which can occur in aqueous solutions upon standing. | 1. Try preparing a more dilute solution or using a different solvent system (e.g., a co-solvent like ethanol or DMSO, followed by dilution in buffer).2. If using an aqueous solution, prepare it fresh before use. |
Quantitative Data on Stability
Table 1: Effect of Temperature on Tetracycline Stability in Solution
| Temperature | Solvent/Matrix | Initial Concentration | Duration | Approximate % Remaining |
| -20°C | Methanol | 10 mg/L | 20 days | ~80%[6] |
| -20°C | Methanol | 50 mg/L | 20 days | ~91%[6] |
| -20°C | Methanol | 100 mg/L | 20 days | ~97%[6] |
| 4°C | Aqueous Solution | Not specified | 4 weeks | ~60-70%[7] |
| 25°C (Room Temp) | Methanol | 10 mg/L | 20 days | ~68%[6] |
| 25°C (Room Temp) | Methanol | 50 mg/L | 20 days | ~49%[6] |
| 25°C (Room Temp) | Methanol | 100 mg/L | 20 days | ~48%[6] |
| 37°C | Aqueous Solution | Not specified | 4 weeks | ~20%[7] |
Table 2: Effect of pH on Tetracycline Degradation
| pH Range | Primary Degradation Pathway | Consequence |
| < 3 | Dehydration | Formation of anhydrotetracycline (toxic)[3] |
| 3 - 5 | Minimal Degradation | Optimal stability[3] |
| > 6 | Epimerization | Formation of inactive epimers[3] |
| > 7.5 | Ring Opening | Formation of inactive isotetracycline[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., sterile water, ethanol, or methanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle heating may be applied if necessary, but avoid excessive heat.
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, light-protecting (amber) container.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Basic Stability Assessment of this compound Solution
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or medium.
-
Initial Analysis (Time 0): Immediately analyze a sample of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial concentration.
-
Storage Conditions: Store aliquots of the solution under various conditions you wish to test (e.g., different temperatures, light vs. dark).
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), remove an aliquot from each storage condition and analyze its concentration using the same analytical method.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition to determine the degradation rate.
Visualizations
Caption: Major degradation pathways of tetracycline-class antibiotics in solution.
Caption: Recommended workflow for preparing and storing this compound solutions.
References
Technical Support Center: Enhancing the Bioavailability of Tetromycin B
Disclaimer: "Tetromycin B" is a hypothetical compound for the purpose of this guide. The following troubleshooting advice, FAQs, and protocols are based on established principles and strategies for improving the oral bioavailability of poorly soluble and/or poorly permeable drug candidates, particularly those in the antibiotic class.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter for this compound?
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[1][2] It is a crucial parameter because it determines the dose of this compound required to achieve therapeutic concentrations in the body. Low oral bioavailability can lead to high and variable dosing, insufficient efficacy, and potential side effects, making it a significant hurdle in drug development.[2][3]
Q2: We are observing very low plasma concentrations of this compound in our preclinical studies. What are the likely causes?
Low oral bioavailability for a compound like this compound typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids before it can be absorbed.[2][4] Many complex molecules have low water solubility, which is a primary rate-limiting step for absorption.[4][5]
-
Low Permeability: After dissolving, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream. Low permeability can be due to molecular size, high polarity, or other physicochemical properties.[3]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized, reducing the amount of active drug that reaches the rest of the body.[2][6]
-
Efflux by Transporters: Membrane transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.[6][7][8]
These factors are categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability. Identifying the BCS class of this compound is a critical first step.
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
Strategies can be broadly divided into two categories: formulation-based approaches and chemical modifications .
-
Formulation-Based Approaches: These focus on improving the dissolution rate and apparent solubility of the drug without altering its chemical structure.
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can create an amorphous state, significantly increasing solubility and dissolution.[5][9][10]
-
Lipid-Based Formulations: Encapsulating the drug in lipid systems like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubility and enhance absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[11][12][13][14]
-
-
Chemical Modification (Prodrugs): This involves chemically modifying this compound to create a "prodrug" with improved properties.[15][16] The prodrug is an inactive derivative that, after absorption, converts back to the active this compound in the body. This approach is particularly effective for overcoming low permeability.[15][16][17]
Q4: How do we choose the most suitable enhancement strategy for our compound, this compound?
The optimal strategy depends on the specific properties of this compound. A systematic approach is recommended:
-
Characterize the Compound: Determine key physicochemical properties such as aqueous solubility, pKa, logP, and melting point.
-
Identify the Rate-Limiting Step: Use in vitro assays (e.g., dissolution studies, Caco-2 permeability assays) and in vivo preclinical studies to determine if the primary barrier is solubility, permeability, or metabolism.
-
Select a Strategy: Use a decision-making workflow to guide your choice. For example, if low solubility is the main issue, solid dispersions or particle size reduction are excellent starting points. If permeability is the problem, a prodrug approach may be more suitable.[15][16]
Below is a decision-making workflow to help guide your selection process.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Problem 1: Our this compound formulation shows poor dissolution in vitro.
-
Possible Cause: The drug's inherent low aqueous solubility and/or high crystallinity is preventing it from dissolving efficiently in the dissolution medium.
-
Troubleshooting Steps:
-
Amorphization: Convert the crystalline drug to a more soluble amorphous form using a solid dispersion. Dispersing this compound in a hydrophilic polymer like PVP or HPMC can prevent recrystallization and dramatically improve the dissolution rate.[10][18] The mechanism involves increasing the drug's wettability and maintaining it in a high-energy amorphous state.
-
Increase Surface Area: Employ micronization or nanomilling to reduce the particle size of the drug substance. This increases the surface-area-to-volume ratio, which can significantly speed up dissolution according to the Noyes-Whitney equation.[4]
-
Improve Wettability: Include surfactants or wetting agents in the formulation. These agents reduce the interfacial tension between the drug particles and the dissolution medium, facilitating faster dissolution.
-
Caption: Mechanism of solid dispersion enhancing drug dissolution.
Problem 2: We achieved good in vitro dissolution, but in vivo plasma concentrations are still low.
-
Possible Cause 1: P-glycoprotein (P-gp) Efflux. this compound may be a substrate for efflux transporters like P-gp, which are highly expressed in the intestinal wall.[7] P-gp actively pumps the drug out of the intestinal cells and back into the gut lumen, reducing net absorption even if the drug is well-dissolved.[6][19][20]
-
Troubleshooting Steps:
-
In Vitro Efflux Assay: Use a Caco-2 cell monolayer assay to determine if this compound is a P-gp substrate. A high efflux ratio (Basolateral-to-Apical transport >> Apical-to-Basolateral transport) is indicative of active efflux.
-
Co-administration with P-gp Inhibitors: In preclinical studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole). A significant increase in bioavailability would confirm P-gp's role.[7][19]
-
Formulation with Inhibitory Excipients: Some pharmaceutical excipients (e.g., Tween 80, TPGS) have P-gp inhibitory effects and can be included in the formulation to enhance absorption.[21]
-
-
Possible Cause 2: High First-Pass Metabolism. The drug is being rapidly metabolized in the liver before it can reach systemic circulation.[2]
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to quantify its metabolic rate.
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a nanoemulsion.[11][12][22] Lipid formulations can promote lymphatic absorption, a pathway that bypasses the liver, thus reducing first-pass metabolism and increasing bioavailability.[14]
-
Caption: Impact of P-glycoprotein (P-gp) efflux on drug absorption.
Data Presentation
The following tables present hypothetical data for this compound to illustrate the impact of various bioavailability enhancement strategies.
Table 1: Physicochemical Properties of Hypothetical this compound
| Property | Value | Implication for Bioavailability |
|---|---|---|
| Molecular Weight | 850 g/mol | High MW may limit passive permeability. |
| Aqueous Solubility | < 0.01 mg/mL | Very low solubility will limit dissolution. |
| LogP | 4.2 | High lipophilicity suggests good permeability but poor solubility. |
| pKa | 8.5 (weak base) | Solubility is pH-dependent; may precipitate in the intestine. |
| BCS Class (Predicted) | Class II or IV | Low solubility is a key issue. |
Table 2: Comparison of Pharmacokinetic Parameters of this compound Formulations in a Rat Model (Oral Dose: 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Aqueous Suspension (Control) | 150 ± 35 | 4.0 | 950 ± 210 | 100% |
| Solid Dispersion (1:5 Drug:PVP K30) | 780 ± 150 | 2.0 | 5,120 ± 980 | 539% |
| Nanoemulsion | 1150 ± 220 | 1.5 | 8,250 ± 1500 | 868% |
| Prodrug (Ester derivative) | 650 ± 120 | 2.5 | 6,800 ± 1350 | 716% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare an amorphous solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
-
Materials:
-
This compound
-
PVP K30 (or other suitable polymer like HPMC, Soluplus®)
-
Methanol (or other suitable volatile solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieves
-
-
Methodology:
-
Dissolution: Accurately weigh this compound and PVP K30 in a 1:5 ratio. Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.[18]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.[18][23]
-
Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.[23]
-
Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating amorphous state) and Powder X-Ray Diffraction (PXRD).
-
In Vitro Testing: Perform dissolution studies (e.g., USP Apparatus II) in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution profile against the unprocessed this compound.
-
Protocol 2: Formulation of a this compound Nanoemulsion (Spontaneous Emulsification Method)
-
Objective: To formulate this compound in an oil-in-water (o/w) nanoemulsion to improve its solubility and facilitate lymphatic absorption.
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Deionized water
-
Magnetic stirrer
-
-
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[24]
-
Phase Preparation:
-
Oil Phase: Accurately weigh the selected oil, surfactant, and co-surfactant. Dissolve the required amount of this compound into this mixture with gentle heating and stirring until a clear, homogenous solution is formed. This is the Self-Nanoemulsifying Drug Delivery System (SNEDDS) pre-concentrate.
-
-
Spontaneous Emulsification:
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A droplet size of <200 nm and a PDI of <0.3 are typically desired.[22]
-
Zeta Potential: Measure to assess the stability of the nanoemulsion.
-
Drug Content: Determine the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC).
-
-
In Vitro/In Vivo Testing: Perform in vitro drug release studies using a dialysis bag method and proceed to in vivo pharmacokinetic studies in an appropriate animal model.
-
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.drugbank.com [blog.drugbank.com]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. omicsonline.org [omicsonline.org]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. journals.asm.org [journals.asm.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Tetracycline-Class Antibiotics (e.g., Tetromycin B)
A Note on Nomenclature: The term "Tetromycin B" is not widely documented in scientific literature. It is possible that this refers to a specific analog or a research compound within the broader class of tetracycline antibiotics. This guide will focus on the well-characterized off-target effects of tetracyclines as a class, providing a framework for researchers working with any related compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tetracycline-class antibiotics?
Tetracyclines are broad-spectrum antibiotics that primarily function by inhibiting protein synthesis in bacteria.[1][2] They bind to the 30S ribosomal subunit, which is a component of the bacterial ribosome.[3][4] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of new amino acids to the growing peptide chain and thus halting protein production.[1][4] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[2][3]
Q2: What are the known off-target effects of tetracyclines in eukaryotic cells?
While tetracyclines are designed to be selective for bacterial ribosomes, they can exhibit off-target effects in mammalian cells, primarily due to the similarity between bacterial and mitochondrial ribosomes. The main off-target effects include:
-
Inhibition of Mitochondrial Protein Synthesis: Eukaryotic mitochondria possess their own ribosomes (mitoribosomes), which are structurally similar to bacterial ribosomes. Tetracyclines can bind to these mitoribosomes and disrupt mitochondrial protein synthesis.[1] This can lead to mitochondrial dysfunction and cellular toxicity, especially in long-term or high-concentration exposures.
-
Inhibition of Matrix Metalloproteinases (MMPs): Some tetracyclines have been shown to inhibit MMPs, a family of enzymes involved in the degradation of the extracellular matrix.[2] This effect is independent of their antibiotic activity and is being explored for therapeutic applications in inflammatory diseases.
-
Anti-inflammatory and Immunomodulatory Effects: Tetracyclines can exert anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory cytokine production and the modulation of immune cell activity.
-
Effects on Bone and Teeth: Tetracyclines can chelate calcium ions and become incorporated into newly forming bone and teeth. This is particularly a concern in children under eight, where it can cause permanent tooth discoloration.[1]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable experimental data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimum effective concentration for the desired on-target effect and the concentration at which off-target effects become apparent.
-
Use of Appropriate Controls: Include negative controls (vehicle only) and positive controls (a compound with a known, specific mechanism of action) in your assays. For studying off-target effects, a structurally related but inactive analog of the tetracycline compound can be a valuable control.
-
Time-Course Experiments: Assess the effects of the compound over different exposure times. Short-term exposures are less likely to induce significant mitochondrial toxicity.
-
Orthogonal Assays: Use multiple, independent assays to confirm your findings. For example, if you observe a decrease in cell viability, follow up with assays that specifically measure apoptosis, necrosis, or mitochondrial function to understand the underlying mechanism.
-
Cell Line Selection: Be aware of the metabolic characteristics of your chosen cell line. Cells that are highly dependent on mitochondrial respiration may be more susceptible to the off-target effects of tetracyclines.
Troubleshooting Guide
Problem 1: I am observing unexpected cytotoxicity in my cell-based assay at concentrations that should only inhibit bacterial growth.
-
Possible Cause: Inhibition of mitochondrial protein synthesis.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to quantify the effect.
-
Assess Mitochondrial Function: Use an assay to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or oxygen consumption rate (e.g., Seahorse analyzer). A decrease in either of these parameters would suggest mitochondrial dysfunction.
-
Evaluate ATP Levels: Measure intracellular ATP levels. A reduction in ATP is a common consequence of impaired mitochondrial function.
-
Rescue Experiment: Supplement the culture medium with uridine and pyruvate. These supplements can help cells bypass some of the metabolic consequences of mitochondrial dysfunction. If the cytotoxicity is rescued, it strongly suggests an off-target effect on mitochondria.
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Degradation of the tetracycline compound or interactions with components of the culture medium.
-
Troubleshooting Steps:
-
Check Compound Stability: Tetracyclines can be sensitive to light and pH. Prepare fresh stock solutions and protect them from light. Ensure the pH of your experimental solutions is stable.
-
Consider Divalent Cations: Tetracyclines can chelate divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[3] Variations in the concentration of these ions in your culture medium or buffers could affect the availability and activity of the compound. Consider using defined media where the concentration of these ions is known and controlled.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to tetracyclines and reduce their effective concentration. If possible, perform experiments in serum-free or reduced-serum conditions, or ensure that the serum concentration is consistent across all experiments.
-
Problem 3: I am observing changes in gene or protein expression that are unrelated to the known on-target pathway.
-
Possible Cause: Activation of off-target signaling pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze your gene or protein expression data (e.g., from RNA-seq or proteomics). Look for enrichment of unexpected pathways, such as those related to cellular stress, inflammation, or metabolism.
-
Inhibitor Studies: Use specific inhibitors of the suspected off-target pathway in combination with your tetracycline compound. If the unexpected phenotype is reversed, it provides evidence for the involvement of that pathway.
-
Knockdown/Knockout Models: If a specific off-target protein is suspected, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. If the off-target effect is diminished in these cells, it confirms the identity of the off-target.[5][6]
-
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| On-Target Affinity (Bacterial Ribosome) | |||
| Tetracycline Kd for E. coli 70S ribosome | ~0.5 - 2 µM | Escherichia coli | [1][2] |
| Off-Target Affinity (Eukaryotic Ribosome) | |||
| Tetracycline affinity for mammalian 80S ribosome | Significantly lower than for bacterial 70S | Mammalian cells | [1] |
| Typical Experimental Concentrations | |||
| In vitro antibacterial assays (MIC) | 0.25 - 16 µg/mL | Various bacteria | [3] |
| Cell culture experiments (to avoid cytotoxicity) | < 10 µg/mL | Mammalian cells | General guidance |
| In vivo (serum levels after oral dosing) | 2 - 5 µg/mL | Human | [3] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Membrane Potential using TMRE Staining
Objective: To determine if a tetracycline compound is disrupting mitochondrial function by measuring changes in mitochondrial membrane potential.
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the tetracycline compound and controls (vehicle, FCCP) for the desired duration (e.g., 24 hours).
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed cell culture medium (final concentration typically 20-200 nM, optimize for your cell type).
-
Remove the treatment medium from the wells.
-
Add the TMRE-containing medium to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove excess TMRE.
-
Measurement:
-
Add pre-warmed PBS or medium back to the wells.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em ~549/575 nm) or visualize using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol 2: Workflow for Differential Gene Expression Analysis
Objective: To identify on- and off-target pathways affected by a tetracycline compound using RNA sequencing.
Procedure:
-
Experimental Design:
-
Groups: Vehicle control, tetracycline compound treatment, and a positive control (if applicable).
-
Replicates: A minimum of three biological replicates per group is recommended.
-
Time points: Consider both early (e.g., 6 hours) and late (e.g., 24 hours) time points to capture primary and secondary responses.
-
-
Cell Treatment and RNA Extraction:
-
Treat cells as per the experimental design.
-
Harvest cells and extract total RNA using a high-quality RNA extraction kit.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries (e.g., mRNA-seq).
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and remove low-quality reads.
-
Alignment: Align reads to the appropriate reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated groups compared to the vehicle control.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and GO terms that are over-represented in the list of differentially expressed genes. This will help to reveal both expected (on-target) and unexpected (off-target) cellular responses.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Off-target mechanism via mitochondrial dysfunction.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetromycin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Tetromycin B production.
Troubleshooting Guides
Issue: Low or No this compound Yield
Low or no yield of the target antibiotic is a common issue in fermentation processes. The following Q&A guide helps you troubleshoot potential causes and solutions.
1. Q: My fermentation is complete, but I have a very low yield of this compound. What are the first things I should check?
A: Start by verifying the basics of your experimental setup. Review your inoculum preparation, media composition, and culture conditions. It's also crucial to ensure your analytical methods for quantifying this compound are accurate. Sub-optimal conditions in any of these areas can significantly impact your final yield.[1]
2. Q: How can I determine if my inoculum is the problem?
A: The quality and quantity of your inoculum are critical. An old or insufficient inoculum will lead to poor growth and low production.
-
Inoculum Age and Viability: Use a fresh, actively growing seed culture. Sub-culturing should be done regularly, typically every two weeks.[2]
-
Inoculum Size: The optimal inoculum size is crucial. A common starting point is a 5% (v/v) inoculum.[3] However, this can be optimized, with some studies showing optimal production at a 20% inoculum size.[4]
-
Spore Suspension: If using spores, ensure a sufficient concentration, for example, 1.0 x 10^8 spores/ml.[2]
3. Q: Could the media composition be limiting my this compound production?
A: Absolutely. The availability of essential nutrients is a key factor.
-
Carbon Source: While glucose is a common carbon source, some Streptomyces strains may exhibit reduced antibiotic production in its presence.[2] Consider testing alternative carbon sources like soluble starch.[2][5][6][7]
-
Nitrogen Source: The type and concentration of the nitrogen source significantly influence yield. Organic nitrogen sources like peanut meal and soybean meal, and inorganic sources like ammonium sulfate have been shown to be effective.[2][8]
-
Phosphate Source: The concentration of phosphate is also important. A typical concentration for K2HPO4 is around 2%.[9]
-
Trace Elements: Ensure your medium contains necessary inorganic salts like CaCO3 and MgSO4.[2][9]
4. Q: I've optimized the media, but the yield is still low. What about the physical culture conditions?
A: Physical parameters must be tightly controlled for optimal enzyme activity and microbial growth.
-
pH: The optimal pH for tetracycline production by Streptomyces is typically between 6.0 and 7.5.[2][4] It's important to monitor and maintain the pH throughout the fermentation.
-
Temperature: The optimal temperature generally ranges from 26°C to 35°C.[2][4]
-
Aeration and Agitation: Aerobic conditions are essential. Ensure adequate oxygen supply through proper agitation (e.g., 220-250 rpm in a shaker incubator) and aeration.[2][9]
-
Moisture Content (for Solid-State Fermentation): If you are using solid-state fermentation (SSF), maintaining an optimal moisture content (around 65%) is critical. Low moisture can limit nutrient solubility and transfer, while high moisture can hinder aeration.[2]
5. Q: How do I know if my fermentation run is contaminated?
A: Contamination can severely impact your yield by competing for nutrients or producing inhibitory substances.
-
Visual Inspection: Check for unusual colony morphology on plates or changes in the broth's appearance (e.g., unexpected color, turbidity, or film formation).
-
Microscopy: Regularly examine your culture under a microscope to check for the presence of contaminating microorganisms like bacteria or fungi.
-
Sterility Checks: Plate a sample of your fermentation broth on a general-purpose nutrient agar to check for the growth of contaminants. The use of sterile techniques and media is paramount.[10]
Frequently Asked Questions (FAQs)
1. Q: What is a typical fermentation time for this compound production?
A: The optimal incubation period can vary depending on the Streptomyces strain and culture conditions. Generally, maximum production is observed between 3 to 7 days.[2] Some optimization studies have found the peak production to be as early as day 2.[5][6][7]
2. Q: What are the best carbon and nitrogen sources for this compound production?
A: This is strain-dependent and requires optimization. However, good starting points are:
-
Carbon: Soluble starch has been shown to be effective.[2][5][6][7]
-
Nitrogen: A combination of organic (e.g., peanut meal, soybean meal) and inorganic (e.g., ammonium sulfate) nitrogen sources often yields the best results.[2][5][6][7][8]
3. Q: What analytical methods can I use to quantify this compound?
A: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying tetracyclines.[11][12][13] Other methods include thin-layer chromatography (TLC), spectrophotometry, and microbiological assays.[11]
4. Q: Can I use solid-state fermentation (SSF) for this compound production?
A: Yes, SSF can be an effective method, often utilizing agricultural wastes like pineapple peel as a substrate.[2][5][6][7] Key parameters to optimize in SSF are moisture content, substrate particle size, and inoculum density.[2]
5. Q: Where can I find information on the biosynthetic pathway of this compound?
A: this compound belongs to the tetracycline family of antibiotics, which are polyketides produced by Streptomyces species. The biosynthesis involves a type II polyketide synthase (PKS).[14][15] Understanding the pathway can help in metabolic engineering efforts to improve yield.[14][16]
Data Presentation
Table 1: Optimized Culture Conditions for Tetracycline Production by Streptomyces sp.
| Parameter | Optimal Range/Value | Reference(s) |
| pH | 6.0 - 7.5 | [2][4] |
| Temperature | 26°C - 35°C | [2][4] |
| Incubation Period | 2 - 7 days | [2][5][6][7] |
| Moisture (SSF) | 65% | [2] |
| Inoculum Size | 5% - 20% (v/v) | [3][4] |
Table 2: Effective Media Components for Tetracycline Production
| Component | Recommended Substance | Concentration | Reference(s) |
| Carbon Source | Soluble Starch | 2% | [5][6][7] |
| Organic Nitrogen | Peanut Meal | 0.4% | [5][6][7] |
| Organic Nitrogen | Soybean Meal | 0.5% - 3.0% | [8] |
| Inorganic Nitrogen | Ammonium Sulfate | 1% (w/w) | [2] |
| Inorganic Salt | Calcium Carbonate (CaCO3) | 0.2% - 1% | [2][9] |
Experimental Protocols
Inoculum Preparation
This protocol is for preparing a spore suspension of a Streptomyces strain.
-
Aseptically add 5 ml of sterile water to a slant culture of the Streptomyces strain.
-
Gently scrape the surface of the agar to dislodge the spores.
-
Transfer the spore suspension to a 250 ml Erlenmeyer flask containing 50 ml of a suitable inoculum medium. A typical medium contains soluble starch (2.5%), corn steep liquor (1.0%), (NH4)2SO4 (0.5%), CaCO3 (2%), NaCl (1%), K2HPO4 (1%), and MgSO4·7H2O (1%), with the pH adjusted to 7.5.[2]
-
Incubate the flask on a shaker incubator at 28°C and 220 rpm for 5 to 7 days.[2]
-
Harvest the spores by centrifugation, wash them with sterile saline solution, and resuspend them in 25 ml of sterile saline solution.[2]
-
This spore suspension is now ready to be used as the inoculum.
Solid-State Fermentation (SSF) for this compound Production
This protocol outlines a general procedure for SSF using pineapple peel as a substrate.
-
Prepare the solid substrate by drying and grinding pineapple peels to a suitable particle size (e.g., 6 x 4 mm).[2]
-
To 100g of the prepared substrate, add the desired amounts of additional carbon sources (e.g., 10% w/w soluble starch), organic nitrogen sources (e.g., 10% w/w peanut meal), and inorganic nitrogen sources (e.g., 1% w/w ammonium sulfate), along with inorganic salts.[2]
-
Thoroughly mix the components and adjust the moisture content to 65% using a salt solution.[2]
-
Adjust the initial pH of the medium to the optimal range (e.g., 6.0-6.5) using 0.1 N HCl or 0.1 N NaOH.[2]
-
Autoclave the medium at 121°C and 15 psi for 20 minutes.
-
After cooling, inoculate the sterilized medium with the prepared Streptomyces spore suspension.
-
Incubate the fermentation statically at the optimal temperature (e.g., 35°C) for the desired period (e.g., 3-7 days), with daily mixing.[2]
Quantification of this compound by HPLC
This is a general guideline for quantifying this compound. The exact parameters may need to be optimized for your specific equipment and sample matrix.
-
Extraction: Extract this compound from the fermentation broth or solid substrate using a suitable solvent (e.g., ethyl acetate).
-
Sample Preparation: Filter the extract and dilute it to an appropriate concentration with the mobile phase.
-
HPLC System: Use a High-Performance Liquid Chromatography system equipped with a suitable detector (e.g., UV or fluorescence).[12][13]
-
Column: A C18 column is commonly used for the separation of tetracyclines.[11][17]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water containing an acid like formic acid.[12]
-
Quantification: Create a standard curve using known concentrations of a this compound standard. Compare the peak area of your sample to the standard curve to determine the concentration. The limit of detection (LOD) and limit of quantification (LOQ) should be determined.[12][17]
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified tetracycline biosynthesis pathway.
References
- 1. pacb.com [pacb.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. airccse.com [airccse.com]
- 6. [PDF] Optimizing the medium conditions for production of tetracycline by solid state fermentation of Streptomyces aureofaciens NCIM 2417 using statistical experimental methods | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. US2776243A - Process for production of tetracycline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Two Faces of Fermented Foods—The Benefits and Threats of Its Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: Tetracycline biosynthesis - Reference pathway [kegg.jp]
- 16. Genetic and Biochemical Characterization of Natural Tetracycline Biosynthesis [escholarship.org]
- 17. researchgate.net [researchgate.net]
Tetromycin B assay variability and reproducibility
Technical Support Center: Tetromycin B Assays
Disclaimer: The term "this compound" is not widely referenced in scientific literature. This guide is based on the well-characterized antibiotic class, Tetracyclines , to which this compound may belong. The principles of assay troubleshooting and reproducibility discussed here are broadly applicable to antimicrobial and cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for tetracycline-class antibiotics?
A1: Tetracyclines are broad-spectrum antibiotics that function as protein synthesis inhibitors.[1] They passively diffuse through bacterial membranes and reversibly bind to the 30S ribosomal subunit.[2][3] This binding blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, effectively preventing the addition of new amino acids to the growing peptide chain and halting protein synthesis.[1][4] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[1][2]
Q2: What are the most common sources of variability and poor reproducibility in antimicrobial assays?
A2: Variability in antimicrobial assays can stem from multiple factors. Key sources include:
-
Inoculum Preparation: Inconsistent density of the bacterial or fungal inoculum can significantly alter results.
-
Media Composition: Batch-to-batch variation in agar or broth, pH, and the presence of interfering substances (e.g., divalent cations that can be chelated by tetracyclines) can affect antibiotic activity.[2][5]
-
Incubation Conditions: Fluctuations in temperature, time, and atmospheric conditions (e.g., CO2 levels) can impact microbial growth rates and assay outcomes.
-
Antibiotic Stock Solutions: Improper storage, repeated freeze-thaw cycles, exposure to light, and incorrect pH can lead to degradation of the compound, reducing its potency.[6][7][8]
-
Operator Error: Inconsistent pipetting, plating, or measurement techniques introduce significant variability.[9]
Q3: How can I improve the stability of my this compound/tetracycline stock solutions?
A3: Tetracycline stability is critical for reproducible results. It is affected by temperature, light, and pH.[6][7]
-
Storage: Store stock solutions at -20°C or lower.[8] Some studies suggest that for quantitative assays, fresh solutions are preferable, while for routine susceptibility testing, frozen stocks may be viable for 3-6 months depending on the specific tetracycline.[8]
-
Light Exposure: Protect solutions from light, as tetracyclines can be light-sensitive.[6] Use amber vials or wrap tubes in foil.
-
pH: Tetracyclines are most stable in weakly acidic conditions (pH 3-5) and degrade rapidly in alkaline environments.[6] Ensure the solvent and final assay medium pH are appropriate.
-
Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
Section 2: Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Q: My MIC values for this compound are inconsistent across different experimental runs. What are the likely causes and how can I fix them?
A: Inconsistent MIC values are a common problem in antimicrobial susceptibility testing. Below is a checklist of potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inoculum Density | Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard, corresponding to approx. 1-2 x 10⁸ CFU/mL) before dilution for the final inoculum.[10] Use a spectrophotometer for accuracy. |
| Compound Degradation | Prepare fresh serial dilutions for each experiment from a recently thawed aliquot of your stock solution. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[8] |
| Media Inconsistency | Use the same lot of Mueller-Hinton Broth (MHB) for a series of experiments. Check the pH of the media. Be aware that high concentrations of cations like Mg²⁺ and Ca²⁺ can antagonize tetracycline activity.[2] |
| Pipetting/Dilution Errors | Calibrate your pipettes regularly. Use fresh tips for each dilution step to avoid carryover. Ensure thorough mixing after each dilution. |
| Incubation Time/Temp | Use a calibrated incubator and ensure a consistent incubation period (e.g., 16-20 hours at 35°C). Reading results too early or too late will alter the apparent MIC.[11] |
| Contamination | Visually inspect wells for contamination. Use control wells (no antibiotic, no inoculum) to verify media sterility. |
Issue 2: Inconsistent Zone of Inhibition in Disk Diffusion Assays
Q: I'm performing a Kirby-Bauer disk diffusion assay, but the zone diameters for the same sample vary significantly between plates and experiments. What should I investigate?
A: The Kirby-Bauer test is sensitive to technical variations.[12] Consistency is key for reproducibility.
| Potential Cause | Troubleshooting Steps |
| Inoculum Lawn | The bacterial lawn must be confluent and uniform. Ensure the swab is streaked evenly across the entire agar surface in three directions, rotating the plate 60° each time.[11] |
| Agar Depth | The agar depth must be uniform (approximately 4 mm).[11] Pour plates on a level surface. A shallow depth can lead to excessively large zones, while a deeper agar can result in smaller zones.[12] |
| Disk Application | Apply disks firmly to ensure complete contact with the agar, but do not press them into the agar. Disks should be spaced at least 24 mm apart from center to center.[11] Once a disk is placed, do not move it, as diffusion begins immediately.[11] |
| Compound Potency | Ensure the antibiotic disks are stored correctly (typically refrigerated or frozen in a desiccated environment) and are not expired. If preparing disks in-house, ensure the correct amount of compound is applied and that the solvent has fully evaporated. |
| Incubation | Incubate plates within 15 minutes of disk application.[11] Stacking plates too high in the incubator can lead to uneven temperature distribution. |
| Measurement | Measure the zone diameter to the nearest millimeter using a ruler or calipers from the back of the plate against a dark, non-reflective background.[11][13] The zone edge is the point of no visible growth, ignoring faint or tiny colonies at the periphery.[11] |
Issue 3: Poor Reproducibility in Cell-Based Cytotoxicity Assays
Q: My in-vitro cytotoxicity assay (e.g., MTT, LDH) results for this compound are not reproducible. What factors should I consider?
A: Cytotoxicity assays are sensitive to both cell health and compound integrity.
| Potential Cause | Troubleshooting Steps |
| Cell Health & Passage | Use cells from a consistent, low passage number. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. |
| Seeding Density | Inconsistent initial cell numbers will lead to variable results. Perform accurate cell counts (e.g., with a hemocytometer and trypan blue) and ensure even cell suspension before plating. |
| Compound Stability in Media | Tetracyclines can be unstable in certain culture media, especially at physiological pH (around 7.4) and over long incubation periods (24-72 hours).[6] Consider performing a stability test of your compound in the assay media under incubation conditions. |
| Assay Interference | Natural products can interfere with assay readouts. For example, some compounds can directly reduce MTT, leading to false viability signals.[5] Run a "compound only" control (no cells) to check for direct effects on the assay reagents.[5] |
| Edge Effects | Cells in the outer wells of a 96-well plate can evaporate more quickly, affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Incubation/Handling | Ensure consistent incubation times and conditions. When adding reagents, be careful not to disturb the cell monolayer. Ensure complete solubilization of formazan crystals in MTT assays before reading absorbance.[14] |
Section 3: Experimental Protocols and Data
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Positive control (bacterial growth, no antibiotic) and negative control (broth only) wells
Procedure:
-
Prepare Dilutions: Perform serial two-fold dilutions of this compound in CAMHB across the wells of the microtiter plate (e.g., from 64 µg/mL down to 0.06 µg/mL). Leave the last two columns for controls.
-
Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plate: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. Add sterile broth only to the negative control well.
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Paper disks impregnated with a known concentration of this compound
-
Control antibiotic disks (e.g., Tetracycline 30 µg)
Procedure:
-
Inoculate Plate: Dip a sterile swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube.
-
Streak for Confluent Growth: Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.[11]
-
Apply Disks: Using sterile forceps, place the antibiotic disks on the agar surface, ensuring firm contact.
-
Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Measure Zones: Measure the diameter of the zone of complete inhibition in millimeters (mm).[13]
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay measures cell viability based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in viable cells.
Materials:
-
96-well sterile flat-bottom plates
-
Mammalian cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Procedure:
-
Seed Cells: Plate cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat Cells: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated (vehicle control) and no-cell (blank) controls.
-
Incubate: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible.
-
Solubilize Formazan: Remove the MTT-containing medium and add the solubilization solution to each well. Mix thoroughly to dissolve the crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate Viability: Express results as a percentage of the vehicle control after subtracting the blank reading. Plot a dose-response curve to determine the IC50 value.
Data Presentation: Quantitative Tables
Table 1: Example Zone Diameter Interpretive Standards for Tetracycline (30 µg disk) (Note: These values are illustrative and based on CLSI standards for specific organisms. They must be validated for the specific strain being tested.)
| Organism | Resistant (mm) | Intermediate (mm) | Susceptible (mm) |
| Staphylococcus aureus | ≤ 14 | 15 - 18 | ≥ 19 |
| Enterobacteriaceae | ≤ 11 | 12 - 14 | ≥ 15 |
| Enterococcus spp. | ≤ 14 | 15 - 18 | ≥ 19 |
Table 2: Example MIC Interpretive Breakpoints for Tetracycline (Note: These values are illustrative and based on CLSI standards for specific organisms.)
| Organism | Resistant (µg/mL) | Intermediate (µg/mL) | Susceptible (µg/mL) |
| Staphylococcus aureus | ≥ 16 | - | ≤ 4 |
| Enterobacteriaceae | ≥ 16 | 8 | ≤ 4 |
| Enterococcus spp. | ≥ 16 | - | ≤ 4 |
Section 4: Visualizations
Caption: Mechanism of action for Tetracycline-class antibiotics.
Caption: Experimental workflow for a Broth Microdilution MIC Assay.
Caption: Logical diagram for troubleshooting assay variability.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Hydrogel Substrate Components on the Stability of Tetracycline Hydrochloride and Swelling Activity against Model Skin Sebum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tetromycin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tetromycin B and its derivatives. Given the complexity of this class of molecules, this resource aims to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and its analogues?
The synthesis of this compound, a complex macrolide with a tetronic acid moiety, presents several significant challenges inherent to polyketide natural products. These include:
-
Stereocontrol: The molecule contains multiple stereocenters that must be set with high precision. Achieving the correct relative and absolute stereochemistry requires carefully designed asymmetric reactions and chiral auxiliaries.
-
Macrolactonization: Formation of the large macrolide ring is often a low-yield step due to competing intermolecular reactions and the entropic cost of cyclization. High-dilution conditions and specific macrolactonization reagents are typically required.
-
Protecting Group Strategy: The numerous hydroxyl and amine functionalities necessitate a robust and orthogonal protecting group strategy to ensure chemoselectivity during various synthetic transformations.[1][2] The choice of protecting groups is critical to avoid undesired side reactions and to ensure they can be removed without affecting the sensitive functionalities of the molecule.[1][2]
-
Chemical Sensitivity: The tetracycline-like core, if present in derivatives, is sensitive to both acidic and basic conditions, which can lead to epimerization or degradation.[3][4] The tetronic acid moiety is also susceptible to rearrangement.
-
Purification: The final compounds and intermediates are often difficult to purify due to their high molecular weight, polarity, and potential for aggregation.[5][6]
Q2: What synthetic strategies are most effective for constructing the carbon skeleton of this compound derivatives?
Convergent synthetic strategies are generally more efficient than linear approaches for complex molecules like this compound.[3] A common strategy involves the synthesis of key fragments that are later coupled together. For this compound, this could involve:
-
Fragment A: The tetronic acid moiety with its associated side chain.
-
Fragment B: The polyketide backbone containing the majority of the stereocenters.
-
Fragment C: The glycosylation donor, if applicable for the specific derivative.
Key reactions for fragment coupling and macrocyclization include aldol additions, Wittig-type reactions, and various palladium-catalyzed cross-coupling reactions.[7]
Q3: How can I improve the yield of the macrolactonization step?
Low yields in macrolactonization are a frequent issue. To improve this critical step, consider the following:
-
High-Dilution Conditions: Perform the reaction at very low concentrations (typically 0.001-0.005 M) to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the seco-acid to a large volume of solvent.
-
Choice of Reagent: Yamaguchi esterification, Shiina macrolactonization, or the use of coupling reagents like HATU or HBTU are commonly employed. The choice of reagent can significantly impact the yield and should be optimized.
-
Conformational Control: The conformation of the seco-acid precursor can influence the ease of cyclization. The use of templates or rigid linkers can pre-organize the molecule into a conformation favorable for ring closure.
Q4: What are the best practices for purifying this compound derivatives?
The purification of complex natural products like this compound derivatives requires specialized techniques:
-
Chromatography: A combination of chromatographic methods is often necessary.[8][9]
-
Crystallization: If the compound is crystalline, this can be a highly effective method for achieving high purity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Aldol Addition Reactions
Symptoms:
-
Formation of multiple diastereomers, observed by 1H NMR or HPLC analysis of the crude reaction mixture.
-
Difficulty in separating the desired diastereomer from the undesired ones.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Auxiliary or Catalyst | The choice of chiral auxiliary or catalyst is crucial for achieving high stereoselectivity. Screen a variety of auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., proline-based catalysts) to find the optimal one for your specific substrate. |
| Incorrect Reaction Temperature | Aldol reactions are often highly temperature-dependent. Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can significantly enhance diastereoselectivity by favoring the more ordered transition state. |
| Non-optimal Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a range of solvents with varying properties (e.g., THF, CH2Cl2, toluene) to improve selectivity. |
| Incorrect Stoichiometry of Reagents | The ratio of the enolate, aldehyde, and any additives can affect the outcome. Ensure precise control over the stoichiometry of all reagents. |
Problem 2: Failure of Protecting Group Removal or Unwanted Deprotection
Symptoms:
-
Incomplete removal of a protecting group, leading to a mixture of protected and deprotected product.
-
Removal of a protecting group that should have remained intact (loss of orthogonality).
-
Degradation of the substrate during the deprotection step.
Possible Causes and Solutions:
| Cause | Solution |
| Non-Orthogonal Protecting Groups | Ensure that the protecting groups used in your synthetic scheme are truly orthogonal, meaning they can be removed under specific conditions without affecting others.[1][2] For example, use a combination of acid-labile (e.g., Boc, Trityl), base-labile (e.g., Fmoc), and fluoride-labile (e.g., silyl ethers) protecting groups. |
| Harsh Deprotection Conditions | The substrate may be sensitive to the deprotection reagents. Use milder deprotection conditions. For example, for a silyl ether, instead of strong acid, try a buffered fluoride source like TBAF with acetic acid. |
| Steric Hindrance | The protecting group may be sterically hindered, making it difficult to remove. Increase the reaction time, temperature, or use a less sterically demanding deprotection reagent. |
| Side Reactions | The deprotection conditions may be causing undesired side reactions. For example, acidic conditions can cause elimination or epimerization. Use scavengers to trap reactive intermediates generated during deprotection. |
Experimental Protocols
General Protocol for a Convergent Synthesis Fragment Coupling (Illustrative)
This protocol is a generalized representation based on common practices in macrolide synthesis and should be adapted for specific this compound derivatives.
-
Preparation of Fragments: Synthesize the key fragments (e.g., the tetronic acid portion and the polyketide backbone) separately using established stereoselective methods.
-
Fragment Coupling:
-
Dissolve the aldehyde-containing fragment (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of the lithiated nucleophilic fragment (1.2 eq) via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate in vacuo.
-
Purify the coupled product by flash column chromatography.
-
-
Macrolactonization (Yamaguchi Conditions):
-
Dissolve the seco-acid (1.0 eq) in a large volume of anhydrous toluene (to achieve a final concentration of ~0.001 M).
-
Add triethylamine (2.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq).
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of DMAP (7.0 eq) in a large volume of anhydrous toluene.
-
Add the activated ester solution to the DMAP solution via syringe pump over 12 hours.
-
Stir the reaction for an additional 24 hours at room temperature.
-
Quench the reaction, perform an aqueous workup, and purify the macrolide by RP-HPLC.
-
Data Presentation
Table 1: Comparison of Macrolactonization Methods for a Model Seco-Acid
| Method | Reagent | Solvent | Concentration (M) | Temperature (°C) | Yield (%) |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene | 0.001 | 25 | 65 |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride, DMAP | CH2Cl2 | 0.001 | 25 | 72 |
| Mitsunobu | DEAD, PPh3 | THF | 0.005 | 0 | 45 |
Data is illustrative and based on typical yields for macrolide synthesis.
Visualizations
Diagram 1: Hypothetical Convergent Synthetic Workflow for a this compound Analogue
Caption: A generalized convergent workflow for the synthesis of a this compound analogue.
Diagram 2: Troubleshooting Logic for Low Yield in a Coupling Reaction
References
- 1. jocpr.com [jocpr.com]
- 2. biosynth.com [biosynth.com]
- 3. tigerweb.towson.edu [tigerweb.towson.edu]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation And Purification Of Natural Products | Hanbon [jshanbon.com]
- 9. column-chromatography.com [column-chromatography.com]
Technical Support Center: Enhancing Tetromycin B Production
Welcome to the technical support center for the production of Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation, extraction, and purification of this compound from its natural source, Streptomyces sp. Here you will find frequently asked questions and detailed troubleshooting guides to help optimize your experimental workflow and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
A1: this compound is an antibiotic with a tetronic acid structure, which shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] Unlike the well-known tetracycline antibiotics, which are polyketides, this compound belongs to a different class of natural products. Related compounds, such as Tetromycin C, are produced by culturing Streptomyces sp., specifically strain MK67-CF9, in a nutritive medium.[2]
Q2: What are the general culture conditions for Streptomyces sp. to produce Tetromycin-class compounds?
A2: Generally, Streptomyces sp. are aerobic bacteria that grow well in nutritive media. For the production of Tetromycin-related compounds, a shaking culture at approximately 25°C is recommended.[2] Optimization of key parameters like aeration, pH (typically neutral to slightly alkaline for Streptomyces), and incubation time is crucial for maximizing secondary metabolite production.[3]
Q3: What are the key factors influencing the yield of secondary metabolites like this compound in Streptomyces?
A3: The production of secondary metabolites in Streptomyces is a complex process influenced by a range of factors.[4] These include:
-
Nutrient Availability: The balance of carbon and nitrogen sources is critical. Depletion of a key nutrient, like phosphate, often triggers the onset of antibiotic production.[3]
-
Culture pH: The optimal pH for growth may differ from the optimal pH for secondary metabolite production.[3]
-
Dissolved Oxygen (DO): As aerobic organisms, Streptomyces require sufficient oxygen for both growth and biosynthesis.[3]
-
Strain Genetics: The inherent genetic makeup of the producing strain is a primary determinant of its production capacity. Strain improvement through mutagenesis or metabolic engineering is a common strategy.[5]
Q4: Is the biosynthetic pathway for this compound known?
A4: Detailed public information on the specific biosynthetic pathway of this compound is limited. However, it is known to be a tetronic acid-based compound, distinguishing it from the type II polyketide synthesis pathway of tetracycline antibiotics.[1][6] Understanding the specific pathway is a key research area that could unlock targeted strategies for yield improvement.
Troubleshooting Guides
This section addresses specific issues that can lead to low this compound yield. A systematic approach to troubleshooting is essential for identifying and resolving production bottlenecks.
Guide 1: Low or No Yield of this compound
Problem: Good biomass growth is observed, but there is little to no this compound production detected.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Media Composition | Solution: The carbon-to-nitrogen (C:N) ratio is critical. Secondary metabolism is often triggered by nutrient limitation. Systematically optimize the media components. Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[7][8] Consider using statistical methods like Plackett-Burman design or Response Surface Methodology (RSM) for efficient optimization.[9] |
| Incorrect Culture pH | Solution: The optimal pH for growth and production can be different. Monitor the pH throughout the fermentation process. The ideal pH for antibiotic production in Streptomyces is often in the neutral to slightly alkaline range.[3] Perform a pH profiling experiment (testing a range, e.g., 6.0 to 8.5) to determine the optimal pH for this compound production. Implement pH control using buffers or automated acid/base addition in a bioreactor. |
| Inadequate Aeration / Low Dissolved Oxygen (DO) | Solution: Oxygen is crucial for the biosynthesis of many secondary metabolites.[3] Increase agitation speed or airflow to improve oxygen transfer. Monitor DO levels online if using a bioreactor. Ensure flask cultures have adequate headspace and use baffled flasks to enhance aeration. |
| Incorrect Incubation Time / Harvest Point | Solution: Secondary metabolite production typically occurs during the stationary phase of growth.[10] Perform a time-course experiment, sampling at regular intervals (e.g., every 12 or 24 hours) to determine the peak production time for this compound. Analyze both biomass and product concentration over time. |
Guide 2: Inconsistent Yield Between Batches
Problem: this compound production is highly variable from one fermentation batch to the next.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inoculum Variability | Solution: The quality, age, and size of the seed culture are critical for consistent fermentations. Standardize your inoculum preparation protocol. Use a consistent spore concentration or a well-defined vegetative seed culture age and volume. |
| Genetic Instability of the Producing Strain | Solution: Streptomyces strains can be genetically unstable, leading to a loss of productivity over successive generations. Re-streak the culture from a frozen stock periodically to ensure you are starting with a high-producing isolate. Consider preparing a large batch of cryopreserved spores or mycelial fragments (a cell bank) to ensure a consistent starting culture for all experiments. |
| Inconsistent Media Preparation | Solution: Minor variations in media components can lead to significant differences in yield. Ensure all media components are accurately weighed and fully dissolved. Sterilize media under consistent conditions (time and temperature) as excessive heat can degrade some components. |
Experimental Protocols
Protocol: Media Optimization Using One-Factor-at-a-Time (OFAT)
This protocol provides a basic framework for identifying optimal concentrations of media components.
-
Establish a Baseline: Prepare and run your standard production medium. This will serve as the control against which all changes are measured.
-
Select Factors: Identify key media components to optimize (e.g., primary carbon source, primary nitrogen source, key minerals like K₂HPO₄ or MgSO₄).
-
Vary One Factor: Prepare a series of flasks where the concentration of the first factor (e.g., starch) is varied above and below the baseline concentration, while all other components are kept constant.
-
Example: If baseline starch is 10 g/L, test 5, 10, 15, 20, and 25 g/L.
-
-
Ferment and Analyze: Inoculate all flasks with a standardized inoculum and run the fermentation under standard conditions. At the determined peak production time, harvest the broth.
-
Quantify Yield: Extract and quantify the this compound concentration for each condition using a suitable analytical method (e.g., HPLC).
-
Determine Optimum: Identify the concentration of the first factor that resulted in the highest yield.
-
Repeat for Other Factors: Using the optimized concentration for the first factor, repeat steps 3-6 for the next media component (e.g., soybean meal).
-
Validation: Once all factors have been optimized, run a final fermentation using the fully optimized medium to confirm the improvement in yield over the original baseline.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for improving this compound production.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Generalized regulation of secondary metabolism in Streptomyces.
References
- 1. scbt.com [scbt.com]
- 2. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline - Wikipedia [en.wikipedia.org]
- 6. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 10. Heterologous Catalysis of the Final Steps of Tetracycline Biosynthesis by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin B Interference in Biochemical Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Tetromycin B in their experiments. Due to the limited availability of specific data on this compound's behavior in various biochemical assays, this resource combines known compound properties with established principles of assay interference to offer robust troubleshooting strategies and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is an antibiotic with a tetronic acid structure.[1] It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] It is also known to be a cysteine protease inhibitor.[2] Its general properties are summarized in the table below.
Q2: Could this compound interfere with my biochemical assay?
Q3: What are the common types of assay interference I should be aware of when working with a novel compound like this compound?
A3: Common interference mechanisms for small molecules in biochemical assays include:
-
Optical Interference: The compound may absorb light or be fluorescent at the excitation or emission wavelengths of your assay, leading to inaccurate readings.
-
Chemical Reactivity: The compound might react directly with assay reagents, such as enzymes, substrates, or detection molecules.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other assay components.
-
Redox Activity: The compound may have redox properties that can interfere with assays relying on redox-sensitive reporters (e.g., resazurin-based viability assays).
Q4: My fluorescence-based assay is showing high background when I add this compound. What could be the cause?
A4: A high background signal in the presence of this compound could be due to the compound's intrinsic fluorescence (autofluorescence). Many complex organic molecules have the ability to absorb light at one wavelength and emit it at another, which can mask the signal from your intended fluorescent probe.
Q5: I'm seeing inhibition in my enzyme assay, but I'm not sure if it's a genuine effect. How can I confirm this?
A5: Apparent enzyme inhibition could be a result of non-specific effects rather than direct, targeted inhibition. It is crucial to perform counter-screens and control experiments to rule out assay artifacts.
Troubleshooting Guides
Problem 1: Suspected Optical Interference in Absorbance or Fluorescence-Based Assays
Possible Cause: this compound may be absorbing light or fluorescing at the wavelengths used in your assay.
Troubleshooting Steps:
-
Measure the Compound's Spectral Properties:
-
Run an absorbance scan of this compound across a range of wavelengths, including those used in your assay.
-
Run a fluorescence scan by exciting this compound at your assay's excitation wavelength and measuring the emission spectrum.
-
-
Run a "Compound-Only" Control:
-
In your assay plate, include wells with this compound in the assay buffer without the biological target (e.g., enzyme or cells).
-
Subtract the signal from these wells from your experimental wells.
-
-
Shift Detection Wavelengths: If possible, adjust the excitation and/or emission wavelengths of your assay to a region where this compound shows minimal optical activity.[3]
-
Consider an Orthogonal Assay: If interference is significant and cannot be mitigated, consider using an assay with a different detection modality (e.g., a luminescence-based assay if you are currently using fluorescence).
Problem 2: Unexpected Results in Enzyme Inhibition Assays
Possible Cause: The observed activity could be a false positive due to non-specific inhibition or interference with the detection system.
Troubleshooting Steps:
-
Perform a Counter-Screen: Run the assay without the target enzyme but with all other components, including the substrate and this compound. A signal change in this setup suggests interference with the assay components or the detection method itself.
-
Check for Compound Aggregation:
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Aggregation-based inhibition is often mitigated by detergents.
-
Visually inspect the wells for precipitation, especially at higher concentrations of this compound.
-
-
Vary Enzyme Concentration: True inhibitors should generally show an IC50 value that is independent of the enzyme concentration, while non-specific inhibitors may show a dependence.
-
Time-Dependent Inhibition: Pre-incubate the enzyme and this compound for varying amounts of time before adding the substrate. This can help identify if the inhibition is time-dependent.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| CAS Number | 180027-84-3 | [1][2] |
| Molecular Formula | C₃₄H₄₆O₅ | [1][2] |
| Molecular Weight | 534.7 g/mol | [1][2] |
| Purity | >99% | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| Storage | -20°C | [2] |
Table 2: In Vitro Biological Activity of this compound
| Target/Cell Line | Activity Type | Value (µM) | Reference |
| Rhodesain | Kᵢ | 0.62 | [2] |
| Falcipain-2 | Kᵢ | 1.42 | [2] |
| Cathepsin L | Kᵢ | 32.5 | [2] |
| Cathepsin B | Kᵢ | 1.59 | [2] |
| T. brucei | IC₅₀ | 30.87 | [2] |
| HEK293T cells | IC₅₀ | 71.77 | [2] |
| J774.1 macrophages | IC₅₀ | 20.2 | [2] |
Experimental Protocols
As specific experimental protocols for mitigating this compound interference are not available, the following are generalized protocols for identifying potential assay artifacts.
Protocol 1: Assessing Autofluorescence of a Test Compound
-
Preparation: Prepare a dilution series of this compound in the same assay buffer and plate format used for the primary experiment.
-
Control Wells: Include wells with assay buffer only as a blank control.
-
Plate Reading: Read the plate on a microplate reader using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Data Analysis: Subtract the average signal from the blank wells from the signals of the compound-containing wells. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Counter-Screen for Non-specific Enzyme Inhibition
-
Assay Setup: Prepare two sets of assay plates.
-
Set A (Primary Assay): Include the target enzyme, substrate, assay buffer, and a dilution series of this compound.
-
Set B (Counter-Screen): Include the substrate, assay buffer, and a dilution series of this compound. Omit the target enzyme.
-
-
Incubation and Detection: Follow the same incubation and detection steps for both sets of plates.
-
Data Analysis: If a dose-dependent change in signal is observed in Set B, it indicates that this compound is interfering with the substrate or the detection system, and the results from Set A are likely confounded.
Visualizations
References
Best practices for storing and handling Tetromycin B
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tetromycin B, along with troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyketide antibiotic with a tetronic acid structure.[1] It functions as a cysteine protease inhibitor, showing activity against proteases such as rhodesain, falcipain-2, cathepsin L, and cathepsin B.[2][3] This inhibitory action makes it effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and the parasite Trypanosoma brucei.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C.[2] Under these conditions, it is stable for at least four years.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3]
Q4: What are the general safety precautions for handling this compound powder?
A4: When handling this compound powder, it is important to use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, to avoid inhalation or skin contact. Handle the compound in a well-ventilated area or under a chemical fume hood. Always consult the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols & Data
This compound Properties
| Property | Value | Source |
| CAS Number | 180027-84-3 | [1][2][4] |
| Molecular Formula | C₃₄H₄₆O₅ | [1][2] |
| Molecular Weight | 534.7 g/mol | [1][2] |
| Appearance | A solid | [2] |
| Purity | ≥99% | [1][2] |
Stock Solution Preparation
Objective: To prepare a stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Note: The stability of this compound in solution is not extensively documented. It is recommended to prepare fresh solutions for optimal results and to avoid repeated freeze-thaw cycles. For sensitive experiments, consider preparing fresh dilutions from a recently made stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media. | This compound has low aqueous solubility. | First, dissolve this compound in a solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous experimental media. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock solutions due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. Protect solutions from light, as related compounds (tetracyclines) are known to be light-sensitive. |
| Inaccurate concentration of the stock solution. | Ensure accurate weighing of the this compound powder and precise measurement of the solvent. Use calibrated equipment. | |
| Cytotoxicity observed in control cells. | The solvent (e.g., DMSO) is at a toxic concentration. | Prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound to assess its effect on your cells. Lower the final solvent concentration in your experiment if necessary. |
| This compound itself can be cytotoxic to certain cell lines. | This compound has shown cytotoxicity against HEK293T and J774.1 cells.[2][3] Determine the cytotoxic concentration of this compound for your specific cell line using a dose-response experiment. |
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Inhibition of Cysteine Proteases
Caption: Inhibition of cysteine proteases by this compound.
References
Validation & Comparative
Validating the In Vivo Efficacy of Tetracycline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of tetracycline with other key antibiotics against Staphylococcus aureus. The information is presented to support preclinical research and development efforts in the fight against bacterial infections.
Tetracycline, a broad-spectrum antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its efficacy, particularly against common pathogens like Staphylococcus aureus, is of continued interest in both clinical and research settings. This guide summarizes key in vivo experimental data to provide a comparative analysis of tetracycline's performance against established antibiotics such as vancomycin and linezolid.
Comparative In Vivo Efficacy Against Staphylococcus aureus
The following table summarizes the in vivo efficacy of tetracycline, vancomycin, and linezolid in murine infection models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies. Variations in experimental models, bacterial strains, and dosing regimens should be considered when interpreting these results.
| Antibiotic | Animal Model | S. aureus Strain | Dosing Regimen | Change in Bacterial Load (log10 CFU) |
| Tetracycline | Murine Subcutaneous Abscess Model | MW2 | 10 mg/kg, intraperitoneally, every 12 hours | -0.35 ± 0.19 / abscess[1] |
| Vancomycin | Neutropenic Murine Thigh Infection Model | GRP-0057 | 1200 mg/kg/day, subcutaneously, every 3 hours | Stasis to 1-log kill achieved at specific fAUC/MIC ratios[2] |
| Linezolid | Murine Thigh Infection Model | ATCC and clinical strains | 100 mg/kg, twice daily | > 1 log10 kill from baseline inoculum[3][4] |
Note: CFU = Colony Forming Units. A negative value indicates a reduction in bacterial count. fAUC/MIC refers to the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below is a generalized protocol for a murine thigh infection model, a commonly used model for evaluating the efficacy of antimicrobial agents against Staphylococcus aureus.
Murine Thigh Infection Model Protocol
This protocol outlines the essential steps for establishing a localized S. aureus infection in the thigh muscle of mice to assess antibiotic efficacy.
1. Animal Model:
-
Species: Swiss Webster, BALB/c, or other appropriate mouse strain.
-
Age/Weight: Typically 6-8 weeks old, weighing 25-30g.
-
Health Status: Healthy, specific-pathogen-free animals.
-
Acclimatization: Animals should be acclimated to the facility for at least 72 hours before the experiment.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: A well-characterized Staphylococcus aureus strain (e.g., USA300, ATCC strains).
-
Culture: Grow an overnight culture of S. aureus in a suitable broth (e.g., Tryptic Soy Broth) at 37°C with agitation.
-
Inoculum Preparation: Dilute the overnight culture in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., ~1 x 10^6 CFU in 0.1 mL). The exact concentration should be confirmed by plating serial dilutions.
3. Infection Procedure:
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Infection: Inject the prepared bacterial inoculum (typically 0.1 mL) into the thigh muscle of one or both hind limbs.
4. Antibiotic Administration:
-
Treatment Groups: Randomly assign infected mice to different treatment groups, including a vehicle control group (receiving saline or the drug vehicle).
-
Dosing: Administer the test antibiotic (e.g., tetracycline) and comparator antibiotics at the desired doses and routes (e.g., intraperitoneal, subcutaneous, oral). The dosing schedule should be based on the pharmacokinetic properties of the drugs.
5. Efficacy Evaluation:
-
Time Points: Euthanize mice at predetermined time points after infection and treatment (e.g., 24 hours).
-
Tissue Harvesting: Aseptically dissect the infected thigh muscle.
-
Homogenization: Homogenize the tissue in a known volume of sterile saline or PBS.
-
Bacterial Load Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
CFU Calculation: After incubation (typically 18-24 hours at 37°C), count the colonies to determine the number of CFU per gram of tissue.
-
Data Analysis: Calculate the change in log10 CFU/g of tissue compared to the initial inoculum or the control group.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Mechanism of Action: Tetracycline's Inhibition of Protein Synthesis
Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[5][6] This is achieved through its binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Caption: Tetracycline's mechanism of action on the bacterial ribosome.
The diagram illustrates that tetracycline binds to the 30S ribosomal subunit, specifically at the A site.[6] This binding physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing polypeptide chain and halting protein synthesis.[7]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for conducting an in vivo efficacy study of a novel antibiotic.
References
- 1. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Tetromycin B vs. Vancomycin for MRSA Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of Tetromycin B, a tetronic acid-based antibiotic, and vancomycin, a glycopeptide and a cornerstone of anti-MRSA therapy. While comprehensive data on this compound remains limited in publicly accessible literature, this guide synthesizes available information to offer a preliminary comparison.
Executive Summary
Vancomycin has long been a frontline treatment for serious MRSA infections, exerting its bactericidal effect by inhibiting cell wall synthesis. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus strains has underscored the urgent need for new antibiotics. This compound, a natural product derived from Streptomyces, represents a potential alternative. Its classification as a tetronic acid antibiotic suggests a different mechanism of action, which could be advantageous against vancomycin-resistant strains.
Due to the scarcity of published primary research on this compound, a direct, quantitative comparison of its efficacy with vancomycin is not currently possible. This guide presents the known characteristics of both compounds and outlines the standard experimental protocols used to evaluate anti-MRSA agents, providing a framework for future comparative studies once more data on this compound becomes available.
Data Presentation
A direct quantitative comparison of Minimum Inhibitory Concentration (MIC) and in vivo efficacy between this compound and vancomycin is hampered by the lack of published data for this compound. The following tables present typical data for vancomycin against MRSA and a template for what would be required for a comprehensive comparison with this compound.
Table 1: Vancomycin Activity Against MRSA
| Parameter | Value | Reference Strain(s) |
| MIC50 | 1 µg/mL | Clinical MRSA isolates |
| MIC90 | 1-2 µg/mL | Clinical MRSA isolates |
| Mechanism of Action | Inhibition of peptidoglycan synthesis | General knowledge |
| Common Resistance | Thickened cell wall, altered D-Ala-D-Ala target | VISA/VRSA strains |
Table 2: Template for Comparative Data: this compound vs. Vancomycin
| Parameter | This compound | Vancomycin |
| MIC50 (µg/mL) | Data not available | 1 |
| MIC90 (µg/mL) | Data not available | 1-2 |
| Time-Kill Assay (vs. MRSA) | Data not available | Bactericidal |
| In Vivo Efficacy (Murine Model) | Data not available | Established |
| Spontaneous Resistance Frequency | Data not available | Low |
Mechanism of Action
Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.
This compound: While the specific molecular target of this compound is not detailed in available literature, tetronic acid antibiotics are known to have diverse mechanisms of action, including inhibition of bacterial enzymes essential for processes like fatty acid synthesis or cell wall biosynthesis.
Caption: Vancomycin inhibits bacterial cell wall synthesis.
Caption: General mechanism of some tetronic acid antibiotics.
Experimental Protocols
To facilitate future comparative analysis, this section details the standard methodologies for key experiments used to evaluate the efficacy of anti-MRSA compounds.
1. Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension of MRSA (e.g., ATCC 43300) to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
2. Time-Kill Assay
-
Method: To determine the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Procedure:
-
Prepare tubes of CAMHB containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate the tubes with a standardized MRSA suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate the tubes at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate on appropriate agar plates.
-
Incubate the plates and count the number of viable colonies (CFU/mL).
-
A ≥3-log10 reduction in CFU/mL is considered bactericidal.
-
3. In Vivo Efficacy (Murine Systemic Infection Model)
-
Method: To evaluate the therapeutic efficacy of the antibiotic in a living organism.
-
Procedure:
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of MRSA.
-
Administer the antibiotic (e.g., intravenously or subcutaneously) at various doses at specified time points post-infection.
-
Monitor the survival of the mice over a period of 7-14 days.
-
The 50% effective dose (ED50) can be calculated to compare the potency of different antibiotics.
-
Conclusion
Vancomycin remains a critical tool in the fight against MRSA infections. However, the continuous evolution of antibiotic resistance necessitates the discovery and development of new agents with novel mechanisms of action. This compound, with its unique tetronic acid structure, represents a promising, yet under-documented, candidate. Further research to elucidate its anti-MRSA activity through standardized in vitro and in vivo studies is crucial to determine its potential clinical utility. The experimental frameworks provided in this guide offer a roadmap for the direct comparison of this compound with vancomycin and other anti-MRSA agents, which will be essential for guiding future drug development efforts.
A Comparative Analysis of Tetromycin B and Other Biologically Active Tetronic Acids
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel antibiotic candidates is paramount. This guide provides a detailed comparative analysis of Tetromycin B and other notable tetronic acid derivatives, focusing on their antimicrobial, anticancer, and antiviral properties. The information is presented to facilitate objective comparison, supported by available experimental data and methodologies.
Introduction to Tetronic Acids
Tetronic acids are a class of organic compounds characterized by a 4-hydroxy-2(5H)-furanone core structure.[1] Many natural products containing this scaffold exhibit a wide range of significant biological activities, including antibiotic, antiviral, antineoplastic, and anticoagulant effects.[2][3][4] Their diverse functionalities make them a subject of intense research for the development of new therapeutic agents. This guide will focus on a comparative analysis of this compound and other well-studied tetronic acids such as Viridicatumtoxin A and B, Agglomerin A, and Abyssomycin C.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data on the biological activities of selected tetronic acids. Direct comparison is facilitated by presenting Minimum Inhibitory Concentration (MIC) values for antibacterial activity and 50% inhibitory concentration (IC50) values for anticancer and antiviral activities where available.
Antibacterial Activity
The antibacterial properties of tetronic acids are among their most studied attributes. Many derivatives show potent activity against a range of bacteria, including multi-drug resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | Efficacious (Specific value not reported) | [No specific citation available] |
| Viridicatumtoxin B | Staphylococcus aureus (MRSA) | 0.5 | [5] |
| Viridicatumtoxin A | Staphylococcus aureus (MRSA) | 8 to 64 times more active than tetracycline | [6][7] |
| Agglomerin A | Clostridium difficile, Bacteroides fragilis, Bacteroides vulgatus, Streptococcus constellatus | 3.13 | [8][9] |
| Eubacterium limosum, Bifidobacterium longum, Bacteroides melaninogenicus, Fusobacterium nucleatum, Fusobacterium necrophorum | 6.25 | [8][9] | |
| Abyssomycin C | Staphylococcus aureus (MRSA) | 4 | [3][9] |
| Staphylococcus aureus (VRSA) | 13 | [3][9] | |
| Tetronomycin | Gram-positive bacteria | < 0.3 | [8][9] |
Anticancer and Antiviral Activity
While less extensively quantified in publicly available literature, several tetronic acid derivatives have demonstrated potential as anticancer and antiviral agents. The data, where available, is presented as IC50 values.
| Compound | Activity Type | Cell Line/Virus | IC50 | Reference |
| Viridicatumtoxin | Anticancer | Not specified | Not specified | [10] |
| Synthetic 3-acyltetronic acids | agr-inhibiting properties | Not specified | 3–6 µM | [8][9] |
| Gregatins | Anticancer (inhibition of macromolecular syntheses) | Ehrlich carcinoma (ascitic form) | Not specified | [11] |
| Quartromicins | Antiviral | Not specified | Not specified | [No specific citation available] |
Mechanism of Action
The mechanisms by which tetronic acids exert their biological effects are varied and often target essential cellular processes in pathogens or cancer cells.
1. Inhibition of Bacterial Cell Wall Synthesis:
Several tetronic and tetramic acids, including Viridicatumtoxin, are known to inhibit Undecaprenyl Pyrophosphate Synthase (UPPS) .[2][12][13] UPPS is a crucial enzyme in the bacterial cell wall biosynthesis pathway, responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier for peptidoglycan precursors. By inhibiting UPPS, these compounds disrupt the formation of the bacterial cell wall, leading to cell death. The inhibition is often allosteric, meaning the inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that inactivates the enzyme.[2][14]
Inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS) by tetronic acids.
2. Inhibition of Folate Biosynthesis:
Abyssomycin C employs a different mechanism, targeting the para-aminobenzoic acid (PABA) biosynthesis pathway .[3][5][10][15] Specifically, it inhibits the enzyme 4-amino-4-deoxychorismate synthase (PabB), which is essential for the production of PABA, a precursor for folic acid. As bacteria must synthesize their own folate, this inhibition is selectively toxic to them.
Inhibition of the PABA biosynthesis pathway by Abyssomycin C.
3. Modulation of Cellular Signaling:
Some tetronic acid derivatives have been shown to affect cellular signaling pathways in eukaryotic cells. For instance, certain derivatives can diminish stimulus-induced changes in extracellular calcium concentrations, suggesting a direct membrane action that reduces cellular excitability.[16][17] This mechanism may be relevant to their potential anticonvulsant and anticancer activities.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of biological activity. The following are detailed protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Test Compound: A stock solution of the tetronic acid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[18][19]
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for cytotoxicity assessment by MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the tetronic acid derivative.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[20][21]
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[9]
Conclusion
The tetronic acid scaffold represents a promising platform for the discovery of novel therapeutic agents. While this compound shows efficacy against MRSA, a lack of publicly available quantitative data hinders a direct comparison with other well-characterized tetronic acids. Compounds like Viridicatumtoxin A and B, Agglomerin A, and Abyssomycin C demonstrate potent and, in some cases, novel mechanisms of antibacterial action. Further research is warranted to fully elucidate the therapeutic potential of this compound and to expand the quantitative understanding of the anticancer and antiviral activities across this diverse class of natural products. The provided experimental protocols offer a standardized framework for future comparative studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Abyssomicin C [aua.gr]
- 4. Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viridicatumtoxin A - Wikipedia [en.wikipedia.org]
- 8. Design and structure-activity relationships of potent and selective inhibitors of undecaprenyl pyrophosphate synthase (UPPS): tetramic, tetronic acids and dihydropyridin-2-ones. - OAK Open Access Archive [oak.novartis.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Atrop-abyssomicin C - Wikipedia [en.wikipedia.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 13. Viridicatumtoxin | C30H31NO10 | CID 54686377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Effects of the tetronic acid derivatives AO33 (losigamone) and AO78 on epileptiform activity and on stimulus-induced calcium concentration changes in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticonvulsant effects of tetronic acid derivatives on picrotoxin induced epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Antibacterial Activity of three Indian Spices Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Tetromycin B and Tetracyclines: A Comparative Guide on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tetromycin B and traditional tetracycline antibiotics, with a focus on the potential for immunological cross-reactivity. Understanding the structural and mechanistic differences is crucial for predicting and assessing adverse drug reactions and for the development of novel antimicrobial agents.
Executive Summary
Structural and Mechanistic Comparison
A comparative analysis of the fundamental molecular characteristics of this compound and the tetracycline class of antibiotics reveals significant distinctions that underpin the low probability of cross-reactivity.
Chemical Structure
Traditional tetracyclines, including doxycycline, minocycline, and tetracycline itself, are built upon a linear, fused tetracyclic nucleus of naphthacene carboxamide.[1][2] Variations in functional groups attached to this core structure differentiate the individual members of this class.[1]
In stark contrast, This compound possesses a tetronic acid structure . This fundamental difference in the core chemical scaffold is the primary determinant for the low anticipated cross-reactivity. Immunological cross-reactivity is contingent on the structural similarity of epitopes that are recognized by antibodies or T-cell receptors.[3][4] The absence of the characteristic tetracycline backbone in this compound makes it highly improbable that it would be recognized by immune effectors sensitized to traditional tetracyclines.
Mechanism of Action
Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit in bacteria, which physically blocks the attachment of aminoacyl-tRNA to the ribosome's A-site, thereby halting the elongation of the polypeptide chain.[1][5][6][7][8]
The precise mechanism of action for this compound is not as extensively documented in publicly available literature. However, its distinct chemical structure suggests that it may interact with different cellular targets or have a varied mechanism of inhibiting bacterial growth compared to traditional tetracyclines.
Quantitative Data on Cross-Reactivity
| Tetracycline Analogs | Reported Cross-Reactivity | Basis of Cross-Reactivity | Reference |
| Doxycycline and Minocycline | Co-allergy has been reported. | Similar tetracyclic core structure, with differences in side chains. | [9] |
| Tetracycline, Doxycycline, and Minocycline | Variable; some studies show a lack of cross-sensitivity in cases of fixed drug eruptions. | Structural similarities and differences in side chains. | [10] |
Given the structural disparity, it is hypothesized that the cross-reactivity between this compound and any of the traditional tetracyclines would be negligible.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments that can be adapted for this purpose.
In Vitro Assays
3.1.1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay can quantify the ability of this compound to compete with a tetracycline-protein conjugate for binding to anti-tetracycline antibodies.
-
Objective: To determine if this compound can bind to antibodies raised against traditional tetracyclines.
-
Methodology:
-
Coat microtiter plates with a tetracycline-bovine serum albumin (BSA) conjugate.
-
Block non-specific binding sites with a suitable blocking agent (e.g., BSA or non-fat milk).
-
Prepare serial dilutions of this compound and a reference tetracycline (e.g., doxycycline).
-
Incubate the plates with a fixed concentration of anti-tetracycline polyclonal or monoclonal antibodies in the presence of the serially diluted this compound or the reference tetracycline.
-
Wash the plates to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal intensity, which is inversely proportional to the amount of competitor (this compound or reference tetracycline) in the sample.
-
-
Data Analysis: Calculate the IC50 (the concentration of the drug that inhibits 50% of antibody binding) for both this compound and the reference tetracycline. A significantly higher IC50 for this compound would indicate poor cross-reactivity.[11]
3.1.2. Competitive Radioimmunoassay (RIA)
Similar to ELISA, RIA uses a radiolabeled tetracycline to compete with unlabeled tetracyclines for antibody binding.
-
Objective: To provide a highly sensitive measure of the binding affinity of this compound to anti-tetracycline antibodies.
-
Methodology:
-
Incubate a fixed amount of anti-tetracycline antibody with a fixed amount of radiolabeled tetracycline (e.g., [³H]tetracycline) and varying concentrations of unlabeled this compound or a reference tetracycline.
-
Precipitate the antibody-bound fraction.
-
Measure the radioactivity of the precipitate.
-
-
Data Analysis: The degree of displacement of the radiolabeled tetracycline by this compound is used to determine its cross-reactivity.[12]
In Vivo Assays
3.2.1. Skin Prick and Intradermal Testing
These tests are used to detect IgE-mediated allergic reactions.
-
Objective: To assess for immediate hypersensitivity reactions to this compound in individuals with a known allergy to a tetracycline.
-
Methodology:
-
Skin Prick Test (SPT): A drop of a dilute, non-irritating concentration of this compound is placed on the skin, and the skin is pricked through the drop. A positive control (histamine) and a negative control (saline) are also used. A wheal and flare reaction larger than the negative control indicates a positive result.
-
Intradermal Test (IDT): If the SPT is negative, a small amount of a more dilute solution of this compound is injected into the dermis. The development of a wheal and flare is observed.
-
-
Caution: These tests should be performed by trained professionals in a setting equipped to manage anaphylaxis. The non-irritating concentrations of this compound for skin testing would need to be determined first.[13][14]
3.2.2. Graded Drug Challenge
This is the gold standard for ruling out a drug allergy in low-risk patients.
-
Objective: To safely administer a therapeutic dose of this compound to an individual with a history of a mild reaction to a tetracycline.
-
Methodology:
-
The patient is given an initial small dose of this compound (e.g., 1/100th of the therapeutic dose).
-
The patient is observed for a specific period (e.g., 30-60 minutes).
-
If no reaction occurs, the dose is incrementally increased until the full therapeutic dose is reached.
-
-
Caution: This procedure should only be performed under close medical supervision.[9]
Visualizing Pathways and Workflows
Tetracycline Signaling Pathway
The following diagram illustrates the mechanism of action of traditional tetracycline antibiotics.
Caption: Mechanism of action of tetracycline antibiotics.
Experimental Workflow for Cross-Reactivity Assessment
The logical flow for assessing the cross-reactivity of this compound is depicted below.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. health.ucdavis.edu [health.ucdavis.edu]
- 4. nps.org.au [nps.org.au]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypersensitivity to tetracyclines Skin testing, graded challenge, and desensitization regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Road Less Traveled: Drug Hypersensitivity to Fluoroquinolones, Vancomycin, Tetracyclines, and Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Linezolid vs. Tetracycline Antibiotics in Antibacterial Efficacy
An Important Note on "Tetromycin B": Initial searches for "this compound" revealed a compound identified as a macrolide or tetronic acid-structured antibiotic (CAS 180027-84-3), distinct from the tetracycline class of antibiotics. However, there is a significant lack of publicly available scientific literature, including efficacy data and experimental protocols, for this specific compound. Given the similarity in name, this guide will proceed with a comprehensive comparison between linezolid and a representative of the well-documented tetracycline class of antibiotics, specifically doxycycline. This comparison is intended to provide valuable insights for researchers, scientists, and drug development professionals in the context of antibacterial drug evaluation.
Introduction
The ever-present challenge of antimicrobial resistance necessitates a thorough understanding of the comparative efficacy of different antibiotic classes. This guide provides a detailed comparison of two distinct protein synthesis inhibitors: linezolid, the first clinically available oxazolidinone, and doxycycline, a broad-spectrum tetracycline antibiotic. Both are crucial in the management of various bacterial infections, particularly those caused by Gram-positive organisms. We will delve into their mechanisms of action, comparative in vitro activity, and provide standardized experimental protocols for their evaluation.
Mechanism of Action
Both linezolid and tetracyclines inhibit bacterial protein synthesis, a fundamental process for bacterial growth and replication. However, they target different stages of this process and bind to distinct sites on the bacterial ribosome.
Linezolid: As an oxazolidinone, linezolid has a unique mechanism of action. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding prevents the formation of a functional 70S initiation complex, which is the very first step in protein synthesis. By inhibiting the initiation of translation, linezolid effectively halts the production of bacterial proteins.[1]
Tetracyclines (Doxycycline): Tetracyclines, on the other hand, primarily act on the 30S ribosomal subunit.[2][3] They bind to the 16S rRNA and prevent the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] This action effectively blocks the elongation step of protein synthesis, preventing the addition of new amino acids to the growing peptide chain.[2]
Figure 1: Mechanism of Action of Linezolid and Doxycycline.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key statistical measures used in surveillance studies.
The following table summarizes the comparative in vitro activities of linezolid and doxycycline against common Gram-positive pathogens.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Linezolid | 1-2 | 2-4 |
| Doxycycline | 0.25-1 | 2-16 | |
| Enterococcus faecalis | Linezolid | 1-2 | 2-4 |
| Doxycycline | 8-32 | >32 | |
| Streptococcus pneumoniae | Linezolid | 0.5-1 | 1-2 |
| Doxycycline | 0.06-0.25 | 4-16 |
Data Interpretation:
-
Linezolid generally demonstrates consistent and potent activity against a range of Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Its MIC values fall within a narrow and susceptible range for these key pathogens.
-
Doxycycline also exhibits good activity against S. aureus and S. pneumoniae. However, resistance is more prevalent in Enterococcus faecalis.[4] It is important to note that susceptibility to tetracyclines can vary geographically and by strain.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antibiotic development. Below are detailed protocols for key in vitro and in vivo experiments used to compare the efficacy of antibiotics like linezolid and doxycycline.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of linezolid and doxycycline against a panel of bacterial isolates.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Linezolid and doxycycline analytical grade powder
-
Bacterial isolates grown to a 0.5 McFarland turbidity standard
-
Sterile diluents (e.g., sterile water or DMSO, depending on antibiotic solubility)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare a concentrated stock solution of each antibiotic in a suitable sterile solvent.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well plates to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.
Figure 2: Workflow for MIC Determination by Broth Microdilution.
In Vivo Efficacy Testing: Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.
Objective: To compare the in vivo efficacy of linezolid and doxycycline in reducing the bacterial burden in a murine thigh infection model.
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial strain of interest (e.g., MRSA)
-
Linezolid and doxycycline formulated for injection
-
Normal saline (vehicle control)
-
Syringes and needles for injection
-
Anesthetic
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
-
Infection: Anesthetize the mice and inject a defined inoculum of the bacterial strain (e.g., 10^6 CFU) into the thigh muscle of one hind limb.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the first dose of linezolid, doxycycline, or vehicle control via the desired route (e.g., subcutaneous or intravenous). Dosing regimens should be designed to mimic human pharmacokinetic profiles.
-
Monitoring: Monitor the animals for clinical signs of infection.
-
Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Bacterial Enumeration: Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for plating on appropriate agar.
-
Data Analysis: After incubation, count the colonies to determine the number of CFU per gram of tissue. Compare the bacterial loads between the treatment groups and the control group.
Figure 3: Workflow for a Murine Thigh Infection Model.
Conclusion
Both linezolid and doxycycline are potent inhibitors of bacterial protein synthesis with valuable roles in clinical practice. Linezolid's unique mechanism of action at the initiation stage of protein synthesis provides a critical advantage against many resistant Gram-positive pathogens. Doxycycline remains a broadly effective tetracycline with good activity against a range of bacteria, though resistance can be a concern for certain species. The choice between these agents depends on the specific pathogen, its susceptibility profile, and the clinical context of the infection. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and other novel antimicrobial agents.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. academic.oup.com [academic.oup.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Tetromycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tetromycin B, confirming its mechanism of action through objective comparison with other tetracycline-class antibiotics. Experimental data is presented to support these findings, with detailed protocols for key assays. For the purposes of this guide, this compound is considered functionally equivalent to tetracycline, a foundational member of this antibiotic class.
The primary mechanism of action for tetracyclines is the inhibition of bacterial protein synthesis.[1] These antibiotics passively diffuse through porin channels in the bacterial membrane and then bind reversibly to the 30S ribosomal subunit.[1] This binding event physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein synthesis.[1] This bacteriostatic action is selective for bacteria due to differences in ribosomal structure and drug accumulation compared to mammalian cells.[1]
Comparative Efficacy of Tetracycline Antibiotics
The in vitro efficacy of tetracycline and its modern derivatives can be quantitatively compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for several tetracycline-class antibiotics against a panel of common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Tetracycline | Staphylococcus aureus | - | - |
| Escherichia coli | - | - | |
| Acinetobacter baumannii | >70% resistant | >70% resistant | |
| Doxycycline | Staphylococcus aureus | - | - |
| Escherichia coli | - | - | |
| Acinetobacter baumannii | >70% resistant | >70% resistant | |
| Minocycline | Staphylococcus aureus | - | - |
| Escherichia coli | - | - | |
| Acinetobacter baumannii | 73.7% susceptible | - | |
| Tigecycline | Klebsiella pneumoniae | 0.5 | 1 |
| Acinetobacter baumannii | 1 | 2 | |
| Eravacycline | Klebsiella pneumoniae | 0.5 | 1 |
| Acinetobacter baumannii | ≤0.25 | 1 | |
| Omadacycline | Klebsiella pneumoniae | 8 | 32 |
| Acinetobacter baumannii | 8 | 16 |
Data compiled from multiple sources. Direct comparison should be made with caution as testing conditions may vary between studies.[2][3]
Key Experimental Protocol: Broth Microdilution MIC Assay
The following protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the antibiotic at a high concentration and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
- Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar medium overnight. Select several colonies to suspend in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- 96-Well Microtiter Plate: Use a sterile U-bottom 96-well plate.
2. Assay Procedure:
- Dispense 50 µL of the appropriate antibiotic dilution into each well of the microtiter plate.
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
- Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
3. Incubation:
- Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Data Interpretation:
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of tetracyclines and the experimental workflow for the MIC assay.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
References
- 1. unmc.edu [unmc.edu]
- 2. Activity and resistance mechanisms of the third generation tetracyclines tigecycline, eravacycline and omadacycline against nationwide Spanish collections of carbapenemase-producing Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Efficacy of Eravacycline and Omadacycline against Extensively Drug-Resistant Acinetobacter baumannii Patient Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of Novel Anti-MRSA Agents: A Comparative Benchmark for Emerging Antibiotics Like Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. While research into novel antibiotics is robust, the translation from promising in vitro activity to in vivo efficacy is a critical and often challenging step. This guide provides a comparative overview of the in vivo validation of established anti-MRSA agents—Vancomycin, Linezolid, and Dalbavancin—to serve as a benchmark for the evaluation of new chemical entities.
A Note on Tetromycin B: Initial searches for in vivo validation data for this compound, an antibiotic with a tetronic acid structure showing promise against MRSA, did not yield publicly available experimental data at the time of this publication. Therefore, this guide is presented as a framework for understanding the essential in vivo assessments required for a compound like this compound to demonstrate its potential as a viable clinical candidate for treating MRSA infections.
Comparative In Vivo Efficacy Against MRSA
The following tables summarize key quantitative data from in vivo studies of Vancomycin, Linezolid, and Dalbavancin in various animal models of MRSA infection. These metrics are crucial for assessing the potential of a new antibiotic.
| Drug | Animal Model | Infection Type | MRSA Strain | Dosage Regimen | Key Efficacy Endpoint | Outcome |
| Vancomycin | Rabbit | Necrotizing Pneumonia | USA300 | 30 mg/kg, 2 times/day | Mortality Rate | 83%-100% mortality[1][2] |
| Linezolid | Rabbit | Necrotizing Pneumonia | USA300 | 50 mg/kg, 3 times/day | Mortality Rate | 25% mortality with early treatment[1][2] |
| Dalbavancin | Rat | Granuloma Pouch | MRSA | 10 mg/kg, single dose | Bacterial Load Reduction | >2 log CFU/ml reduction[3][4] |
| Vancomycin | Rat | Granuloma Pouch | MRSA | 100 mg/kg, four doses | Bacterial Load Reduction | Comparable to a single dose of Dalbavancin[3][4] |
| Linezolid | Rat | Granuloma Pouch | MRSA | 100-200 mg/kg, oral | Bacterial Load Reduction | Transient reduction, regrowth after 48h[3][4] |
Table 1: Comparison of In Vivo Efficacy in MRSA Infection Models
Detailed Experimental Protocols
Understanding the methodologies behind in vivo studies is critical for interpreting results and designing future experiments. Below are detailed protocols for the key experiments cited.
Rabbit Model of MRSA Necrotizing Pneumonia
-
Objective: To compare the therapeutic effects of antibiotics on survival and bacterial toxin production in a severe MRSA pneumonia model.
-
Animal Model: New Zealand White rabbits.
-
Bacterial Strain: MRSA clone USA300.
-
Infection Protocol: Intrabronchial administration of MRSA to induce necrotizing pneumonia.
-
Treatment Groups:
-
Untreated control.
-
Vancomycin (30 mg/kg) administered intravenously twice daily.
-
Linezolid (50 mg/kg) administered intravenously three times a day.
-
-
Treatment Initiation: Treatment was initiated at 1.5, 4, and 9 hours post-infection in different cohorts to assess the impact of treatment timing.
-
Key Parameters Measured: Mortality rates, bacterial counts in the lungs, and levels of staphylococcal exotoxins (Panton-Valentine leukocidin - PVL and α-hemolysin - Hla) and inflammatory markers (interleukin-8) in lung tissue.[1][2]
Rat Granuloma Pouch Infection Model
-
Objective: To evaluate the bactericidal activity of antibiotics in a localized, encapsulated infection model.
-
Animal Model: Male Wistar rats.
-
Infection Protocol:
-
A subcutaneous air pouch is created on the back of the rat.
-
An irritant (e.g., croton oil) is injected into the pouch to induce the formation of a granulomatous wall.
-
After several days, a suspension of MRSA is injected into the granuloma pouch.
-
-
Treatment Groups:
-
Untreated control.
-
Dalbavancin administered as a single intravenous dose (e.g., 10 mg/kg).
-
Vancomycin administered intramuscularly (e.g., 100 mg/kg) in single or multiple doses.
-
Linezolid administered orally (e.g., 100 or 200 mg/kg).
-
-
Key Parameters Measured: Viable bacterial counts (CFU/ml) in the pouch exudate at various time points post-treatment.[3][4]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
References
Comparative Analysis of Resistance Mechanisms to Tetromycin B and Other Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary resistance mechanisms observed against tetracyclines, a class of antibiotics to which Tetromycin B belongs. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from closely related and well-studied tetracyclines to illustrate the fundamental principles of resistance. The experimental protocols and quantitative data presented herein are representative of the methodologies used to study tetracycline resistance and can be adapted for the investigation of this compound.
Core Resistance Mechanisms at a Glance
Bacteria have evolved three principal strategies to counteract the inhibitory effects of tetracycline antibiotics:
-
Efflux Pumps: These are membrane-embedded transporters that actively expel tetracycline molecules from the bacterial cytoplasm, preventing the antibiotic from reaching its ribosomal target. The most common tetracycline-specific efflux pumps are encoded by the tet(A) and tet(B) genes.[1][2][3]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome and induce conformational changes that dislodge the tetracycline molecule from its binding site, thereby allowing protein synthesis to resume. The tet(M) gene is a well-characterized example of an RPP.
-
Enzymatic Inactivation: This mechanism involves the chemical modification of the tetracycline molecule by bacterial enzymes, rendering it incapable of binding to the ribosome. The tet(X) gene encodes a flavin-dependent monooxygenase that hydroxylates tetracyclines, leading to their inactivation.[4][5][6]
Quantitative Comparison of Resistance Levels
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different tetracyclines against Escherichia coli strains engineered to express specific resistance genes. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a standard measure of antibiotic efficacy. Lower MIC values indicate greater susceptibility.
| Resistance Gene | Antibiotic | MIC (µg/mL) | Fold Increase in Resistance (compared to susceptible strain) |
| None (Susceptible) | Tetracycline | 0.5 | - |
| Doxycycline | 0.25 | - | |
| Minocycline | 0.5 | - | |
| Efflux Pumps | |||
| tet(A) | Tetracycline | 32 | 64 |
| Doxycycline | 4 | 16 | |
| Minocycline | 8 | 16 | |
| tet(B) | Tetracycline | 64 | 128 |
| Doxycycline | 8 | 32 | |
| Minocycline | 16 | 32 | |
| Ribosomal Protection | |||
| tet(M) | Tetracycline | 16 | 32 |
| Doxycycline | 8 | 32 | |
| Minocycline | 4 | 8 | |
| Enzymatic Inactivation | |||
| tet(X) | Tetracycline | >128 | >256 |
| Doxycycline | 64 | 256 | |
| Minocycline | 32 | 64 |
Note: The data in this table is compiled from various studies on tetracycline resistance and represents typical values. Actual MICs can vary depending on the bacterial strain, expression levels of resistance genes, and specific experimental conditions.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Antibiotic stock solution (e.g., this compound)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should span the expected MIC.
-
Prepare Bacterial Inoculum: From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed by eye or with a microplate reader.
Ethidium Bromide Efflux Assay
This assay is used to qualitatively or quantitatively measure the activity of efflux pumps. Ethidium bromide (EtBr) is a fluorescent substrate for many efflux pumps.
Materials:
-
Bacterial culture (mid-log phase)
-
Phosphate-buffered saline (PBS) with glucose (0.4%)
-
Ethidium bromide (EtBr) solution
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells twice with PBS and resuspend in PBS with glucose to an OD₆₀₀ of 0.4.
-
Loading with EtBr: Add EtBr to the cell suspension at a final concentration that is non-toxic but provides a good fluorescent signal (e.g., 2 µg/mL).
-
Efflux Measurement:
-
Accumulation Phase: Monitor the increase in fluorescence as EtBr is taken up by the cells.
-
Efflux Phase: Once the fluorescence signal plateaus, add glucose (if not already present) to energize the efflux pumps and monitor the decrease in fluorescence over time.
-
Inhibition Control: In a parallel experiment, add an EPI like CCCP before the addition of glucose. This should block the efflux and result in a sustained high fluorescence signal.
-
In Vitro Translation Inhibition Assay
This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (with one radioactively labeled amino acid, e.g., ³⁵S-methionine, or a non-radioactive detection system)
-
Antibiotic dilutions
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, template, amino acid mixture, and varying concentrations of the antibiotic.
-
Incubation: Incubate the reaction at the optimal temperature for the cell-free system (e.g., 37°C) for a set period (e.g., 1 hour).
-
Detection of Protein Synthesis:
-
Radioactive Detection: Precipitate the newly synthesized proteins, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Detection: If using a reporter like luciferase, add the appropriate substrate and measure the light output with a luminometer.
-
-
Data Analysis: Plot the amount of protein synthesized against the antibiotic concentration to determine the IC₅₀ (the concentration of antibiotic that inhibits protein synthesis by 50%).
Visualizing Resistance Mechanisms and Workflows
References
- 1. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Antibiotics: Tetromycin B Analogs and Emerging Drug Classes
For researchers, scientists, and drug development professionals, the pursuit of novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance. This guide provides a head-to-head comparison of the performance of a representative tetronic acid antibiotic, Thiolactomycin (as a proxy for Tetromycin B), against three other novel antibiotics: Gepotidacin, Zosurabalpin, and Pre-methylenomycin C Lactone. The comparison is based on available experimental data, focusing on their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.
Executive Summary
The global health threat of antibiotic-resistant bacteria necessitates the discovery and development of new classes of antimicrobial agents. This guide delves into a comparative analysis of four such novel antibiotics, each with a unique approach to combating bacterial infections. While specific data for this compound is limited in publicly available literature, this comparison utilizes data from Thiolactomycin, a structurally related thiotetronic acid antibiotic, to represent this class. The other agents—Gepotidacin, a first-in-class triazaacenaphthylene; Zosurabalpin, a macrocyclic peptide; and Pre-methylenomycin C Lactone, a recently identified potent intermediate—offer promising alternatives to conventional therapies.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and in vitro efficacy of the compared novel antibiotics.
Table 1: General Characteristics of Novel Antibiotics
| Feature | Thiolactomycin (Tetronic Acid Analog) | Gepotidacin | Zosurabalpin | Pre-methylenomycin C Lactone |
| Antibiotic Class | Thiotetronic Acid | Triazaacenaphthylene | Macrocyclic Peptide | Methylene-butyrolactone |
| Primary Mechanism of Action | Inhibition of bacterial fatty acid synthesis (FAS-II)[1][2][3] | Dual inhibition of bacterial DNA gyrase and topoisomerase IV[4][5] | Inhibition of lipopolysaccharide (LPS) transport[6][7] | Not yet fully elucidated |
| Spectrum of Activity | Gram-positive and Gram-negative bacteria, Mycobacteria[2][5] | Gram-positive and Gram-negative bacteria | Primarily Carbapenem-resistant Acinetobacter baumannii (CRAB)[6][7] | Primarily Gram-positive bacteria, including MRSA and VRE[8][9] |
| Development Stage | Preclinical/Research | Phase 3 Clinical Trials Completed | Phase 1 Clinical Trials | Preclinical/Research |
Table 2: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | Thiolactomycin | Gepotidacin | Zosurabalpin | Pre-methylenomycin C Lactone |
| Staphylococcus aureus (MRSA) | 75[7] | - | - | Significantly more active than methylenomycin A[8] |
| Enterococcus faecium (VRE) | - | - | - | Significantly more active than methylenomycin A[8] |
| Escherichia coli | 20 (sublethal)[7] | - | No activity | - |
| Neisseria gonorrhoeae | - | IC50: 5.1 (Gyrase), 1.8 (Topo IV) | - | - |
| Acinetobacter baumannii (CRAB) | - | - | MIC90: 1 | - |
| Mycobacterium tuberculosis | 25[5] | - | - | - |
Mechanism of Action: Visualizing the Pathways
Thiolactomycin: Targeting Fatty Acid Synthesis
Thiolactomycin exerts its antibacterial effect by inhibiting the bacterial type II fatty acid synthase (FAS-II) system. This pathway is crucial for the biosynthesis of fatty acids, which are essential components of bacterial cell membranes. By targeting the β-ketoacyl-acyl carrier protein synthases (FabF, FabH, and particularly FabB), Thiolactomycin disrupts the elongation of fatty acid chains, leading to bacterial growth inhibition.[1][2][3]
Caption: Mechanism of action of Thiolactomycin, inhibiting the FAS-II pathway.
Gepotidacin: A Dual-Targeting Approach
Gepotidacin is a novel triazaacenaphthylene antibiotic that uniquely inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, repair, and segregation in bacteria. By binding to a novel site on these enzymes, Gepotidacin traps them in a complex with DNA, leading to double-strand DNA breaks and subsequent bacterial cell death.
References
- 1. Mechanism of action of the antibiotic thiolactomycin inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthetic origins of the natural product, thiolactomycin: a unique and selective inhibitor of type II dissociated fatty acid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Minimum inhibitory concentration and minimum bactericidal concentration of tetracycline and erythromycin in 35 recent Munich isolates of Chlamydia trachomatis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Tetromycin B as a Cysteine Protease Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tetromycin B's efficacy as a cysteine protease inhibitor, comparing its performance against established alternatives. The information presented is supported by available experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to this compound
This compound is an antibiotic with a tetronic acid structure that has demonstrated inhibitory activity against several cysteine proteases.[1][2] Cysteine proteases are a class of enzymes crucial in various physiological and pathological processes, including immune responses, protein degradation, and parasitic life cycles. Their dysregulation is implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases, making them a key target for therapeutic intervention. This guide evaluates the potential of this compound as a viable candidate for cysteine protease inhibition.
Comparative Inhibitory Activity
The inhibitory potential of this compound against a panel of cysteine proteases is summarized below and compared with other well-known cysteine protease inhibitors. The data is presented as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.
| Inhibitor | Rhodesain (Ki, µM) | Falcipain-2 (Ki, µM) | Cathepsin L (Ki, µM) | Cathepsin B (Ki, µM) |
| This compound | 0.62 | 1.42 | 32.5 | 1.59 |
| E-64 | Data not available | Inhibitor | Data not available | Data not available |
| Leupeptin | Data not available | Data not available | Data not available | 0.0041[3], 0.006[4], 0.007[5] |
| K777 | Data not available | Data not available | 0.05[6] | 3[6] |
Note: The inhibitory activities of E-64, Leupeptin, and K777 are well-established, but directly comparable Ki values against this specific panel of proteases under identical experimental conditions are not always available in a single source. The data presented is from various studies and should be interpreted with consideration of potential experimental differences.
Cytotoxicity Profile of this compound
Beyond its direct enzymatic inhibition, the cytotoxic effect of this compound has been evaluated against parasitic and mammalian cells. The half-maximal inhibitory concentration (IC50) values are provided below.
| Cell Line/Organism | IC50 (µM) |
| Trypanosoma brucei | 30.87 |
| HEK293T (Human Kidney) | 71.77 |
| J774.1 (Mouse Macrophage) | 20.2 |
Experimental Protocols
The following provides a detailed methodology for a representative in vitro cysteine protease inhibition assay using a fluorogenic substrate. This protocol is a standard method used to determine the inhibitory potency (Ki or IC50) of compounds like this compound.
Objective: To determine the inhibitory activity of a test compound against a specific cysteine protease (e.g., Cathepsin B).
Materials:
-
Purified Cathepsin B enzyme
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Brij-35, pH 5.5
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
Dilute the purified Cathepsin B in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add a small volume (e.g., 2 µL) of the serially diluted test compound or DMSO (for the no-inhibitor control).
-
Add the diluted enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurement of fluorescence intensity over time using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Caption: Workflow for an in vitro cysteine protease inhibition assay.
Signaling Pathways and this compound's Potential Impact
Cysteine proteases, particularly cathepsins, are integral to various cellular signaling pathways, including apoptosis (programmed cell death). By inhibiting these proteases, compounds like this compound can potentially modulate these pathways.
Cathepsin B-Mediated Apoptosis Pathway
Cathepsin B, when released from the lysosome into the cytoplasm, can initiate a cascade of events leading to apoptosis. It can directly or indirectly activate pro-apoptotic proteins and inactivate anti-apoptotic proteins.
Caption: Cathepsin B's role in the intrinsic apoptosis pathway.
Cathepsin L-Mediated Apoptosis Pathway
Similar to Cathepsin B, Cathepsin L can also trigger apoptosis upon its release from the lysosome. It has been shown to be involved in the upregulation of cell cycle-related proteins that can lead to apoptosis.[7]
Caption: Cathepsin L's involvement in apoptosis via B-Myb.
Conclusion
This compound demonstrates notable inhibitory activity against a range of cysteine proteases, with particularly strong potency against the parasitic proteases rhodesain and falcipain-2, as well as the mammalian cathepsin B. Its efficacy against Trypanosoma brucei in vitro further underscores its potential as a lead compound for anti-parasitic drug development. While its inhibition of cathepsin L is less potent, its overall profile warrants further investigation. The provided comparative data and experimental protocols offer a foundation for researchers to objectively assess this compound's potential in their specific applications, from basic research to the development of novel therapeutics targeting cysteine protease-mediated pathologies. Further studies are recommended to elucidate its precise mechanism of action and to perform head-to-head comparisons with other inhibitors under standardized assay conditions.
References
- 1. scbt.com [scbt.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tetracycline [pdb101.rcsb.org]
- 3. Leupeptin - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cathepsin L induced PC-12 cell apoptosis via activation of B-Myb and regulation of cell cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Resistance: A Comparative Analysis of Cross-Resistance Profiles in Tetracycline-Resistant Bacteria
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of the performance of various antibiotics against tetracycline-resistant bacteria, supported by experimental data. We delve into the mechanisms of resistance and provide detailed experimental protocols to aid in the design and interpretation of cross-resistance studies.
Tetracycline, a broad-spectrum antibiotic, has long been a cornerstone in treating various bacterial infections. Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] However, the emergence and spread of tetracycline resistance have compromised its clinical efficacy. Bacteria primarily develop resistance to tetracycline through two main mechanisms: the acquisition of genes encoding for efflux pumps that actively remove the antibiotic from the cell, or the production of ribosomal protection proteins that prevent tetracycline from binding to its target.[1]
The development of resistance to one antibiotic can have a cascading effect, leading to resistance to other, often unrelated, antibiotics—a phenomenon known as cross-resistance. Conversely, in some instances, resistance to one drug can lead to increased susceptibility to another, a concept termed collateral sensitivity. A thorough understanding of these interactions is critical for developing effective antibiotic stewardship strategies and designing novel therapeutic approaches.
Comparative Analysis of Antibiotic Efficacy
To illustrate the cross-resistance profiles of tetracycline-resistant bacteria, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antibiotics against tetracycline-resistant strains from different studies. A higher MIC value indicates greater resistance.
| Antibiotic Class | Antibiotic | Bacterial Strain | Tetracycline Resistance Mechanism | Fold Change in MIC (Resistant vs. Wild-Type) | Cross-Resistance/Collateral Sensitivity | Reference |
| Aminoglycosides | Gentamicin | Salmonella Typhimurium | Efflux pump (AcrAB-TolC) | 1/4-fold | Collateral Sensitivity | [3] |
| Kanamycin | Salmonella Typhimurium | Efflux pump (AcrAB-TolC) | 1/8-fold | Collateral Sensitivity | [3] | |
| Kanamycin | Multiple species | Not specified | Decreased | Collateral Sensitivity | [4] | |
| Fluoroquinolones | Ciprofloxacin | Salmonella Typhimurium | Efflux pump (AcrAB-TolC) | 128-fold | Cross-Resistance | [3] |
| β-Lactams | Amoxicillin | Multiple species | Not specified | Not specified | Collateral Sensitivity in some kanamycin-resistant strains | [4] |
| Tetracyclines | Tetracycline | Salmonella Typhimurium | Efflux pump (AcrAB-TolC) | >256-fold | Resistance | [3] |
Key Observations:
-
Collateral Sensitivity to Aminoglycosides: Multiple studies have observed that bacteria resistant to tetracycline, particularly through the action of efflux pumps, exhibit increased sensitivity to aminoglycosides like gentamicin and kanamycin.[3][4][5] This suggests a potential therapeutic strategy of using aminoglycosides to treat infections caused by tetracycline-resistant strains.
-
Cross-Resistance to Fluoroquinolones: In contrast, tetracycline resistance mediated by the AcrAB-TolC efflux pump in Salmonella Typhimurium is associated with strong cross-resistance to ciprofloxacin.[3] This is likely due to the broad substrate specificity of this efflux pump, which can expel multiple classes of antibiotics.
-
Variable β-Lactam Interactions: The relationship between tetracycline resistance and susceptibility to β-lactam antibiotics appears to be more complex and may depend on the specific resistance mechanisms and bacterial species involved.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental measure of antibiotic susceptibility.
a. Broth Microdilution Method (as per CLSI guidelines):
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the test antibiotics. A series of two-fold serial dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity). For some bacteriostatic antibiotics like tetracycline, trailing endpoints may be observed and should be interpreted according to CLSI guidelines.[6]
b. Disk Diffusion Method (Kirby-Bauer Test):
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Place paper disks impregnated with a standard concentration of the test antibiotics onto the agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs). Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).
Induction of Antibiotic Resistance
To study cross-resistance, resistant bacterial strains are often generated in the laboratory.
a. Serial Passage Method:
-
Determine the baseline MIC of the antibiotic for the wild-type bacterial strain.
-
Inoculate the bacteria into a broth medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibiotic.
-
Incubate until growth is observed.
-
On the following day, determine the MIC of the culture from the previous day.
-
Inoculate a new series of antibiotic dilutions with the culture grown at the highest sub-inhibitory concentration from the previous day.
-
Repeat this process for a specified number of passages or until a desired level of resistance is achieved.
Visualizing Mechanisms and Workflows
To better understand the complex processes involved in cross-resistance, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Mechanism of action of tetracycline and common resistance mechanisms.
Figure 2: Experimental workflow for determining cross-resistance profiles.
References
- 1. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Collateral sensitivity between tetracyclines and aminoglycosides constrains resistance evolution in carbapenem-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Biofilm Activity of Tetracyclines: A Comparative Guide
A note on "Tetromycin B": No specific data for a compound named "this compound" was found in the available literature. This guide will proceed under the assumption that "this compound" refers to a member of the tetracycline class of antibiotics. The data presented here is for tetracycline and its well-studied derivatives, which are expected to have similar mechanisms of action.
This guide provides a comparative analysis of the anti-biofilm activity of tetracycline antibiotics against other prominent anti-biofilm agents, namely rifampicin and daptomycin. The information is intended for researchers, scientists, and drug development professionals working on novel strategies to combat biofilm-associated infections.
Performance Comparison of Anti-Biofilm Agents
The efficacy of anti-biofilm agents is commonly quantified by the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This value is often significantly higher than the Minimum Inhibitory Concentration (MIC), which measures the lowest concentration needed to inhibit the growth of planktonic (free-floating) bacteria.[1][2][3]
The following table summarizes the MBEC values for tetracycline (represented by its derivative Doxycycline), Rifampicin, and Daptomycin against Staphylococcus aureus, a clinically significant biofilm-forming pathogen.
| Antibiotic Class | Compound | Target Organism | MBEC Range (µg/mL) | Key Findings |
| Tetracyclines | Doxycycline | Staphylococcus aureus | 10 - 100 | The MBEC is significantly higher than the MIC, highlighting the increased tolerance of biofilm bacteria.[4] |
| Rifamycins | Rifampicin | Staphylococcus aureus | 512 - >1024 | Rifampicin demonstrates high MBEC values, and in some cases, fails to eradicate mature biofilms on its own.[5][6] Combination therapy with rifampicin often shows enhanced anti-biofilm activity.[7] |
| Lipopeptides | Daptomycin | Staphylococcus aureus (MSSA & MRSA) | 7 - 15 | Daptomycin shows potent in vitro activity against both methicillin-susceptible and methicillin-resistant S. aureus biofilms, with significantly lower MBEC values compared to vancomycin.[8] In some studies, the MBEC for daptomycin was found to be much higher (>27,500 µg/mL), indicating potential strain-dependent variability.[4] |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of anti-biofilm activity. Below are detailed methodologies for key experiments.
Minimum Biofilm Eradication Concentration (MBEC) Assay using the Calgary Biofilm Device (CBD)
This method is widely used for determining the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[2]
Materials:
-
Calgary Biofilm Device (96-well plate with corresponding pegged lid)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Antimicrobial agent stock solutions
-
Sterile 96-well microtiter plates
-
Sonicator
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in the appropriate growth medium.
-
Biofilm Formation: Inoculate the wells of the CBD plate with the bacterial suspension. Place the pegged lid onto the plate and incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs.
-
Antimicrobial Challenge: Prepare serial dilutions of the antimicrobial agents in a new 96-well plate.
-
After incubation, gently rinse the pegged lid with sterile saline to remove planktonic bacteria.
-
Transfer the pegged lid to the plate containing the antimicrobial dilutions.
-
Incubate the challenge plate for a specified period (e.g., 20-24 hours) at 37°C.
-
Biofilm Quantification:
-
Following the challenge, rinse the pegged lid again to remove the antimicrobial agent.
-
Place the pegged lid into a new 96-well plate containing a recovery medium.
-
Disrupt the biofilm on the pegs by sonication.
-
Quantify the viable bacteria in the recovery medium by plating serial dilutions and counting colony-forming units (CFU).
-
The MBEC is the lowest concentration of the antimicrobial agent that results in no bacterial growth after sonication and plating.[4]
-
Biofilm Biomass Quantification using Crystal Violet Staining
This assay measures the total biomass of a biofilm, providing an indication of the agent's ability to inhibit biofilm formation or disrupt its structure.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Growth medium
-
Antimicrobial agent
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Biofilm Growth and Treatment: Grow biofilms in the 96-well plate in the presence of varying concentrations of the antimicrobial agent for 24-48 hours at 37°C.
-
Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fixation: Fix the biofilms by adding methanol to each well and incubating for 15 minutes.
-
Staining: Air-dry the plate and stain the biofilms by adding 0.1% crystal violet solution to each well for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a key signaling pathway involved in biofilm formation.
Caption: Workflow for MBEC Assay.
Caption: Quorum Sensing Signaling Pathway.
Mechanism of Action and Signaling Pathways
Tetracyclines primarily act by inhibiting protein synthesis in bacteria, which is a bacteriostatic effect.[6] However, their anti-biofilm activity may also involve interference with key signaling pathways that regulate biofilm formation.
One of the most critical pathways is Quorum Sensing (QS) . QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[9][10] In many pathogenic bacteria, QS controls the production of virulence factors and the formation of biofilms.[11] Anti-biofilm agents can disrupt this pathway by inhibiting the synthesis of signaling molecules (autoinducers), blocking the signal receptor, or degrading the signaling molecules.[12] While the exact mechanism of tetracyclines on QS is not fully elucidated, their impact on protein synthesis could indirectly affect the production of QS components.
Another important intracellular signaling pathway is the cyclic di-GMP (c-di-GMP) network . High intracellular levels of c-di-GMP generally promote biofilm formation and inhibit motility.[10][11] This pathway represents a promising target for the development of novel anti-biofilm agents that can either inhibit the synthesis of c-di-GMP or promote its degradation.[13]
References
- 1. ors.org [ors.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. index.mirasmart.com [index.mirasmart.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Daptomycin is effective as antibiotic-lock therapy in a model of Staphylococcus aureus catheter-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance [mdpi.com]
- 12. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 13. Targeting Biofilms Therapy: Current Research Strategies and Development Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tetromycin B
Essential guidance for the safe and compliant disposal of Tetromycin B, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed framework for the proper disposal of this compound, a member of the tetracycline class of antibiotics. While specific institutional and local regulations must always be consulted, the following procedures, based on established best practices for antimicrobial agents, offer a comprehensive operational plan. Improper disposal of antibiotics can contribute to the growing problem of antimicrobial resistance and environmental contamination.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). Tetracycline-class antibiotics may cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[5][6][7][8]
-
Avoid Inhalation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[6][9]
-
Skin and Eye Contact: In the event of skin contact, wash the affected area thoroughly with soap and water.[6] If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[6] Seek medical attention if irritation persists.[4][6]
-
Spills: For small spills, use an appropriate absorbent material to contain and clean up the spill.[10] The contaminated absorbent material should then be disposed of as hazardous waste.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its concentration and form (e.g., pure compound, stock solution, or used in media).
1. Waste Characterization and Segregation:
The first step is to correctly identify and segregate the waste.
-
High-Concentration Waste: This includes pure this compound powder and concentrated stock solutions. These are considered hazardous chemical waste and must be disposed of through your institution's hazardous waste management program.[5][11]
-
Low-Concentration Waste: This typically includes used cell culture media containing this compound.
-
Contaminated Solid Waste: This includes items such as pipette tips, gloves, and flasks that have come into contact with this compound.
2. Disposal of High-Concentration this compound:
-
Container: Collect all high-concentration waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must clearly identify the contents as "Hazardous Waste" and specify "this compound."
-
Collection: Arrange for pickup and disposal by a licensed chemical waste disposal company, as per your institutional protocol.[5]
3. Disposal of Low-Concentration this compound (e.g., in Culture Media):
The stability of the antibiotic to heat is a critical factor in determining the disposal route for used media.
-
Heat-Labile Antimicrobials: If the antibiotic is known to be deactivated by autoclaving, the used media can be autoclaved. Following autoclaving, and provided no other hazardous chemicals are present, it may be permissible to dispose of it down the drain with copious amounts of water. However, always confirm this with your institution's EHS guidelines.[5]
-
Heat-Stable Antimicrobials: If the antibiotic is heat-stable, autoclaving will not neutralize its activity.[5] In this case, the media must be collected and disposed of as chemical waste.[5]
4. Disposal of Contaminated Solid Waste:
All solid waste contaminated with this compound, such as gloves, pipette tips, and empty containers, should be placed in a designated biohazardous or chemical waste container for disposal according to institutional policies.[5] Empty containers should be triple-rinsed before disposal or recycling, with the rinsate collected as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes the key disposal parameters for different forms of this compound waste.
| Waste Type | Key Components | Recommended Disposal Method | Incompatible Materials |
| High-Concentration | Pure this compound, Stock Solutions | Dispose of as hazardous chemical waste through a licensed contractor.[5][11] | Strong oxidizing agents.[9] |
| Low-Concentration | Used Culture Media with this compound | If Heat-Labile: Autoclave, then drain disposal (pending institutional approval).[5] If Heat-Stable: Collect and dispose of as chemical waste.[5] | Mixing with other incompatible chemical waste. |
| Contaminated Solids | Pipette tips, gloves, flasks, etc. | Dispose of in designated biohazardous or chemical waste containers.[5] | General laboratory trash. |
Experimental Protocols
Protocol for Neutralization of Acidic/Basic Waste (If Applicable)
Note: This protocol is only to be followed if explicitly permitted by your institution's EHS department for specific waste streams.
-
Work Area: Conduct the neutralization in a well-ventilated chemical fume hood.
-
PPE: Wear appropriate PPE, including acid/base-resistant gloves, safety goggles, and a lab coat.
-
Procedure: Slowly add the acidic or basic waste to a large volume of a neutralizing solution (e.g., sodium bicarbonate for acidic waste, dilute acetic acid for basic waste) with constant stirring.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Disposal: Once neutralized, and if in accordance with local wastewater regulations, the solution may be disposed of down the drain with a large volume of water.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. nccid.ca [nccid.ca]
- 3. scielo.br [scielo.br]
- 4. caelo.de [caelo.de]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. msd.com [msd.com]
- 8. merck.com [merck.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
Essential Safety and Disposal Plan for Handling Tetracycline Analogs
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling tetracycline-class antibiotics. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Tetracycline Hydrochloride is classified as a substance with potential reproductive toxicity and can cause organ damage through prolonged or repeated exposure.[1][2][3] It can also cause skin and eye irritation.[4] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling Tetracycline Analogs
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Nitrile Gloves | Impervious gloves are necessary to prevent skin contact. For extensive handling, consider double-gloving.[5][6][7] |
| Eyes | Safety Goggles with Side Shields | Protects against dust particles and splashes.[4] |
| Face | Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation.[1][3][8] |
| Body | Laboratory Coat | Provides a barrier against incidental contact. |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[9] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of powdered Tetromycin B should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available, local exhaust ventilation is required.[1][3]
-
Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered. Keep an emergency spill kit readily accessible.
-
Weighing: When weighing the powder, use an analytical balance within the fume hood or a containment enclosure.
2. Handling the Compound:
-
Donning PPE: Before handling the compound, don the required PPE in the correct order: lab coat, respirator, face shield/goggles, and then gloves. Ensure gloves overlap the cuffs of the lab coat.[6]
-
Aliquotting: When preparing solutions, add the powdered compound to the solvent slowly to avoid generating dust.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[4]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3][8]
Disposal Plan: Waste Management Protocol
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. All waste containing this compound must be treated as hazardous chemical waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder, contaminated consumables) | Collect in a clearly labeled, sealed, and leak-proof hazardous waste container.[4][10] |
| Liquid Waste (stock solutions, used media) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11] |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
| Decontamination | Decontaminate work surfaces and equipment with an appropriate cleaning agent. |
All hazardous waste must be disposed of through a licensed environmental waste management company.[12] Do not autoclave antibiotic waste with the intention of rendering it non-hazardous, as some antibiotics are heat-stable.[11]
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety procedures into the experimental workflow for handling tetracycline analogs.
Caption: Workflow for Safely Handling Tetracycline Analogs.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. carlroth.com [carlroth.com]
- 5. Personal Protective Equipment | STERIS [steris.com]
- 6. cdc.gov [cdc.gov]
- 7. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination procedures and specifically for Spec Clean™ Single Enzymatic Instrument Detergent? [microcare.com]
- 8. msd.com [msd.com]
- 9. zoetisus.com [zoetisus.com]
- 10. fishersci.com [fishersci.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
